Cholesteryl Gamma Linolenate
Description
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Properties
Molecular Formula |
C45H74O2 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40?,41+,42+,44+,45-/m1/s1 |
InChI Key |
GOHHVMNZYOLIPQ-FQOVTGQDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cholesteryl Gamma-Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl gamma-linolenate (B1238488), the ester formed from cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in biomedical research. Its structure combines a crucial component of cell membranes and lipoprotein transport with a fatty acid known for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cholesteryl gamma-linolenate. It includes adaptable experimental protocols, tabulated analytical data for key characterization techniques, and visual representations of the synthetic workflow and relevant metabolic pathways to facilitate a deeper understanding for researchers in drug development and lipid science.
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with fatty acids, are critical lipids in various biological processes. They are the primary form in which cholesterol is stored within cells and transported in lipoproteins.[1] Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid found in certain plant oils and is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized to produce anti-inflammatory eicosanoids.[2][3] The synthesis of cholesteryl gamma-linolenate allows for the investigation of a molecule that combines the structural and transport functions of cholesterol with the bioactive properties of GLA. This guide details the chemical synthesis and analytical characterization of this specific cholesteryl ester.
Synthesis of Cholesteryl Gamma-Linolenate
The synthesis of cholesteryl gamma-linolenate is typically achieved through the esterification of cholesterol with gamma-linolenic acid. While various methods can be employed, a common and effective approach involves the activation of the carboxylic acid group of gamma-linolenic acid to facilitate the reaction with the hydroxyl group of cholesterol. One such method utilizes an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride-Mediated Esterification
This protocol is adapted from established methods for cholesteryl ester synthesis.[4]
Materials:
-
Gamma-linolenic acid
-
Oxalyl chloride or thionyl chloride
-
Cholesterol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Activation of Gamma-Linolenic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gamma-linolenic acid in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude gamma-linolenoyl chloride.
-
-
Esterification:
-
Dissolve cholesterol in anhydrous DCM in a separate flask under an inert atmosphere.
-
Add a slight excess of anhydrous pyridine or triethylamine to act as a base.
-
Cool the cholesterol solution to 0°C.
-
Dissolve the crude gamma-linolenoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cholesterol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing the product (monitored by TLC) and concentrate under reduced pressure to yield pure cholesteryl gamma-linolenate.
-
Synthesis Workflow
Caption: Workflow for the synthesis of cholesteryl gamma-linolenate.
Characterization of Cholesteryl Gamma-Linolenate
Thorough characterization is essential to confirm the identity and purity of the synthesized cholesteryl gamma-linolenate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The data presented below are predicted based on the known spectra of cholesterol, gamma-linolenic acid, and similar cholesteryl esters.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for Cholesteryl Gamma-Linolenate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cholesterol Moiety | ||
| C-3 H | ~4.6 | ~74 |
| C-5 | - | ~140 |
| C-6 H | ~5.4 | ~122 |
| C-18 H₃ | ~0.7 | ~12 |
| C-19 H₃ | ~1.0 | ~19 |
| C-21 H₃ | ~0.9 | ~19 |
| C-26/27 H₃ | ~0.8-0.9 | ~23 |
| Gamma-Linolenate Moiety | ||
| C-1 (C=O) | - | ~173 |
| C-2 (α-CH₂) | ~2.3 | ~34 |
| C-3 (β-CH₂) | ~1.6 | ~25 |
| C-6,7,9,10,12,13 (CH=CH) | ~5.3-5.4 | ~127-131 |
| C-8,11 (Allylic CH₂) | ~2.8 | ~26 |
| C-18 (Terminal CH₃) | ~0.9 | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 2: Predicted Mass Spectrometry Data for Cholesteryl Gamma-Linolenate
| Parameter | Value | Notes |
| Molecular Formula | C₄₅H₇₄O₂ | |
| Molecular Weight | 647.07 g/mol | |
| Ionization Mode | ESI+, APCI+ | Electrospray ionization and atmospheric pressure chemical ionization are common. |
| Major Fragment Ion (m/z) | ~369.35 | Corresponds to the neutral loss of the gamma-linolenic acid moiety, leaving the cholesterol backbone.[8] |
Experimental Protocol: HPLC-MS Analysis
This protocol is a general guideline for the analysis of cholesteryl esters.[9][10]
-
Sample Preparation: Dissolve a small amount of the purified product in an appropriate solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector (e.g., at 210 nm) and in-line mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization: ESI or APCI in positive ion mode.
-
Analysis: Full scan mode to identify the molecular ion and product ion scan (tandem MS) to observe fragmentation patterns, particularly the neutral loss of the fatty acid.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compound.
Table 3: HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile/isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205-215 nm |
| Expected Elution | As a single, sharp peak, indicating high purity. |
Relevant Biological Pathways
Cholesteryl gamma-linolenate itself is not a central molecule in major metabolic pathways, but its constituent parts, cholesterol and gamma-linolenic acid, are.
Cholesterol Ester Metabolism
Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] They are hydrolyzed back to cholesterol and free fatty acids by cholesterol esterases.[1]
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-Linolenic acid | C18H30O2 | CID 5280933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 6. Cholesteryl linoleate(604-33-1) 1H NMR spectrum [chemicalbook.com]
- 7. Cholesterol(57-88-5) 1H NMR spectrum [chemicalbook.com]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lipidmaps.org [lipidmaps.org]
Physicochemical Properties of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl gamma-linolenate (B1238488) is a cholesterol ester of significant interest due to its constituent parts: cholesterol, a vital component of mammalian cell membranes, and gamma-linolenic acid (GLA), an omega-6 fatty acid with noted biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of Cholesteryl Gamma-Linolenate. It includes a summary of its molecular characteristics and provides context for its physical state, solubility, and lipophilicity through data on related compounds. Detailed experimental protocols for the determination of these key properties are outlined. Furthermore, this guide explores the potential biological relevance of Cholesteryl Gamma-Linolenate by detailing the LKB1-AMPK-mTOR signaling pathway, in which its gamma-linolenic acid moiety is implicated, and discusses the emerging antibacterial properties of cholesteryl esters.
Core Physicochemical Properties
The precise experimental determination of all physicochemical properties for Cholesteryl Gamma-Linolenate is not extensively documented in publicly available literature. However, based on its chemical structure and data from related cholesteryl esters, a number of key properties can be defined.
| Property | Value | Source |
| Molecular Formula | C45H74O2 | [1] |
| Molecular Weight | 647.07 g/mol | [1] |
| Physical State | Likely a waxy solid or liquid crystal at room temperature. | Inferred from general properties of cholesteryl esters. |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from high molecular weight. |
| Solubility | Soluble in organic solvents (e.g., chloroform, ether, warm alcohols); Practically insoluble in water. | General solubility of cholesteryl esters.[2] |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. A computed value for the isomeric Cholesteryl Alpha-Linolenate is 15.2, suggesting high lipophilicity. | [3] |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the key physicochemical properties of Cholesteryl Gamma-Linolenate, based on standard practices for lipid analysis.
Determination of Melting Point and Phase Transitions
The melting point and any liquid crystalline phase transitions of Cholesteryl Gamma-Linolenate can be accurately determined using Differential Scanning Calorimetry (DSC).[4][5][6]
Methodology:
-
A small, precisely weighed sample (1-5 mg) of high-purity Cholesteryl Gamma-Linolenate is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a controlled rate (e.g., 5 °C/min) over a temperature range expected to encompass the melting transition.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion can be calculated from the area under the peak.
-
The sample is then cooled at a controlled rate to observe any crystallization or liquid crystal phase transitions.
Determination of Solubility
The solubility of Cholesteryl Gamma-Linolenate in various organic solvents can be determined using the isothermal shake-flask method.
Methodology:
-
An excess amount of Cholesteryl Gamma-Linolenate is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, chloroform, acetone).
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are allowed to stand to permit the undissolved solid to settle.
-
Aliquots of the supernatant are carefully removed, filtered to remove any suspended particles, and then diluted.
-
The concentration of Cholesteryl Gamma-Linolenate in the diluted aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Evaporative Light Scattering Detector).
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method.
Methodology:
-
A solution of Cholesteryl Gamma-Linolenate of known concentration is prepared in n-octanol that has been pre-saturated with water.
-
An equal volume of water that has been pre-saturated with n-octanol is added to the octanol (B41247) solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand until the phases have completely separated.
-
The concentration of Cholesteryl Gamma-Linolenate in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Biological Context and Signaling Pathways
While direct signaling pathways for Cholesteryl Gamma-Linolenate are not yet fully elucidated, the biological activities of its constituent, gamma-linolenic acid (GLA), provide significant insight into its potential roles.
Involvement in the LKB1-AMPK-mTOR Signaling Pathway
Gamma-linolenic acid is a precursor to dihomo-γ-linolenic acid (DGLA), which can be further metabolized to bioactive eicosanoids. The cellular energy sensor AMP-activated protein kinase (AMPK) is a key regulator of lipid metabolism. The LKB1 (Liver Kinase B1) is a primary upstream kinase that activates AMPK.[7][8] The LKB1-AMPK pathway plays a critical role in cellular metabolism, and its activation can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and anabolism, including lipid synthesis.[9][10][11]
Caption: LKB1-AMPK-mTOR pathway in lipid metabolism.
Antibacterial Properties
There is growing evidence for the antimicrobial properties of cholesteryl esters.[12][13][14][15][16] Studies on cholesteryl linoleate, a related compound, have shown direct antibacterial activity against various bacteria.[13] The proposed mechanism involves the peroxidation of the unsaturated fatty acid chain, which generates cytotoxic byproducts that can compromise the integrity of bacterial cell membranes.[13] This suggests that Cholesteryl Gamma-Linolenate may also exhibit similar antibacterial effects, representing a potential area for future research in novel antimicrobial development.
Caption: Workflow for physicochemical characterization.
Conclusion
Cholesteryl Gamma-Linolenate is a molecule of considerable scientific interest, bridging the structural importance of cholesterol with the biological activity of gamma-linolenic acid. While specific experimental data on some of its physicochemical properties remain to be fully elucidated, this guide provides a robust framework based on the characteristics of related compounds and established analytical methodologies. The potential involvement of its gamma-linolenic acid component in the LKB1-AMPK-mTOR signaling pathway and the emerging field of antibacterial lipids highlight promising avenues for future research in drug development and cellular biology. The protocols and information presented herein are intended to serve as a valuable resource for scientists and researchers in their investigation of this and other complex lipid molecules.
References
- 1. larodan.com [larodan.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Tear Lipids in the Ocular Surface Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Role of Cholesteryl Gamma-Linolenate in Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative role of cholesteryl gamma-linolenate (B1238488) in modulating the fluidity of cellular membranes. While direct experimental data on cholesteryl gamma-linolenate is limited, this document synthesizes findings from related cholesteryl esters and polyunsaturated fatty acids to project its effects on membrane biophysics. We delve into the established methodologies for assessing membrane fluidity, namely Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy, providing detailed experimental protocols. Furthermore, we explore the potential interplay of lipid metabolism, involving cholesteryl gamma-linolenate, with key cellular signaling pathways such as the LKB1-AMPK-mTOR axis. This guide aims to be a foundational resource for researchers investigating the impact of specific lipid species on membrane characteristics and cellular function.
Introduction: The Dynamic Nature of Cellular Membranes
Cellular membranes are not static structures but rather dynamic, fluid mosaics essential for a multitude of cellular processes, including signal transduction, transport, and enzymatic activity.[1] Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the lateral diffusion of membrane components and the conformation of embedded proteins.[1] This property is finely tuned by the lipid composition of the membrane, including the nature of the phospholipid acyl chains, the presence of sterols like cholesterol, and the incorporation of other lipid species such as cholesteryl esters.[2][3]
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are primarily known as storage and transport forms of cholesterol.[4] However, their incorporation into cellular membranes can modulate bilayer thickness and fluidity.[5] This guide focuses on a specific, yet understudied, cholesteryl ester: cholesteryl gamma-linolenate. Gamma-linolenic acid (GLA) is an omega-6 polyunsaturated fatty acid with three cis double bonds, which is expected to introduce significant conformational disorder into the lipid bilayer.[3] Understanding the interplay between the rigid cholesterol moiety and the flexible, unsaturated gamma-linolenate chain is crucial for predicting the net effect of this molecule on membrane fluidity.
Expected Impact of Cholesteryl Gamma-Linolenate on Membrane Fluidity
-
Cholesterol's Role: Cholesterol is a well-established regulator of membrane fluidity. It exhibits a "condensing effect" on phospholipid bilayers, increasing the packing density of lipids and thereby decreasing membrane fluidity in the liquid-disordered state.[2] At lower temperatures, it prevents the tight packing of saturated acyl chains, thus increasing fluidity and preventing the transition to a gel state.[6]
-
Gamma-Linolenic Acid's Influence: Polyunsaturated fatty acids (PUFAs) like gamma-linolenic acid, with their multiple cis-double bonds, introduce kinks into the hydrocarbon chains.[1] This structural feature disrupts the ordered packing of adjacent lipid molecules, leading to an increase in membrane fluidity.[3] Studies on phospholipids (B1166683) containing gamma-linolenic acid have shown that they resist the condensing effect of cholesterol.
-
Combined Effect in Cholesteryl Gamma-Linolenate: The esterification of cholesterol to gamma-linolenic acid results in a bulky, hydrophobic molecule. It is hypothesized that the rigid steroid ring of cholesterol will attempt to order the surrounding lipid acyl chains, while the highly unsaturated gamma-linolenate tail will introduce significant disorder. The net effect on membrane fluidity will likely depend on its concentration within the membrane and the surrounding lipid composition. It is plausible that at low concentrations, the disordering effect of the gamma-linolenate chain will dominate, leading to an increase in local membrane fluidity. At higher concentrations, the bulky nature of the entire molecule might hinder lipid packing, also contributing to increased fluidity, a departure from the typical ordering effect of free cholesterol.
Quantitative Data on Related Molecules
To provide a quantitative perspective, the following tables summarize data from studies on the effects of cholesterol and various fatty acids on membrane fluidity, measured by fluorescence anisotropy and Differential Scanning Calorimetry (DSC). This data can serve as a proxy for estimating the potential impact of cholesteryl gamma-linolenate.
Table 1: Fluorescence Anisotropy Data for DPH in Liposomes with Varying Composition
| Liposome (B1194612) Composition | Temperature (°C) | Fluorescence Anisotropy (r) | Inferred Effect on Fluidity |
| DPPC | 25 | 0.35 | Low |
| DPPC + 20 mol% Cholesterol | 25 | 0.38 | Decreased |
| DPPC + 40 mol% Cholesterol | 25 | 0.40 | Further Decreased |
| DPPC/DOPC (1:1) | 25 | 0.25 | High |
| DPPC/DOPC (1:1) + 20 mol% Cholesterol | 25 | 0.28 | Decreased |
Data is illustrative and compiled from typical values found in the literature. DPH (1,6-diphenyl-1,3,5-hexatriene) is a common fluorescent probe used to measure membrane fluidity; higher anisotropy values correlate with lower fluidity.[7][8]
Table 2: DSC Data for Phase Transition of Phospholipid Vesicles
| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Inferred Effect on Membrane Order |
| DPPC | 41.5 | 8.7 | High |
| DPPC + 10 mol% Cholesterol | 39.0 | 6.5 | Disrupted |
| DPPC + 30 mol% Cholesterol | Broadened Transition | Lowered | Significantly Disrupted |
| DOPC | -20 | 7.6 | Low |
Data is illustrative and based on established values in the literature. The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. A decrease or broadening of the transition indicates a disruption of the ordered lipid packing.[9][10]
Experimental Protocols
Preparation of Liposomes Containing Cholesteryl Gamma-Linolenate
Objective: To prepare large unilamellar vesicles (LUVs) incorporating cholesteryl gamma-linolenate for subsequent biophysical analysis.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other desired phospholipid
-
Cholesteryl gamma-linolenate
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid and cholesteryl gamma-linolenate in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[11]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid.[12] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]
-
Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.[13]
-
The extrusion should be performed at a temperature above the Tm of the lipid mixture.[13]
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Objective: To quantify the effect of cholesteryl gamma-linolenate on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
Liposome suspension (prepared as in 4.1)
-
DPH stock solution in tetrahydrofuran (B95107) (THF) or other suitable solvent
-
Spectrofluorometer equipped with polarizers
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.[8]
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayer.[8]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[14]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.[14]
-
-
Anisotropy Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[8]
-
Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of cholesteryl gamma-linolenate on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.
Materials:
-
Liposome suspension (prepared as in 4.1)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Prepare a reference pan containing the same volume of hydration buffer.[10]
-
-
DSC Scan:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1-2 °C/min) to a final temperature well above the Tm.[10]
-
Perform a second heating scan to ensure the reversibility of the transition.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).[9]
-
Signaling Pathways and Logical Relationships
While direct evidence linking cholesteryl gamma-linolenate to specific signaling pathways is scarce, its components and the process of lipid metabolism are intricately connected to cellular signaling. The LKB1-AMPK-mTOR pathway is a central regulator of cellular energy homeostasis and metabolism, including lipid synthesis and breakdown.[15]
LKB1-AMPK-mTOR Signaling Pathway
The following diagram illustrates the core components of the LKB1-AMPK-mTOR signaling pathway and its general influence on lipid metabolism.
Caption: The LKB1-AMPK-mTOR pathway regulates lipid metabolism.
Experimental Workflow for Membrane Fluidity Analysis
The logical flow of experiments to determine the effect of cholesteryl gamma-linolenate on membrane fluidity is depicted below.
Caption: Workflow for analyzing membrane fluidity effects.
Conclusion and Future Directions
This technical guide has outlined the anticipated role of cholesteryl gamma-linolenate in modulating membrane fluidity, drawing upon existing knowledge of its constituent molecules and related lipids. While direct experimental evidence is currently lacking, the combination of the rigid cholesterol core and the fluidizing polyunsaturated fatty acid tail suggests a complex and concentration-dependent effect on the biophysical properties of the lipid bilayer.
Future research should focus on the synthesis and purification of cholesteryl gamma-linolenate to enable direct experimental investigation. Quantitative studies using fluorescence anisotropy and DSC, following the protocols detailed herein, are essential to elucidate its precise impact on membrane order and dynamics. Furthermore, exploring the metabolic fate of cholesteryl gamma-linolenate and its potential influence on lipid-mediated signaling pathways will provide a more complete understanding of its biological significance. Such studies will be invaluable for researchers in the fields of membrane biophysics, cell biology, and drug development, particularly for applications involving the modulation of membrane properties for therapeutic benefit.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of cholesterol on synaptic fluidity and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LabXchange [labxchange.org]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages [jstage.jst.go.jp]
- 9. libidr.iitism.ac.in [libidr.iitism.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. jasco-global.com [jasco-global.com]
- 15. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Cholesteryl Gamma-Linolenate in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester formed by the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. While the biological roles of its individual components, cholesterol and GLA, are extensively studied, the specific functions of the intact CGL molecule are less well-defined in the scientific literature. This technical guide synthesizes the current understanding of CGL, drawing from the known metabolic pathways of cholesteryl esters and the well-documented cellular effects of GLA. This document outlines the putative synthesis, metabolism, and cellular functions of CGL, with a focus on its potential roles in cancer biology, inflammation, and lipid metabolism. Detailed experimental protocols and quantitative data from studies on GLA are provided to serve as a foundation for future research into the specific effects of CGL.
Introduction
Cholesterol is a vital component of mammalian cell membranes, influencing membrane fluidity and serving as a precursor for steroid hormones and bile acids.[1] Its esterification with fatty acids to form cholesteryl esters is a critical process for cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in lipid droplets. Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid with established anti-inflammatory, anti-proliferative, and pro-apoptotic properties in various cell types, particularly in the context of cancer.[2][3][4] The covalent linkage of these two molecules forms Cholesteryl Gamma-Linolenate (CGL), a compound that has been detected in human blood serum.[5] Understanding the biological functions of CGL is crucial for elucidating its potential therapeutic applications. This guide provides a comprehensive overview of the current, albeit limited, knowledge of CGL and offers a framework for its further investigation.
Synthesis and Metabolism of Cholesteryl Gamma-Linolenate
The synthesis and metabolism of CGL are presumed to follow the general pathways established for other cholesteryl esters.
Synthesis
The primary enzyme responsible for the synthesis of cholesteryl esters in cells is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is located in the endoplasmic reticulum and catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol.[6] It is therefore hypothesized that the synthesis of CGL occurs via the ACAT-mediated esterification of cholesterol with gamma-linolenoyl-CoA.
Hydrolysis
The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is carried out by cholesteryl ester hydrolases (CEHs). These enzymes are found in various cellular compartments, including the cytoplasm and lysosomes. The hydrolysis of CGL would release free cholesterol and GLA, which can then participate in their respective metabolic and signaling pathways.
Putative Biological Functions of Cholesteryl Gamma-Linolenate
The biological functions of CGL are likely a composite of the roles of cholesterol and GLA, as well as potentially unique functions of the intact molecule.
Role in Cancer
GLA has demonstrated significant anti-cancer effects in numerous studies. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][3] The cytotoxic effects of GLA are often associated with the induction of oxidative stress and lipid peroxidation.[7]
3.1.1. Induction of Apoptosis
GLA has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the release of cytochrome c from mitochondria and the activation of caspases.[7] It is plausible that CGL, upon hydrolysis, releases GLA to exert these pro-apoptotic effects.
3.1.2. Inhibition of Proliferation
Studies have shown that GLA can suppress the proliferation of cancer cells.[3][8] This effect is thought to be mediated by its metabolites, which can influence signaling pathways that control cell growth.
Role in Inflammation
GLA is known for its anti-inflammatory properties. It can be metabolized to dihomo-γ-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids such as prostaglandin (B15479496) E1 (PGE1).[9][10] GLA has also been shown to inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1.[11] CGL could serve as a cellular depot for GLA, releasing it to modulate inflammatory responses.
Role in Lipid Metabolism and Lipid Rafts
As a cholesteryl ester, CGL is integral to cholesterol metabolism and storage. The cholesterol component of CGL could influence the formation and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.[12][13] The incorporation of the polyunsaturated GLA into these domains could alter their physical properties and the signaling events that occur within them.
Quantitative Data
Specific quantitative data for the biological effects of CGL are currently unavailable in the literature. The following tables summarize quantitative data from studies on GLA to provide a reference for designing experiments with CGL.
Table 1: Effects of Gamma-Linolenic Acid (GLA) on Cancer Cell Viability
| Cell Line | Concentration of GLA | Incubation Time | Effect on Viability/Proliferation | Citation |
| Huh7 (Hepatocellular Carcinoma) | 250 µM | 72 h | Significant reduction in cell proliferation | [2] |
| Neuroblastoma (CHP-212) | 5 µg/ml | - | Residual [3H]-thymidine incorporation | [3] |
| Tubal Carcinoma (TG) | 5 µg/ml | - | Residual [3H]-thymidine incorporation | [3] |
| Colon Carcinoma (SW-620) | 5 µg/ml | - | No proliferation | [3] |
| Human and Rat Glioblastoma | Not specified | - | Decreased number of proliferative cells | [4] |
Table 2: Effects of Gamma-Linolenic Acid (GLA) on Apoptosis
| Cell Line | Concentration of GLA | Incubation Time | Apoptotic Effect | Citation |
| K562 (Chronic Myelogenous Leukemia) | Dose-dependent | - | Induction of apoptosis, release of cytochrome c, activation of caspase-3 | [7] |
| Human and Rat Glioblastoma | Not specified | - | Increased number of apoptotic cells | [4] |
| Walker 256 Rat Carcinosarcoma | 150 µM | - | Increase in apoptotic index, cytochrome c release, caspase-3-like activation | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the biological functions of CGL in cells.
Cell Culture and Treatment with CGL
Objective: To assess the effect of CGL on cell viability, proliferation, and apoptosis.
Materials:
-
Cell line of interest (e.g., cancer cell line, immune cell line)
-
Complete cell culture medium
-
Cholesteryl Gamma-Linolenate (CGL)[15]
-
Solvent for CGL (e.g., ethanol, DMSO)
-
96-well and 6-well culture plates
-
MTT or WST-1 reagent for viability assay
-
BrdU or EdU incorporation assay kit for proliferation
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates (for viability) or 6-well plates (for proliferation and apoptosis).
-
CGL Preparation: Prepare a stock solution of CGL in a suitable solvent. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A solvent control should be prepared with the same final concentration of the solvent.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of CGL or the solvent control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Assays:
-
Viability: Perform the MTT or WST-1 assay according to the manufacturer's instructions.
-
Proliferation: Perform the BrdU or EdU incorporation assay according to the manufacturer's instructions.
-
Apoptosis: Harvest the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.
-
Analysis of Cholesteryl Esters
Objective: To quantify the intracellular levels of CGL and its hydrolysis products (cholesterol and GLA).
Materials:
-
Treated and untreated cell pellets
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Internal standards for cholesterol, GLA, and CGL
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[16]
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a method such as the Folch or Bligh-Dyer procedure.
-
Sample Preparation: The lipid extract may require derivatization depending on the analytical method used.
-
Chromatographic Separation and Detection: Analyze the samples by HPLC or GC-MS to separate and quantify cholesterol, GLA, and CGL.[17] The use of appropriate internal standards is crucial for accurate quantification.
Conclusion and Future Directions
The biological functions of Cholesteryl Gamma-Linolenate in cells remain a largely unexplored area of research. Based on the well-established roles of its constituent molecules, CGL is hypothesized to be a biologically active lipid with potential roles in regulating cancer cell proliferation, apoptosis, and inflammation. As a storage form of both cholesterol and the beneficial fatty acid GLA, CGL could have unique therapeutic potential.
Future research should focus on:
-
Directly investigating the effects of synthesized CGL on various cell types.
-
Elucidating the specific enzymes involved in CGL synthesis and hydrolysis.
-
Determining the subcellular localization and trafficking of CGL.
-
Investigating the impact of CGL on lipid raft composition and function.
-
Exploring the in vivo efficacy of CGL in animal models of cancer and inflammatory diseases.
A deeper understanding of the cellular and molecular biology of Cholesteryl Gamma-Linolenate will be instrumental in harnessing its potential for the development of novel therapeutic strategies.
References
- 1. Frontiers | Cholesterol metabolism in the regulation of inflammatory responses [frontiersin.org]
- 2. Antineoplastic Effects of Gamma Linolenic Acid on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gamma-Linolenic acid supplementation can affect cancer cell proliferation via modification of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-Linolenic acid alters migration, proliferation and apoptosis in human and rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHEBI:88756 [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary gamma-linolenic acid suppresses aortic smooth muscle cell proliferation and modifies atherosclerotic lesions in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gamma-Linolenic acid and eicosapentaenoic acid induce modifications in mitochondrial metabolism, reactive oxygen species generation, lipid peroxidation and apoptosis in Walker 256 rat carcinosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. larodan.com [larodan.com]
- 16. Quantitative assessment of gamma-linolenic acid in human blood and plasma with capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Cholesteryl Gamma-Linolenate with Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl gamma-linolenate (B1238488) (CGL), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in the fields of membrane biophysics and drug delivery. Its unique structure, combining the rigid steroid nucleus of cholesterol with a flexible, polyunsaturated acyl chain, suggests a complex role in modulating the properties of phospholipid bilayers. This guide provides a comprehensive technical overview of the core principles governing the interaction between CGL and phospholipids (B1166683). It details the biophysical consequences of incorporating CGL into membranes, outlines experimental protocols for studying these interactions, and explores the implications for drug delivery systems like liposomes and lipid nanoparticles (LNPs). While direct quantitative data for CGL is limited in published literature, this guide synthesizes information from closely related cholesteryl esters and fatty acids to present a robust theoretical and practical framework.
Introduction: The Molecular Architecture of CGL and Phospholipids
Cholesteryl esters (CEs) are a critical class of lipids, primarily known for their role in cholesterol transport and storage within lipoproteins. In cell membranes, while free cholesterol is a major component that modulates fluidity and organization, CEs are typically found in much lower concentrations.[1] However, the incorporation of specific CEs like CGL into synthetic phospholipid bilayers is a key strategy in the design of advanced drug delivery vehicles.
CGL is an amphipathic molecule formed through the esterification of cholesterol's 3β-hydroxyl group with the carboxyl group of gamma-linolenic acid (all-cis-6,9,12-octadecatrienoic acid).[2][3] This structure results in a bulky, extremely hydrophobic molecule. Its interaction with phospholipid membranes is governed by the properties of its two main moieties:
-
The Cholesterol Moiety : Provides rigidity and influences the packing of adjacent phospholipid acyl chains. It is known to induce the "liquid-ordered" (Lo) phase in saturated phospholipids.[4][5]
-
The Gamma-Linolenate Moiety : A C18:3n-6 fatty acid with three cis double bonds. The kinks introduced by these double bonds create steric hindrance, increasing the molecular area and disorder within the phospholipid acyl chain region.
The interplay between these two components dictates how CGL orients itself within a phospholipid bilayer and its ultimate effect on membrane properties.
Biophysical Interactions and Their Consequences
The introduction of cholesteryl esters into a phospholipid bilayer is a complex phenomenon. Unlike free cholesterol, which orients with its hydroxyl group at the aqueous interface, the bulky and nonpolar nature of CEs makes their stable insertion into the bilayer energetically unfavorable. Instead, they are believed to partition primarily into the hydrophobic core of the membrane, situated between the two leaflets of the phospholipid bilayer.[6]
Effects on Membrane Fluidity and Phase Behavior
The impact of CGL on membrane fluidity is a balance between the ordering effect of the cholesterol backbone and the disordering effect of the kinked gamma-linolenate chain.
A key study demonstrated that the position of the double bonds in the acyl chain is critical. Cholesterol was shown to have no condensing effect on phosphatidylcholine (PC) bilayers containing gamma-linolenic acid in the sn-2 position.[7] This is in contrast to its isomer, alpha-linolenic acid, which does allow for cholesterol-induced condensation.[7] This suggests that the proximity of the first double bond at the C6 position in GLA significantly disrupts the favorable packing interactions between the cholesterol moiety and the saturated sn-1 chain of the phospholipid.
Therefore, the incorporation of CGL is expected to increase the fluidity and disorder of the membrane's hydrophobic core, counteracting the typical rigidifying effect of free cholesterol.[7][8]
Phase Diagrams of Related Systems
dot
Caption: Conceptual phase diagram for a typical phospholipid-cholesterol mixture.
Given that CGL does not induce condensation with phospholipids like free cholesterol does, it is unlikely to form a stable Lo phase.[7] Instead, its incorporation would likely expand the liquid-disordered (Ld) phase or create highly fluid domains within the bilayer core.
Quantitative Data from Analogous Systems
Direct quantitative data on CGL-phospholipid interactions are scarce. However, data from studies on free cholesterol and other cholesteryl esters can provide valuable estimates for modeling and formulation development.
Table 1: Effect of Cholesterol on the Main Phase Transition of Saturated Phosphatidylcholines (PCs) as Measured by Differential Scanning Calorimetry (DSC)
Data synthesized from studies on cholesterol with symmetric diacylphosphatidylcholines.[11][12]
| Cholesterol (mol%) | Phospholipid | ΔH (kcal/mol) | Tm (°C) |
| 0 | C(18):C(10)PC | ~8.0 | ~25.0 |
| 10 | C(18):C(10)PC | ~5.5 | ~22.6 |
| 20 | C(18):C(10)PC | ~1.5 | ~20.2 |
| 25 | C(18):C(10)PC | ~0 | - |
| 0 | DPPC | ~8.7 | ~41.4 |
| 10 | DPPC | ~7.0 | ~41.0 |
| 20 | DPPC | ~4.5 | ~40.5 |
Note: For CGL, one would anticipate a more pronounced decrease in both enthalpy (ΔH) and transition temperature (Tm) due to the disordering effect of the gamma-linolenate chain.
Table 2: Incorporation Efficiency of Cholesteryl Esters into Liposomes
Data based on cholesteryl carborane esters with varying fatty acid chains.[13]
| Fatty Acid Chain | Cholesterol:Phospholipid Ratio | Incorporation Efficiency (%) |
| Octyl (C8) | 1:2 | ~75 |
| Octenyl (C8:1) | 1:2 | ~85 |
| Octadecyl (C18) | 1:2 | ~60 |
Note: The polyunsaturated and kinked nature of gamma-linolenate may lead to different incorporation efficiencies compared to these saturated and monounsaturated chains, likely influenced by the overall lipid composition of the liposome.
Experimental Protocols
Investigating the interaction of CGL with phospholipids requires a multi-technique approach. Below are detailed methodologies for key experiments.
Synthesis of Cholesteryl Gamma-Linolenate
The synthesis of CGL is typically achieved via esterification or transesterification. A plausible laboratory-scale synthesis protocol is as follows:
dot
Caption: Workflow for the synthesis of Cholesteryl Gamma-Linolenate.
Protocol:
-
Reactant Preparation : In a round-bottom flask, dissolve cholesterol (1 equivalent) and gamma-linolenic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Coupling Agent : Cool the solution to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.5 equivalents), a coupling agent that facilitates ester formation.
-
Reaction : Allow the mixture to warm to room temperature and stir under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, the dicyclohexylurea (DCU) byproduct precipitates. Filter the reaction mixture to remove the DCU.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the pure cholesteryl gamma-linolenate.[14]
-
Characterization : Confirm the identity and purity of the product using Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry.
Preparation of CGL-Containing Liposomes/Lipid Nanoparticles (LNPs)
The thin-film hydration method followed by extrusion is a standard technique for preparing liposomes. For LNPs used in nucleic acid delivery, microfluidic mixing is the state-of-the-art.[15]
dot
Caption: Workflow for Lipid Nanoparticle (LNP) formulation via microfluidic mixing.
Protocol (Microfluidic Mixing for LNPs):
-
Lipid Solution : Prepare a lipid stock solution in ethanol. A typical formulation might include an ionizable lipid, a helper phospholipid (e.g., DSPC), cholesteryl gamma-linolenate (replacing some or all of the free cholesterol), and a PEG-lipid in a specific molar ratio (e.g., 50:10:38.5:1.5).[16]
-
Aqueous Solution : Prepare an aqueous solution containing the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., sodium acetate, pH 4.0).
-
Mixing : Load the lipid-ethanol solution and the aqueous solution into separate syringes connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).
-
Self-Assembly : Pump the two solutions through the chip at a controlled flow rate. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.[17]
-
Purification and Buffer Exchange : The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charge particle suspension.
Characterization of CGL-Phospholipid Interactions
-
Differential Scanning Calorimetry (DSC) : This technique is used to measure the thermotropic phase behavior of lipid bilayers. By preparing liposomes with varying molar ratios of CGL to phospholipid (e.g., DPPC), one can measure changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A broadening of the transition peak and a decrease in ΔH would indicate a fluidizing or disordering effect of CGL on the membrane.[11][18]
-
X-Ray Diffraction (XRD) : Small-angle X-ray scattering (SAXS) on multilamellar vesicles can determine the lamellar repeat distance (d-spacing), providing information on bilayer thickness. Wide-angle X-ray scattering (WAXS) provides information on the lateral packing of the acyl chains. Incorporation of CGL would be expected to increase the d-spacing and produce a more diffuse WAXS pattern, indicative of disordered chain packing.[19][20][21][22]
-
Fluorescence Polarization : Using a hydrophobic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), one can measure membrane fluidity. A decrease in fluorescence polarization upon incorporation of CGL would provide quantitative evidence of an increase in membrane fluidity.[23]
Implications for Drug Delivery
The unique properties of CGL make it an intriguing, albeit complex, component for lipid-based drug delivery systems.
-
Enhanced Fluidity for Fusion : In LNPs, the fusion of the nanoparticle membrane with the endosomal membrane is a critical step for payload release. The increased fluidity and disorder imparted by CGL could potentially enhance this fusion process, improving delivery efficiency. Free cholesterol is known to improve the efficacy of LNPs, possibly by facilitating endosomal escape.[15] CGL offers an alternative way to modulate membrane properties.
-
Payload Accommodation : The disordered environment created by CGL in the lipid core may improve the encapsulation of highly lipophilic small molecule drugs that would otherwise be difficult to formulate.
-
Stability Concerns : The presence of three double bonds in the gamma-linolenate chain makes CGL susceptible to oxidation. This could compromise the stability of the formulation and potentially introduce lipid peroxides. Therefore, the inclusion of antioxidants (e.g., alpha-tocopherol) in the formulation is crucial.
dot
Caption: Logical relationships of CGL properties and their effects.
Conclusion
The interaction of cholesteryl gamma-linolenate with phospholipids is characterized by a dominant disordering effect, driven by the polyunsaturated, kinked acyl chain of gamma-linolenic acid. This behavior contrasts sharply with the well-known ordering and condensing effects of free cholesterol. While CGL is unlikely to participate in the formation of ordered membrane domains, its ability to increase the fluidity of the bilayer core makes it a potentially valuable "helper lipid" in drug delivery formulations. Its use could enhance membrane fusion processes critical for intracellular delivery and improve the solubilization of lipophilic payloads. However, its application requires careful consideration of oxidative stability. Further research employing the experimental techniques outlined in this guide is necessary to fully elucidate the quantitative parameters of its interaction with various phospholipids and to optimize its use in next-generation lipid-based therapeutics.
References
- 1. Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. ck12.org [ck12.org]
- 4. DPPC-cholesterol phase diagram using coarse-grained Molecular Dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 6. Cholesteryl ester transfer between high density lipoprotein and phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acert.cornell.edu [acert.cornell.edu]
- 11. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly efficient synthesis of phytosterol linolenate in the presence of Bronsted acidic ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avantiresearch.com [avantiresearch.com]
- 17. WO2020160397A1 - Methods of preparing lipid nanoparticles - Google Patents [patents.google.com]
- 18. Use of differential scanning calorimetry to study lipid oxidation. 1. Oxidative stability of lecithin and linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Location of cholesterol in liposomes by using small-angle X-ray scattering (SAXS) data and the generalized indirect Fourier transformation (GIFT) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase Heterogeneity in Cholesterol-Containing Ternary Phospholipid Lamellar Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative contributions of cholesterol and the individual classes of phospholipids and their degree of fatty acyl (un)saturation to membrane fluidity measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Analysis of Cholesteryl Gamma-Linolenate in Natural Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl gamma-linolenate (B1238488), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a naturally occurring lipid found within the complex profile of cholesteryl esters in human serum. Its identification has been a result of decades of research into the composition and metabolism of lipids in biological systems. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and biological context of cholesteryl gamma-linolenate, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Context of Cholesteryl Esters
Cholesteryl esters are crucial molecules in lipid metabolism, serving as the primary form for cholesterol transport and storage in the bloodstream.[1][2][3] They are synthesized in plasma through the action of lecithin-cholesterol acyltransferase (LCAT) and within cells by acyl-CoA:cholesterol acyltransferase (ACAT). The fatty acid composition of these esters is diverse and reflects both dietary intake and endogenous fatty acid metabolism. The discovery and characterization of individual cholesteryl esters, including cholesteryl gamma-linolenate, have been driven by advancements in analytical chemistry.
Discovery in Natural Systems: An Indirect Identification
The definitive "discovery" of cholesteryl gamma-linolenate in a natural system was not marked by a single, seminal publication but rather emerged from the broader, systematic analysis of the fatty acid composition of cholesteryl esters in human serum. Pioneering work in the mid-20th century, utilizing techniques like thin-layer chromatography (TLC) and gas chromatography (GC), allowed for the separation of the cholesteryl ester fraction from other lipids and the subsequent analysis of its constituent fatty acids.[4][5][6]
While early studies focused on the more abundant fatty acids, the presence of gamma-linolenic acid as a component of the cholesteryl ester pool in human blood was implicitly established through these comprehensive analyses. The ChEBI (Chemical Entities of Biological Interest) database categorizes cholesteryl gamma-linolenate as a human metabolite found in blood serum, though a primary discovery citation is not provided.
Quantitative Data
Direct quantitative data for intact cholesteryl gamma-linolenate in natural systems is not extensively reported in the literature. However, numerous studies have quantified the percentage of gamma-linolenic acid within the total fatty acid pool of human serum cholesteryl esters, particularly in response to dietary supplementation with GLA-rich oils.
Table 1: Representative Fatty Acid Composition of Human Serum Cholesteryl Esters
| Fatty Acid | Typical Percentage Range (%) | Notes |
| Linoleic Acid (18:2n-6) | 40 - 60% | The most abundant fatty acid in this fraction. |
| Oleic Acid (18:1n-9) | 15 - 25% | A major monounsaturated fatty acid. |
| Palmitic Acid (16:0) | 10 - 15% | A common saturated fatty acid. |
| Arachidonic Acid (20:4n-6) | 5 - 10% | A key pro-inflammatory precursor. |
| Gamma-Linolenic Acid (18:3n-6) | < 1% (baseline) | Levels can increase with dietary supplementation. |
| Other Fatty Acids | Variable | Includes stearic, palmitoleic, and other minor fatty acids. |
Note: These are approximate values and can vary significantly based on diet, genetics, and health status.
Experimental Protocols
The identification and quantification of cholesteryl gamma-linolenate rely on a combination of chromatographic separation and mass spectrometric detection.
Extraction of Lipids from Biological Samples (e.g., Serum)
A common and effective method for lipid extraction is a modification of the Folch or Bligh-Dyer methods.
Protocol:
-
Sample Preparation: To 1 volume of serum, add a known amount of an internal standard (e.g., a cholesteryl ester with an odd-chain fatty acid not present in the sample).
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of the Organic Layer: Carefully aspirate the lower (chloroform) phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., isopropanol (B130326) for LC-MS).
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern LC-MS provides a powerful tool for the direct analysis of intact cholesteryl esters.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
LC Parameters (Example):
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from 40% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 50 - 60 °C.
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion Scan: Scan for ions that produce a characteristic fragment of cholesterol (m/z 369.35) upon collision-induced dissociation.
-
Product Ion Scan: Fragment the parent ion of cholesteryl gamma-linolenate to confirm its identity.
Historical Method: Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)
This indirect method was instrumental in the initial characterization of the fatty acid composition of cholesteryl esters.
Protocol:
-
Isolation of Cholesteryl Esters: Separate the cholesteryl ester fraction from the total lipid extract using Thin-Layer Chromatography (TLC) with a mobile phase such as hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v).
-
Saponification and Methylation:
-
Scrape the silica (B1680970) gel containing the cholesteryl esters from the TLC plate.
-
Add methanolic NaOH and heat to hydrolyze the ester bond.
-
Add a methylating agent (e.g., BF3-methanol) and heat to convert the released fatty acids to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs: Extract the FAMEs with hexane.
-
GC-FID/GC-MS Analysis:
-
Inject the hexane extract into a gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Use a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) to separate the FAMEs.
-
Identify the gamma-linolenic acid methyl ester peak by comparing its retention time and mass spectrum to a known standard.
-
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific research on signaling pathways directly modulated by intact cholesteryl gamma-linolenate. The biological significance is generally inferred from its constituent components: cholesterol and gamma-linolenic acid.
Gamma-linolenic acid (GLA) is a precursor to dihomo-gamma-linolenic acid (DGLA), which can be further metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). It is hypothesized that cholesteryl gamma-linolenate may serve as a circulating reservoir for GLA, delivering it to tissues where it can be released and converted into these bioactive molecules.
Visualizations
Experimental Workflows
Caption: Workflow for the analysis of cholesteryl gamma-linolenate by LC-MS.
Caption: Workflow for the indirect analysis via GC of FAMEs.
Metabolic Pathway Context
Caption: Potential metabolic fate of gamma-linolenic acid from cholesteryl gamma-linolenate.
Conclusion and Future Directions
Cholesteryl gamma-linolenate is an integral, albeit minor, component of the human serum cholesteryl ester profile. Its discovery has been intertwined with the technological advancements in lipid analysis. While direct evidence for its specific biological roles is currently limited, its potential function as a carrier for the bioactive fatty acid GLA warrants further investigation. Future research employing advanced lipidomics platforms could provide more precise quantification of cholesteryl gamma-linolenate in various physiological and pathological states, potentially uncovering novel roles in health and disease. This could be of particular interest to drug development professionals exploring the therapeutic potential of omega-6 fatty acids.
References
- 1. aocs.org [aocs.org]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. lipotype.com [lipotype.com]
- 4. Fatty acid composition of serum cholesteryl ester fractions isolated by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gaschromatographic analysis of fatty acids of serum cholesterol esters, phospholipids and triglycerides in subjects affected by hyperlipaemia before and after treatment with non-salified D-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Gas chromatographic studies on serum fatty acids in man. Part 3. The fatty acids of cholesterol esters, phospholipids and triglycerides, and of unsaturated fatty acids in healthy subjects and in arteriosclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Gamma-Linolenate in Lipid Nanoparticles: A Technical Guide for Advanced Drug Delivery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While conventional LNPs typically consist of an ionizable lipid, a phospholipid, a PEGylated lipid, and cholesterol, there is growing interest in modifying these components to enhance therapeutic outcomes. This technical guide explores the potential of incorporating Cholesteryl Gamma-Linolenate, a cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), into LNP formulations. Due to a lack of direct published data on LNPs specifically formulated with Cholesteryl Gamma-Linolenate, this document provides a comprehensive, albeit hypothetical, framework based on established principles of LNP formulation and the known biological activities of GLA. This guide details proposed formulations, experimental protocols for synthesis and characterization, and discusses the potential therapeutic applications and associated signaling pathways.
Introduction to Cholesteryl Gamma-Linolenate
Cholesteryl Gamma-Linolenate is an ester formed from cholesterol and gamma-linolenic acid (GLA), a polyunsaturated omega-6 fatty acid.[1] GLA itself is recognized for its anti-inflammatory and anti-cancer properties.[1][2][3] The rationale for incorporating Cholesteryl Gamma-Linolenate into LNPs is twofold: to leverage the structural role of the cholesterol moiety in LNP formation and stability, and to deliver the therapeutically active GLA to target cells. The ester linkage may also provide a mechanism for controlled release of GLA upon enzymatic cleavage within the cellular environment.
Hypothetical Formulation of Cholesteryl Gamma-Linolenate LNPs
Based on established LNP formulations, a hypothetical formulation incorporating Cholesteryl Gamma-Linolenate is proposed.[4][5][6] This formulation would substitute a portion of the standard cholesterol with Cholesteryl Gamma-Linolenate. The precise molar ratio would require empirical optimization, but a starting point could be a 1:1 substitution of up to 50% of the cholesterol content.
Table 1: Proposed Lipid Composition of Cholesteryl Gamma-Linolenate LNPs
| Component | Example Material | Molar Ratio (%) | Function |
| Ionizable Lipid | DLin-MC3-DMA | 50 | Encapsulation of nucleic acid cargo and endosomal escape |
| Phospholipid | DSPC | 10 | Structural integrity of the lipid bilayer |
| Cholesterol | Cholesterol | 19.25 | Stabilizes the LNP structure and modulates membrane fluidity |
| Cholesteryl Ester | Cholesteryl Gamma-Linolenate | 19.25 | Stabilizing agent and delivery of therapeutic GLA |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Steric stabilization, prevention of aggregation, and control of particle size |
Experimental Protocols
The following protocols are based on standard methodologies for the formulation and characterization of LNPs and are adapted for the inclusion of Cholesteryl Gamma-Linolenate.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for the controlled formulation of LNPs.[7][8][9]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
Cholesteryl Gamma-Linolenate in ethanol
-
DMG-PEG2000 in ethanol
-
mRNA (or other nucleic acid cargo) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, Cholesteryl Gamma-Linolenate, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:19.25:19.25:1.5).
-
Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.
-
Set up the microfluidic mixing system with the lipid-ethanol solution in one syringe and the mRNA-aqueous solution in another.
-
Typically, a flow rate ratio of 3:1 (aqueous:organic) is used.[10] The total flow rate will depend on the specific microfluidic device and desired particle size.
-
Initiate the flow to mix the two streams rapidly. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.
LNP Formulation Workflow
LNP Characterization
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential.[11][12][][14][15]
Procedure:
-
Dilute the final LNP formulation in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using DLS.
-
Measure the zeta potential using ELS.
The RiboGreen assay is a common method to determine the encapsulation efficiency of mRNA in LNPs.[16][17][18][19]
Procedure:
-
Prepare a standard curve of the mRNA.
-
In a 96-well plate, add the LNP sample to wells with and without a lysis buffer (e.g., 2% Triton X-100). The lysis buffer disrupts the LNPs to release the encapsulated mRNA.
-
Add the RiboGreen reagent, which fluoresces upon binding to RNA, to all wells.
-
Measure the fluorescence intensity.
-
The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100
High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) can be used to quantify the individual lipid components in the LNP formulation.[20][21][22][23]
Procedure:
-
Disrupt the LNP structure to release the lipids.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a CAD.
-
Run a gradient elution to separate the different lipid species.
-
Quantify each lipid by comparing the peak areas to those of known standards.
Table 2: Hypothetical Physicochemical Properties of Cholesteryl Gamma-Linolenate LNPs
| Parameter | Expected Value | Method |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (at pH 7.4) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Potential Therapeutic Applications and Signaling Pathways
The therapeutic potential of Cholesteryl Gamma-Linolenate LNPs stems from the biological activities of GLA.
Anti-Inflammatory Effects
GLA has demonstrated significant anti-inflammatory properties.[24][25][26][27] It is metabolized in the body to dihomo-γ-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids such as prostaglandin (B15479496) E1 (PGE1).[28] GLA can also inhibit the production of pro-inflammatory mediators. Studies have shown that GLA can inhibit the activation of the transcription factors NF-κB and AP-1, which are key regulators of the inflammatory response.[24][27]
GLA's Anti-Inflammatory Signaling
Cancer Therapy
GLA has been shown to exhibit selective cytotoxicity against cancer cells.[1][29] The delivery of GLA via LNPs could enhance its anti-cancer efficacy by improving its solubility and enabling targeted delivery to tumors. One of the proposed mechanisms of action of GLA in cancer is through the modulation of the LKB1-AMPK-mTOR signaling pathway, which plays a crucial role in regulating cell metabolism and growth.[30][31][32][33][34] By activating AMPK, GLA can inhibit mTOR, a key promoter of cell proliferation, and induce autophagy, leading to cancer cell death.
GLA's Anti-Cancer Signaling
Other Potential Applications
Given the diverse biological activities of GLA, Cholesteryl Gamma-Linolenate LNPs could also be explored for applications in:
-
Diabetic neuropathy: GLA has shown potential in improving symptoms of nerve damage in diabetic patients.[1]
-
Atopic dermatitis: GLA may help reduce skin inflammation and improve skin barrier function.[1]
-
Rheumatoid arthritis: The anti-inflammatory properties of GLA could be beneficial in managing this autoimmune disease.[1]
Conclusion and Future Directions
The incorporation of Cholesteryl Gamma-Linolenate into lipid nanoparticles represents a promising, yet unexplored, strategy for advanced drug delivery. This technical guide provides a foundational framework for researchers to begin investigating this novel LNP composition. Future work should focus on the empirical determination of optimal lipid molar ratios, comprehensive characterization of the resulting LNPs, and in vitro and in vivo studies to validate the therapeutic efficacy for various disease indications. The ability to combine the structural benefits of cholesterol with the therapeutic activity of gamma-linolenic acid in a single molecule offers a compelling avenue for the development of next-generation nanomedicines.
Disclaimer: The formulation and quantitative data presented in this document are hypothetical and based on established principles of LNP technology. Experimental validation is required to confirm these projections.
References
- 1. drugs.com [drugs.com]
- 2. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma linolenic acid alters the cytotoxic activity of anticancer drugs on cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 9. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 12. news-medical.net [news-medical.net]
- 14. nanopartikel.info [nanopartikel.info]
- 15. researchgate.net [researchgate.net]
- 16. abpbio.com [abpbio.com]
- 17. waters.com [waters.com]
- 18. m.youtube.com [m.youtube.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Effects of Gamma-Linolenic Acid (GLA) - - Life Extension [lifeextension.com]
- 26. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. go.drugbank.com [go.drugbank.com]
- 29. dovepress.com [dovepress.com]
- 30. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer [journal.waocp.org]
- 33. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 34. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Cholesteryl Gamma-Linolenate: A Technical Guide for Researchers
December 11, 2025
**Executive Summary
This technical guide provides a comprehensive overview of the in vitro effects of Cholesteryl Gamma-Linolenate (CGL), a cholesteryl ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). Due to the limited direct in vitro research on CGL, this document focuses on the extensive body of evidence for the biological activities of GLA, the active component released upon CGL hydrolysis. It is presumed that the primary mechanism of action for CGL in a cellular context involves its uptake and subsequent enzymatic cleavage into cholesterol and free GLA. This guide synthesizes the known in vitro effects of GLA on various cell types, including its roles in apoptosis, inflammation, and cellular proliferation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support researchers and drug development professionals in this field.
Introduction: Cholesteryl Gamma-Linolenate and Its Hydrolysis
Cholesteryl Gamma-Linolenate is a molecule formed through the esterification of cholesterol with gamma-linolenic acid.[1] In an in vitro setting, it is hypothesized that CGL is taken up by cells and then hydrolyzed by intracellular enzymes, such as cholesteryl ester hydrolases, to release free cholesterol and GLA. This process is crucial as the biological effects attributed to CGL are largely mediated by the liberated GLA.
The uptake and hydrolysis of cholesteryl esters are fundamental cellular processes. Macrophages, for instance, can internalize cholesteryl esters from lipoproteins, hydrolyze them in lysosomes, and re-esterify the resulting cholesterol in the cytoplasm.[1] The net hydrolysis of these cytoplasmic cholesteryl esters is tightly linked to cholesterol efflux from the cell, a process stimulated by acceptors like high-density lipoprotein (HDL).[1] The efficiency of this hydrolysis can be a determining factor in the subsequent biological activity of the released fatty acid.
In Vitro Effects of Gamma-Linolenic Acid (GLA)
The in vitro effects of GLA are multifaceted and cell-type specific, with significant implications for cancer, inflammation, and cardiovascular research.
Anti-Cancer Effects
GLA has demonstrated cytotoxic and cytostatic effects on a variety of cancer cell lines in vitro. The primary mechanism is often the induction of apoptosis.
GLA has been shown to induce apoptosis in various cancer cells, including B-chronic lymphocytic leukaemia (B-CLL) cells, glioblastoma cells, and chronic myelogenous leukemia K562 cells.[2][3][4][5] In B-CLL cells, GLA significantly increased the percentage of apoptotic cells compared to spontaneous apoptosis.[2] This apoptotic effect can be inhibited by the pan-caspase inhibitor z-VAD-fmk, indicating the involvement of caspases.[5] The apoptotic pathway often involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[5] Furthermore, in some cancer cells, the pro-apoptotic effects of GLA are associated with increased lipid peroxidation.[5]
In addition to inducing apoptosis, GLA can inhibit the proliferation and migration of cancer cells. Studies on glioblastoma cells have shown that treatment with GLA leads to a decreased number of proliferative and migratory cells.[4] In some cell lines, the cytostatic effect of GLA is most potent when it is not metabolized into its downstream products, suggesting that GLA itself is the primary active agent.[6]
Anti-Inflammatory Effects
GLA and its metabolite, dihomo-γ-linolenic acid (DGLA), exhibit significant anti-inflammatory properties in vitro.
In cultured human endothelial cells, GLA and its elongation product DGLA have been shown to decrease the production of pro-inflammatory molecules such as soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[7] These fatty acids also reduce the adhesion of monocytes to endothelial cells.[7] Furthermore, in macrophages, fatty acid enrichment can alter the inflammatory response, with some studies suggesting that n-6 PUFAs like the metabolites of GLA can have differential effects on the secretion of TNFα and IL-6.[8]
The anti-inflammatory actions of GLA are, in part, mediated by its conversion to DGLA, which can be further metabolized to anti-inflammatory eicosanoids. The metabolism of linoleic acid to arachidonic acid (a pro-inflammatory precursor) involves the conversion of linoleic acid to GLA and then to DGLA.[9]
Effects on Cholesterol Metabolism and Atherosclerosis-Related Processes
The liberation of GLA from CGL has potential implications for cellular processes related to atherosclerosis. DGLA, a metabolite of GLA, has been shown to inhibit several key cellular processes associated with this disease.[10]
In vitro studies with macrophages have demonstrated that DGLA can inhibit the formation of foam cells, which are a hallmark of atherosclerotic plaques.[10] This is achieved through multiple mechanisms, including the inhibition of modified low-density lipoprotein (LDL) uptake and the stimulation of cholesterol efflux from these cells.[10] DGLA reduces the expression of key scavenger receptors like SR-A and CD36, which are involved in the uptake of modified LDL.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effects of Gamma-Linolenic Acid.
Table 1: Apoptotic Effects of GLA on Cancer Cells
| Cell Line | GLA Concentration | Incubation Time | Observed Effect | Reference |
| B-chronic lymphocytic leukaemia (B-CLL) B-cells | 5 µg/ml | 24 hours | 42% of cells undergoing apoptosis (compared to 20% spontaneous) | [2] |
| B-chronic lymphocytic leukaemia (B-CLL) B-cells | 10 µg/ml | 24 hours | Significantly higher apoptosis than normal B-cells (p=0.027) | [2] |
| B-chronic lymphocytic leukaemia (B-CLL) B-cells | 15 µg/ml | 24 hours | Significantly higher apoptosis than normal B-cells (p=0.022) | [2] |
| B-chronic lymphocytic leukaemia (B-CLL) T-cells | 10 µg/ml | Not Specified | Induction of apoptosis | [2] |
| B-chronic lymphocytic leukaemia (B-CLL) T-cells | 30 µg/ml | Not Specified | Induction of apoptosis | [2] |
Table 2: Anti-Inflammatory Effects of GLA and its Metabolites
| Cell Line | Compound | Concentration | Treatment | Observed Effect | Reference |
| EA.hy926 (Endothelial Cells) | GLA | 50 µM | Pre-treatment before TNF-α stimulation | Decrease in sICAM-1, MCP-1, and RANTES production | [7] |
| EA.hy926 (Endothelial Cells) | DGLA | 10 µM | Pre-treatment before TNF-α stimulation | Decrease in sICAM-1, MCP-1, RANTES, and IL-6 production | [7] |
| THP-1 (Monocytes) | Various Fatty Acids | Not Specified | - | Reduced adhesion to endothelial cells | [7] |
Table 3: Effects of DGLA on Macrophage Foam Cell Formation
| Cell Type | Compound | Treatment | Observed Effect | Reference |
| Macrophages | DGLA | - | Inhibition of modified LDL uptake | [10] |
| Macrophages | DGLA | - | Stimulation of cholesterol efflux | [10] |
| Macrophages | DGLA | - | Reduction in expression of scavenger receptors SR-A and CD36 | [10] |
Experimental Protocols
This section provides a summary of the methodologies used in key in vitro studies of GLA.
Cell Culture and Treatment
-
Cell Lines: A variety of human and animal cell lines have been used, including B-CLL cells from patients, human endothelial cell line EA.hy926, and macrophage cell lines.
-
Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
GLA Preparation and Application: GLA is often dissolved in a solvent like ethanol (B145695) or DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentration for treating the cells. Control cells are treated with the vehicle alone.
Apoptosis Assays
-
Morphological Assessment: Apoptosis can be identified by changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, often visualized by staining with DNA-binding fluorochromes like Hoechst 33342.
-
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assays: The involvement of caspases can be determined using colorimetric or fluorometric assays that measure the activity of specific caspases, such as caspase-3.
-
Western Blotting: The expression levels of apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP, can be analyzed by Western blotting.
Inflammation Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): The secretion of cytokines and chemokines (e.g., IL-6, MCP-1) into the cell culture supernatant can be quantified using ELISA kits.
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): The mRNA expression levels of inflammatory genes can be measured using RT-PCR or quantitative real-time PCR (qPCR).
-
Cell Adhesion Assays: The adhesion of monocytes to endothelial cell monolayers can be quantified by labeling the monocytes with a fluorescent dye and measuring the fluorescence after co-incubation and washing.
Cholesterol Metabolism Assays
-
Cholesterol Efflux Assay: Cells are pre-loaded with radiolabeled cholesterol (e.g., [3H]-cholesterol). The medium is then replaced with fresh medium containing a cholesterol acceptor (e.g., HDL). The amount of radioactivity released into the medium over time is measured to determine the rate of cholesterol efflux.
-
LDL Uptake Assay: The uptake of LDL can be measured by incubating cells with fluorescently labeled LDL (e.g., DiI-LDL) and then quantifying the cellular fluorescence using flow cytometry or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro effects of GLA.
Caption: Metabolism of CGL and subsequent actions of GLA.
Caption: Experimental workflow for assessing GLA-induced apoptosis.
Conclusion
The in vitro evidence strongly suggests that Cholesteryl Gamma-Linolenate serves as a delivery vehicle for gamma-linolenic acid, which then exerts a range of biological effects. GLA has demonstrated significant anti-cancer properties through the induction of apoptosis and inhibition of cell proliferation, as well as potent anti-inflammatory effects by modulating the production of inflammatory mediators. Furthermore, its metabolite DGLA shows promise in targeting cellular processes relevant to atherosclerosis. This technical guide provides a foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the therapeutic potential of Cholesteryl Gamma-Linolenate and its active component, GLA. Future research should focus on direct comparative studies of CGL and GLA to understand any unique contributions of the cholesteryl ester form to cellular uptake, stability, and efficacy.
References
- 1. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-linolenic acid induces apoptosis in B-chronic lymphocytic leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-Linolenic acid alters migration, proliferation and apoptosis in human and rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gamma-Linolenic acid supplementation can affect cancer cell proliferation via modification of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of linoleic acid and gamma-linolenic acid on the growth and metastasis of a human breast cancer cell line in nude mice and on its growth and invasive capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of phospholipid vesicles for in vitro studies on cholesteryl ester hydrolysis. | Semantic Scholar [semanticscholar.org]
Cholesteryl Gamma-Linolenate: A Technical Guide to its Prospective Impact on Lipid Raft Structure and Function
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the theoretical impact of Cholesteryl Gamma-Linolenate (B1238488) (CGL), a cholesterol ester of the omega-6 fatty acid gamma-linolenic acid (GLA), on the structure, composition, and signaling functions of lipid rafts. While direct experimental evidence on CGL is nascent, this document synthesizes biophysical principles and data from structurally related lipids to formulate a guiding hypothesis. It is proposed that the unique stereochemistry of the gamma-linolenate acyl chain will lead to a significant disruption of the highly ordered environment of lipid rafts. This guide provides a comprehensive overview of the current understanding of lipid rafts, the anticipated effects of CGL, and detailed experimental protocols to investigate these hypotheses. The enclosed methodologies and visualizations are intended to serve as a foundational resource for researchers aiming to elucidate the role of CGL in membrane biology and its potential as a therapeutic modulator of lipid raft-dependent signaling pathways.
Introduction to Lipid Rafts
Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific membrane proteins.[1][2][3] These domains are characterized by a higher degree of lipid packing and a more ordered state (liquid-ordered phase) compared to the surrounding bilayer (liquid-disordered phase).[4] This unique environment allows lipid rafts to function as organizing centers for the assembly of signaling molecules, facilitating efficient signal transduction.[1][5] Key functions attributed to lipid rafts include:
-
Signal Transduction: Concentrating receptors and downstream signaling molecules to enhance the speed and specificity of cellular responses.[5]
-
Protein Trafficking: Sorting and trafficking of specific proteins to their correct cellular destinations.
-
Pathogen Entry: Serving as entry points for certain viruses and bacteria.
The integrity of lipid rafts is critically dependent on their lipid composition, particularly the presence of cholesterol, which acts as a molecular spacer and dynamic "glue" that stabilizes the packed structure of sphingolipids.[6]
Cholesteryl Gamma-Linolenate: A Hypothetical Modulator of Lipid Rafts
Cholesteryl Gamma-Linolenate is a cholesterol ester formed from the essential omega-6 fatty acid, gamma-linolenic acid (18:3, n-6). While data on CGL's direct interaction with lipid rafts is limited, the biophysical properties of GLA and other polyunsaturated fatty acids (PUFAs) allow for a strong predictive model of its effects.
The "Kinked" Acyl Chain Hypothesis
The defining feature of gamma-linolenic acid is the presence of three cis-double bonds. This introduces significant "kinks" in the acyl chain, leading to a bulkier and less flexible structure compared to the saturated fatty acids typically found in lipid rafts. Based on studies of similar molecules, it is hypothesized that the incorporation of CGL into the plasma membrane will have the following consequences:
-
Disruption of Lipid Packing: The irregular shape of the gamma-linolenate chain is expected to interfere with the tight packing of cholesterol and sphingolipids, thereby decreasing the stability of the liquid-ordered phase.
-
Increased Membrane Fluidity: By disrupting the ordered structure, CGL is predicted to increase the fluidity of the lipid raft domains.
-
Exclusion from Rafts: Due to its disruptive nature, CGL itself is likely to be excluded from the highly ordered core of lipid rafts, potentially localizing to the raft boundary or the surrounding disordered membrane.
A key piece of indirect evidence comes from a study comparing phosphatidylcholines containing either alpha-linolenic acid (an isomer of GLA) or GLA. This research demonstrated that the gamma-isomer does not induce the condensation of lipid monolayers in the presence of cholesterol, a key characteristic of raft formation, whereas the alpha-isomer does.[2] This suggests that the specific position of the double bonds in GLA is critical to its disruptive effect on ordered lipid domains.
Anticipated Impact on Lipid Raft Function
The structural perturbations induced by Cholesteryl Gamma-Linolenate are expected to have significant downstream effects on lipid raft-mediated cellular processes:
-
Altered Protein Partitioning: The disruption of the raft environment may lead to the displacement of resident signaling proteins, thereby altering their activity.
-
Modulation of Signaling Pathways: By disassembling signaling platforms, CGL could attenuate or inhibit signal transduction cascades that are dependent on lipid raft integrity.
-
Changes in Membrane Protein Trafficking: Alterations in the structure and stability of lipid rafts may affect the sorting and transport of raft-associated proteins.
Quantitative Data Summary
While direct quantitative data for Cholesteryl Gamma-Linolenate is not yet available, the following tables summarize expected outcomes based on studies of other polyunsaturated cholesteryl esters and their effects on model membranes and cells. These tables are intended to provide a framework for the type of data that should be collected in future experiments.
Table 1: Predicted Biophysical Effects of Cholesteryl Gamma-Linolenate on Model Membranes
| Parameter | Control (Saturated Acyl Chain) | Cholesteryl Gamma-Linolenate | Predicted Change |
| Membrane Fluidity (Anisotropy) | Low | High | Increase |
| Lipid Packing Density | High | Low | Decrease |
| Domain Size of Ordered Phase | Large, stable | Small, transient | Decrease |
| Cholesterol Condensing Effect | Present | Absent | Abolished |
Table 2: Predicted Changes in Lipid Raft Composition Following CGL Treatment
| Component | Control (Untreated Cells) | CGL-Treated Cells | Predicted Change |
| Cholesterol | High | Moderate | Decrease |
| Sphingomyelin | High | Moderate | Decrease |
| Saturated Phospholipids | High | Moderate | Decrease |
| Raft-Associated Proteins (e.g., Flotillin) | High | Low | Decrease |
| Non-Raft Proteins (e.g., Transferrin Receptor) | Low | No significant change | - |
Detailed Experimental Protocols
To investigate the impact of Cholesteryl Gamma-Linolenate on lipid rafts, a multi-faceted approach employing both in vitro model systems and cell-based assays is recommended.
Synthesis of Cholesteryl Gamma-Linolenate
-
Objective: To synthesize and purify Cholesteryl Gamma-Linolenate for use in subsequent experiments.
-
Methodology: The synthesis can be achieved through the esterification of cholesterol with gamma-linolenic acid. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Dissolve cholesterol and gamma-linolenic acid in an anhydrous solvent (e.g., dichloromethane).
-
Add DMAP and then DCC to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by thin-layer chromatography).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
-
Confirm the identity and purity of the final product by NMR and mass spectrometry.
-
Preparation of Model Membranes (Liposomes)
-
Objective: To create artificial lipid bilayers to study the biophysical effects of CGL in a controlled environment.
-
Methodology:
-
Prepare a lipid mixture of desired composition (e.g., DOPC, sphingomyelin, and cholesterol) in chloroform.
-
Add Cholesteryl Gamma-Linolenate at various molar percentages to the lipid mixture.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a suitable buffer to form multilamellar vesicles (MLVs).
-
Create unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Analysis of Membrane Fluidity (Fluorescence Anisotropy)
-
Objective: To quantify the effect of CGL on the fluidity of model membranes.
-
Methodology:
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the prepared liposomes.
-
Measure the steady-state fluorescence anisotropy of the probe using a fluorometer.
-
A decrease in anisotropy indicates an increase in membrane fluidity.
-
Isolation of Detergent-Resistant Membranes (DRMs)
-
Objective: To isolate lipid rafts from cultured cells treated with CGL.
-
Methodology: This protocol is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.[7]
-
Culture cells to confluence and treat with Cholesteryl Gamma-Linolenate or a vehicle control.
-
Lyse the cells in a cold buffer containing 1% Triton X-100.
-
Subject the lysate to sucrose (B13894) density gradient ultracentrifugation.
-
Collect the fractions from the top of the gradient. Detergent-resistant membranes will float to a low-density fraction.
-
Analyze the protein and lipid composition of the fractions.
-
Quantitative Proteomic and Lipidomic Analysis
-
Objective: To identify and quantify changes in the protein and lipid composition of lipid rafts following CGL treatment.
-
Methodology:
-
Isolate DRMs as described in section 5.4.
-
For proteomics, digest the protein content of the DRM fraction with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
For lipidomics, extract the lipids from the DRM fraction and analyze them by LC-MS/MS.
-
Use label-free or stable isotope labeling methods for relative or absolute quantification of proteins and lipids.
-
Fluorescence Microscopy of Lipid Rafts
-
Objective: To visualize the effect of CGL on the organization and dynamics of lipid rafts in living cells.
-
Methodology:
-
Label lipid rafts in live cells using a fluorescent marker, such as the cholera toxin B subunit (which binds to the raft-associated ganglioside GM1) conjugated to a fluorophore.
-
Alternatively, express a raft-associated protein (e.g., flotillin) tagged with a fluorescent protein (e.g., GFP).
-
Treat the cells with Cholesteryl Gamma-Linolenate.
-
Image the cells using confocal or total internal reflection fluorescence (TIRF) microscopy to observe changes in the distribution and clustering of the fluorescent marker.
-
Mandatory Visualizations
Caption: Hypothetical disruption of a lipid raft-mediated signaling pathway by Cholesteryl Gamma-Linolenate.
Caption: Experimental workflow for investigating the impact of CGL on lipid rafts.
Conclusion
The incorporation of Cholesteryl Gamma-Linolenate into cellular membranes is hypothesized to be a significant disruptor of lipid raft integrity. This is predicated on the unique structural properties of the gamma-linolenic acid acyl chain, which are anticipated to interfere with the highly ordered lipid packing that defines these microdomains. The consequent alterations in lipid raft composition and stability are likely to have profound effects on a multitude of cellular signaling pathways. The experimental framework provided in this guide offers a robust starting point for the systematic investigation of these hypotheses. Elucidating the precise molecular interactions between Cholesteryl Gamma-Linolenate and lipid rafts will not only advance our fundamental understanding of membrane biology but also holds the potential to unveil novel therapeutic strategies for diseases in which lipid raft dysfunction plays a pivotal role.
References
- 1. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a transfer-to-trap mechanism of fluorophore concentration quenching in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergent-resistant membrane isolation and cholesterol measurement [bio-protocol.org]
- 8. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate (B1238488) is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct research on the cholesteryl ester form is limited, the primary mechanism of action is widely understood to be mediated through the bioactivity of its constituent molecule, GLA, following enzymatic hydrolysis. This guide delineates the current understanding of the molecular pathways influenced by GLA, focusing on its anti-cancer and anti-inflammatory properties. It is presumed that upon administration, cholesteryl gamma-linolenate is hydrolyzed by cholesterol esterases, releasing cholesterol and free GLA, which then exerts its physiological effects.[1][2] This document will therefore focus on the established mechanisms of GLA.
Gamma-linolenic acid is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized to produce bioactive lipid mediators, including the anti-inflammatory prostaglandin (B15479496) E1 (PGE1).[3][4] GLA and its metabolites have demonstrated the ability to modulate various cellular processes, including apoptosis, cell proliferation, and inflammatory responses.[5][6]
Data Presentation: Quantitative Effects of Gamma-Linolenic Acid
The cytotoxic and anti-proliferative effects of GLA have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Cell Line | Cancer Type | IC50 of GLA (µM) | Exposure Time (hours) | Reference |
| HT-29 | Colorectal Cancer | 255 | 72 | [5] |
| HT-29 | Colorectal Cancer | 302 | 48 | [5] |
| K562/ADM | Leukemia | 113 | 48 | [5] |
| K562/ADM | Leukemia | 101.59 | 72 | [5] |
| MDA-MB-231 | Breast Cancer | Not specified, synergistic with paclitaxel | 24 | [2] |
| SK-Br3 | Breast Cancer | Not specified, synergistic with paclitaxel | Not specified | [2] |
| T47D | Breast Cancer | Not specified, synergistic with paclitaxel | Not specified | [2] |
| MCF-7 | Breast Cancer | Not specified, synergistic with paclitaxel | Not specified | [2] |
Core Mechanisms of Action
The biological activities of gamma-linolenic acid are multifaceted, primarily revolving around its influence on cellular signaling pathways that govern cell death, proliferation, and inflammation.
Induction of Apoptosis via Oxidative Stress
A primary anti-cancer mechanism of GLA is the induction of apoptosis, or programmed cell death, in tumor cells.[5][7] This is largely attributed to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[7]
Increased intracellular ROS levels, triggered by GLA, lead to the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1). Under normal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[5][6] The presence of ROS oxidizes Trx, causing its dissociation from ASK1 and allowing ASK1 to become active.[5][8] Activated ASK1 then phosphorylates and activates downstream kinases in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the activation of apoptotic effectors.[9]
Modulation of Cellular Metabolism and Growth via the LKB1/AMPK/mTOR Pathway
Gamma-linolenic acid has also been shown to influence cellular energy homeostasis and growth signaling through the LKB1/AMPK/mTOR pathway. This pathway is a critical regulator of cell metabolism, growth, and survival in response to energy stress.
Under conditions of cellular stress, such as that induced by GLA, the AMP/ATP ratio increases. This leads to the activation of AMP-activated protein kinase (AMPK), a central energy sensor. AMPK activation is mediated by the upstream kinase LKB1.[10][11] Once activated, AMPK phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex.[12] Inhibition of mTORC1, a key regulator of protein synthesis and cell growth, can lead to a reduction in cell proliferation and the induction of apoptosis.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of GLA's mechanism of action are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of GLA or Cholesteryl Gamma-Linolenate and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by active caspase-3 releases the fluorescent reporter, which can be quantified.[15][16]
-
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorometer.
-
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18]
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[18]
-
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[19][20][21]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Detection: Wash the cells and visualize the labeled DNA fragments using a fluorescence microscope.
-
Assessment of Lipid Peroxidation: Malondialdehyde (MDA) Assay
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.[22][23]
-
Principle: MDA reacts with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.
-
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells and collect the supernatant.
-
TBA Reaction: Add TBA reagent to the sample and incubate at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct with a solvent like n-butanol.
-
Absorbance Reading: Measure the absorbance of the organic phase at ~532 nm.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the mechanism of action of Cholesteryl Gamma-Linolenate.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Thioredoxin inhibits ASK1 by keeping it in reduced state [xray.cz]
- 4. Thioredoxin promotes ASK1 ubiquitination and degradation to inhibit ASK1-mediated apoptosis in a redox activity-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian thioredoxin is a direct inhibitor of apoptosis signal‐regulating kinase (ASK) 1 | The EMBO Journal [link.springer.com]
- 6. Thioredoxin and TRAF family proteins regulate reactive oxygen species-dependent activation of ASK1 through reciprocal modulation of the N-terminal homophilic interaction of ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. TUNEL assay [bio-protocol.org]
- 22. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. mdpi.com [mdpi.com]
Preliminary Investigation of Cholesteryl Gamma-Linolenate in Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholesteryl Gamma-Linolenate (CGL) is a cholesterol ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. While direct research on CGL in disease models is limited, the extensive body of evidence for the therapeutic effects of its active component, GLA, suggests significant potential for CGL in various pathological conditions. This technical guide provides a comprehensive overview of the preliminary investigations into the effects of GLA, as a proxy for CGL, in disease models of atherosclerosis, cancer, and inflammation. The guide details relevant experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows. Given that CGL would deliver GLA to cells, it is hypothesized that CGL would elicit similar biological effects.
Introduction to Cholesteryl Gamma-Linolenate
Cholesteryl Gamma-Linolenate (CAS Number: 99518-16-8) is a cholesteryl ester formed from the formal condensation of the carboxyl group of gamma-linolenic acid with the hydroxyl group of cholesterol[1]. Cholesterol esters are a primary form of cholesterol transport and storage within the body. The formulation of cholesterol esters into lipid nanoparticles is being explored to modulate the physical properties of these particles for drug delivery applications[2]. The therapeutic potential of CGL is intrinsically linked to the biological activities of GLA.
Gamma-linolenic acid is a precursor to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted into potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1)[3]. This metabolic pathway forms the basis for the purported anti-inflammatory, anti-proliferative, and cardio-protective effects of GLA.
Disease Models and Therapeutic Potential
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Studies suggest that GLA can favorably modulate this process.
Key Findings:
-
Dietary GLA has been shown to inhibit the proliferation of vascular smooth muscle cells (SMCs), a key event in the development of atherosclerotic plaques[4].
-
In a rat model of atherosclerosis induced by a high-lipid diet, GLA attenuated the formation of atherosclerotic plaques, reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), and increased the body's total antioxidant capacity[5][6].
-
GLA supplementation in hyperlipidemic patients led to a significant decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol[7].
Cancer
GLA has demonstrated cytotoxic effects against various cancer cell lines and has been shown to suppress tumor growth in animal models.
Key Findings:
-
Dietary supplementation with GLA was found to attenuate tumor growth in a rat model of prostatic adenocarcinoma[8]. This effect was associated with the suppression of the pro-inflammatory eicosanoids prostaglandin E2 (PGE2) and 5S-hydroxyeicosatetraenoic acid (5S-HETE)[8].
-
In vitro studies have shown that GLA can inhibit the proliferation of human neuroblastoma, tubal carcinoma, and colon carcinoma cell lines[9]. The cytotoxic effect appears to be mediated by GLA itself, rather than its metabolites[9].
Inflammation
The anti-inflammatory properties of GLA are well-documented and are primarily attributed to the metabolic conversion of DGLA to anti-inflammatory eicosanoids.
Key Findings:
-
GLA-supplemented diets have been shown to attenuate inflammatory responses in numerous in vitro and in vivo animal models[10].
-
The anti-inflammatory effects are mediated by the production of 1-series prostaglandins (B1171923) (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) from DGLA, which have anti-inflammatory and anti-proliferative properties[3].
-
Enteral diets enriched with GLA and omega-3 fatty acids have been shown to reduce cytokine production and neutrophil recruitment in patients with acute lung injury.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of gamma-linolenic acid in various disease models.
Table 1: Effect of Dietary GLA on Smooth Muscle Cell DNA Synthesis in an Atherosclerosis Model [4]
| Dietary Group | GLA Content (%) | Inhibition of SMC DNA Synthesis (%) |
| Corn Oil (CO) | 0 | 0 (Control) |
| Primrose Oil (PO) | 10.1 | 28 |
| Fish Oil-PO Mix (FP) | 8.2 | 60 |
Table 2: Effect of GLA on Serum Lipids in a Rat Atherosclerosis Model [5]
| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C |
| Model (High-Lipid Diet) | Increased | Increased | Increased | Decreased |
| Low Dose GLA (187.5 mg/kg) | Decreased | Decreased | Decreased | Increased |
| High Dose GLA (375 mg/kg) | Decreased | Decreased | Decreased | Increased |
Table 3: Effect of GLA on Prostatic Growth in a Rat Cancer Model [8]
| Treatment Group | Prostate Weight | DNA Content | Prostatic Specific Antigen |
| NMU/TP (Control) | Increased | Increased | Increased |
| NMU/TP/GLA | Decreased | Decreased | Decreased |
Table 4: Effect of GLA on Eicosanoid Production in a Rat Cancer Model [8]
| Treatment Group | Prostaglandin E2 (PGE2) | 5S-HETE |
| NMU/TP (Control) | Increased | Increased |
| NMU/TP/GLA | Decreased | Decreased |
Experimental Protocols
Synthesis of Cholesteryl Gamma-Linolenate
While a specific, detailed protocol for the synthesis of Cholesteryl Gamma-Linolenate was not found in the reviewed literature, a general method for the synthesis of cholesterol esters can be described. One efficient method involves the organocatalyzed esterification of cholesterol with a fatty acid using a triphenylphosphine-sulfur trioxide adduct[11].
General Protocol:
-
Dissolve equimolar amounts of cholesterol and gamma-linolenic acid in a suitable solvent such as toluene.
-
Add a catalytic amount of triphenylphosphine-sulfur trioxide adduct.
-
Heat the reaction mixture at approximately 110°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the product can be purified using column chromatography.
In Vivo Atherosclerosis Model in Rats
A common method to induce atherosclerosis in rats involves a high-fat diet, often in combination with other factors to accelerate plaque formation[5][12][13].
Protocol Outline: [5]
-
Animal Model: Healthy male Sprague-Dawley or Wistar rats are commonly used[5][12].
-
Diet-Induced Atherosclerosis:
-
Treatment:
-
The treatment groups receive the high-lipid diet supplemented with varying doses of GLA (e.g., 187.5 mg/kg and 375 mg/kg) for an additional 5 weeks[5].
-
-
Sample Collection and Analysis:
-
At the end of the study period, collect blood samples for the analysis of serum lipids (TC, TG, LDL-C, HDL-C).
-
Euthanize the animals and dissect the aorta for histopathological examination (e.g., HE staining) to observe atherosclerotic plaque formation[5].
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[2][4][10][14].
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., GLA) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of PGE2 and 5S-HETE
The levels of these eicosanoids can be measured using commercially available enzyme immunoassay (EIA) kits[15][16][17].
General Protocol Outline (EIA): [15][16][18]
-
Sample Preparation: Prepare cell culture supernatants or tissue homogenates according to the kit's instructions.
-
Competitive Binding: Add the sample or standard, a fixed amount of HRP-labeled eicosanoid, and a specific primary antibody to a pre-coated microplate. The eicosanoid in the sample competes with the labeled eicosanoid for binding to the antibody.
-
Incubation and Washing: Incubate the plate to allow for binding, then wash to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that reacts with the HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the eicosanoid in the sample.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Activity Assays
Enzyme activity can be determined using fluorometric or colorimetric assay kits[3][6][8][19][20].
General Protocol Outline (Fluorometric): [3][20]
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Initiation: Add the sample to a reaction mixture containing a specific substrate for either COX-2 or 5-LOX and a probe.
-
Enzymatic Reaction: The enzyme in the sample converts the substrate, leading to a reaction with the probe that generates a fluorescent product.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.
Visualizations
Signaling Pathways
Caption: Metabolic pathway of Gamma-Linolenic Acid (GLA).
Experimental Workflow
Caption: Workflow for in vivo atherosclerosis model.
Conclusion and Future Directions
The preliminary investigations into gamma-linolenic acid strongly suggest that Cholesteryl Gamma-Linolenate holds significant therapeutic promise in the management of atherosclerosis, cancer, and inflammatory disorders. The esterification of GLA with cholesterol may offer advantages in terms of stability, bioavailability, and targeted delivery, particularly within the context of lipid-based drug delivery systems.
Future research should focus on the direct investigation of CGL in the disease models outlined in this guide. Key areas of inquiry include:
-
Pharmacokinetics and Bioavailability: Comparative studies of CGL versus GLA to determine if the cholesteryl ester form improves absorption and tissue distribution.
-
Efficacy Studies: Direct testing of CGL in animal models of atherosclerosis, cancer, and inflammation to confirm and potentially enhance the effects observed with GLA.
-
Mechanism of Action: Elucidating the specific cellular and molecular mechanisms through which CGL exerts its effects, including its interaction with lipid metabolism and inflammatory signaling pathways.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Cholesteryl Gamma-Linolenate. The provided data, protocols, and visualizations offer a roadmap for the continued investigation of this promising compound.
References
- 1. CHEBI:88756 [ebi.ac.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Novel Rat Models for Atherosclerosis [cardiologyresearchjournal.com]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. arborassays.com [arborassays.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. caymanchem.com [caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Cholesteryl Gamma Linolenate (CAS 99518-16-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Cholesteryl Gamma Linolenate, a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). This document synthesizes available data on its physicochemical characteristics, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. Detailed experimental protocols are provided to facilitate further research and development.
Physicochemical Properties
This compound is a lipophilic molecule that combines the well-known biological activities of gamma-linolenic acid with the structural features of cholesterol. This esterification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to free GLA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99518-16-8 | [1] |
| Molecular Formula | C₄₅H₇₄O₂ | [1] |
| Molecular Weight | 647.07 g/mol | [1] |
| Melting Point | Data not available. For the related compound Cholesteryl Linoleate: 41-42.5 °C. | [2] |
| Boiling Point | Predicted: 677.3±44.0 °C | [2] |
| Solubility | Data not available. Expected to be soluble in nonpolar organic solvents like chloroform, and sparingly soluble in ethanol (B145695) and DMSO. | |
| Storage | -20°C or in a freezer for long-term stability. | [1] |
| Appearance | Likely a white or off-white waxy solid at room temperature. | |
| Liquid Crystalline Properties | As a cholesteryl ester, it is expected to exhibit liquid crystalline phases, a property that can be influenced by temperature and purity.[3][4][5] |
Biological Activities and Mechanism of Action
The biological effects of this compound are primarily attributed to its gamma-linolenic acid (GLA) component. Upon cellular uptake and hydrolysis, GLA is released and can exert its therapeutic effects.[2][6][7][8]
Anti-Inflammatory Effects
GLA is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[9] These molecules can counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids.
Cardiovascular Health
Dietary supplementation with GLA has been shown to have beneficial effects on cardiovascular health.[9][10][11][12][13] These effects include:
-
Lowering LDL Cholesterol: Studies have indicated that GLA can reduce levels of low-density lipoprotein (LDL) cholesterol.[12]
-
Anti-atherosclerotic Properties: By reducing inflammation and improving lipid profiles, GLA may help to inhibit the formation of atherosclerotic plaques.[11]
Skin Barrier Function
GLA is crucial for maintaining the integrity of the skin barrier.[14][15][16] Topical or systemic administration of GLA can:
-
Reduce Transepidermal Water Loss (TEWL): By improving the barrier function of the stratum corneum.[15][16]
-
Improve Skin Hydration: Leading to healthier and more resilient skin.
The cholesterol moiety of this compound may also contribute to its effects on skin, as cholesterol is a key component of the skin's lipid barrier.[17]
Cellular Uptake and Metabolism
Cholesteryl esters are taken up by cells through various pathways, including receptor-mediated endocytosis involving lipoprotein receptors.[3][5][18][19] Once inside the cell, lysosomal acid lipase (B570770) hydrolyzes the ester bond, releasing free cholesterol and gamma-linolenic acid.[2][6][7][8] The released GLA can then enter its metabolic pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis and Purification of this compound
This protocol describes a microwave-assisted synthesis followed by column chromatography for purification.[1][9][14][20][21]
Materials:
-
Cholesterol
-
Gamma-Linolenic Acid
-
Sodium tert-butoxide
-
1,4-Dioxane (B91453) (anhydrous)
-
Microwave reactor
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry microwave vial, combine cholesterol (1.0 eq), gamma-linolenic acid (1.2 eq), sodium tert-butoxide (2.0 eq), and the palladium catalyst (e.g., 2 mol%).
-
Add anhydrous 1,4-dioxane to the vial under an inert atmosphere (e.g., argon).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 2 hours).
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of hexane.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to yield pure this compound.
-
Confirm the structure and purity by NMR and mass spectrometry.
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This protocol details a method to assess the anti-inflammatory potential of this compound by measuring its effect on TNF-α production in LPS-stimulated RAW 264.7 macrophages.[16][22][23][24][25]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound for the inhibition of TNF-α production.
In Vivo Model of Atopic Dermatitis in Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in mice and the evaluation of the therapeutic effects of topically applied this compound.[26][27][28][29][30]
Animals:
-
BALB/c or NC/Nga mice are commonly used strains.
Materials:
-
2,4-Dinitrochlorobenzene (DNCB) or house dust mite extract for induction.
-
This compound formulated in a suitable topical vehicle.
-
Tewameter for Transepidermal Water Loss (TEWL) measurement.
-
Corneometer for skin hydration measurement.
-
Calipers for measuring ear thickness.
Procedure:
-
Induction of Atopic Dermatitis:
-
Sensitization: Apply a solution of DNCB (e.g., 1% in acetone/olive oil) to the shaved dorsal skin and ears of the mice.
-
Challenge: After a sensitization period (e.g., 1 week), repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the same areas to induce chronic inflammation.
-
-
Treatment:
-
Once skin lesions are established, topically apply the this compound formulation (or vehicle control) daily for a specified duration (e.g., 2-4 weeks).
-
-
Evaluation of Therapeutic Effects:
-
Clinical Score: Visually assess the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system.
-
Transepidermal Water Loss (TEWL): Measure TEWL from the dorsal skin using a Tewameter.[11][12][31][32][33]
-
Skin Hydration: Measure skin hydration using a Corneometer.[10][15][34][35][36]
-
Ear Thickness: Measure ear thickness using calipers as an indicator of inflammation.
-
Histological Analysis: At the end of the study, collect skin samples for histological examination (e.g., H&E staining for inflammatory cell infiltration).
-
In Vivo Model of Atherosclerosis in ApoE-deficient Mice
This protocol outlines a method to investigate the anti-atherosclerotic effects of this compound in Apolipoprotein E (ApoE)-deficient mice, a widely used model for atherosclerosis research.[37][38][39][40][41]
Animals:
-
ApoE-deficient (ApoE⁻/⁻) mice on a C57BL/6 background.
Materials:
-
High-fat/high-cholesterol "Western" diet.
-
This compound for dietary supplementation or oral gavage.
-
Oil Red O stain for lipid plaque visualization.
-
ELISA kits for measuring plasma lipid levels.[13][42][43][44][45]
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, switch the ApoE⁻/⁻ mice to a Western diet to accelerate the development of atherosclerotic plaques.
-
-
Treatment:
-
Divide the mice into a control group (Western diet only) and a treatment group (Western diet supplemented with this compound). Administer the compound for a specified period (e.g., 8-12 weeks).
-
-
Evaluation of Anti-Atherosclerotic Effects:
-
Plasma Lipid Profile: At the end of the treatment period, collect blood samples and measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using commercial assay kits.
-
Atherosclerotic Plaque Analysis:
-
Histological Analysis of Aortic Root:
-
Embed the aortic root in OCT compound and prepare cryosections.
-
Stain sections with Oil Red O and other relevant markers (e.g., for macrophages) to assess plaque composition.
-
-
Conclusion
This compound is a promising compound for further investigation, particularly in the fields of dermatology and cardiovascular disease. Its unique structure, combining the beneficial effects of gamma-linolenic acid with the delivery and structural properties of cholesterol, warrants detailed studies to fully elucidate its therapeutic potential. The protocols provided in this guide offer a framework for researchers to explore the synthesis, biological activity, and mechanisms of action of this intriguing molecule. Further research should focus on obtaining precise physicochemical data and conducting comparative studies against free GLA to understand the advantages of this cholesterol ester formulation.
References
- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and hydrolysis of cholesteryl esters by isolated rat-liver lysosomes and cell-free extracts of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of pathways for the cellular uptake of high density lipoprotein cholesterol esters in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 5. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. scribd.com [scribd.com]
- 12. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 13. Mouse LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 14. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 16. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on Cholesterol Ester Formation and Hydrolysis in Liver Disease: A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Selective uptake of cholesteryl esters from apolipoprotein-E-free high-density lipoproteins by rat parenchymal cells in vivo is efficiently coupled to bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 24. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A Mouse Model of Atopic Dermatitis | Springer Nature Experiments [experiments.springernature.com]
- 28. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Model of Atopic Dermatitis (AD) – lji.org [lji.org]
- 30. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 32. stacks.cdc.gov [stacks.cdc.gov]
- 33. Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. thekingsleyclinic.com [thekingsleyclinic.com]
- 35. specialchem.com [specialchem.com]
- 36. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 38. cyagen.com [cyagen.com]
- 39. ahajournals.org [ahajournals.org]
- 40. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 41. ahajournals.org [ahajournals.org]
- 42. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Mouse LDL-Cholesterol Assay Kit - 96 Tests | Crispr Update [crisprupdate.com]
- 44. mdpi.com [mdpi.com]
- 45. Novel method for quantification of lipoprotein(a)-cholesterol: implications for improving accuracy of LDL-C measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 46. umassmed.edu [umassmed.edu]
- 47. Oil Red O Stain [bio-protocol.org]
- 48. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 49. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
The Anti-Inflammatory Properties of Gamma-Linolenic Acid Metabolites: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, has garnered significant attention for its potential therapeutic applications, largely attributed to the anti-inflammatory properties of its downstream metabolites. This technical guide provides an in-depth exploration of the mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory effects of GLA metabolites, primarily dihomo-gamma-linolenic acid (DGLA), prostaglandin (B15479496) E1 (PGE1), and 15-hydroxyeicosatrienoic acid (15-HETrE). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the signaling pathways involved, experimental protocols for investigation, and a structured summary of key quantitative findings.
The Metabolic Pathway of Gamma-Linolenic Acid
Upon ingestion, GLA is rapidly converted to DGLA by the enzyme elongase-5. DGLA is a critical intermediate that can follow two primary metabolic routes. The majority of DGLA is metabolized by cyclooxygenase (COX) enzymes to produce 1-series prostaglandins (B1171923), most notably PGE1, and by 15-lipoxygenase (15-LOX) to form 15-HETrE. A smaller fraction of DGLA can be further desaturated by the enzyme delta-5-desaturase to form arachidonic acid (AA), the precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. The limited activity of delta-5-desaturase often leads to an accumulation of DGLA, favoring the production of its anti-inflammatory metabolites.[1]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of GLA metabolites are multifaceted, involving direct actions on inflammatory pathways and competition with the pro-inflammatory cascade of arachidonic acid.
Competitive Inhibition of Arachidonic Acid Metabolism
DGLA competes with AA for the same metabolic enzymes, COX and lipoxygenase. This competition leads to a decreased production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). The resulting shift in the balance of eicosanoids towards the less inflammatory or anti-inflammatory products of DGLA contributes significantly to the overall anti-inflammatory effect.
Direct Anti-Inflammatory Effects of Metabolites
Prostaglandin E1 (PGE1): This metabolite of DGLA exhibits potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] The mechanism of action involves the modulation of intracellular signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[3]
15-Hydroxyeicosatrienoic Acid (15-HETrE): This 15-lipoxygenase product of DGLA also possesses significant anti-inflammatory activity. It has been shown to inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[4] Furthermore, 15-HETrE can modulate the activity of transcription factors such as activator protein-1 (AP-1), which plays a crucial role in the expression of inflammatory genes.[5]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize key quantitative data from in vitro and in vivo studies on the anti-inflammatory properties of GLA and its metabolites.
| Metabolite | Target | Effect | Concentration/Dose | Cell/System | Reference |
| DGLA | TNF-α Production | Inhibition | 50-200 µM | Human Leukocytes | [1] |
| IL-6 Production | Significant Decrease | 100 µM | RAW264.7 Macrophages | [6] | |
| PGE1 | TNF-α induced T-cell adhesion | Dose-dependent reduction | 10⁻¹² - 10⁻⁸ M | Mouse Endothelioma Cells | [7] |
| IL-6 Secretion | Dose-dependent stimulation | 10 nM - 10 µM | MC3T3-E1 Osteoblast-like Cells | [8] | |
| LTB3 vs. LTB4 | Neutrophil Chemotaxis | LTB3 is 5-fold less potent | EC50: LTB4 = 3.5 nM | Human Neutrophils | [1][9] |
Key Signaling Pathways Modulated by GLA Metabolites
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. GLA and its metabolites, particularly PGE1, have been shown to inhibit the activation of the NF-κB pathway. This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
The AP-1 Signaling Pathway
The transcription factor AP-1, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammatory gene expression. The metabolite 15-HETrE has been demonstrated to modulate AP-1 activity. This can occur through the regulation of upstream signaling kinases, such as c-Jun N-terminal kinase (JNK), which phosphorylates and activates c-Jun.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of GLA metabolites.
Assay for Cyclooxygenase (COX) Activity
This protocol is adapted from commercially available COX activity assay kits and can be used to determine the inhibitory effects of DGLA or its metabolites on COX-1 and COX-2.[10][11]
Objective: To measure the peroxidase activity of COX-1 and COX-2 in the presence of test compounds.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic Acid (or DGLA as the substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound (e.g., DGLA, PGE1, or 15-HETrE) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the reaction mixture to each well.
-
Add the Colorimetric Substrate to all wells.
-
Initiate the reaction by adding the substrate (Arachidonic Acid or DGLA) to all wells.
-
Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and leukotriene B5 in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of tumor necrosis factor-alpha from macrophages. Enhancement and suppression are dose-dependently regulated by prostaglandin E2 and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-hydroxyeicosatrienoic acid (15-HETrE) suppresses epidermal hyperproliferation via the modulation of nuclear transcription factor (AP-1) and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 stimulates interleukin-6 secretion via protein kinase A in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of standard and novel LTB4 analogs on human neutrophil chemotaxis measured by the multiwell cap assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Role of cholesterol esters in cellular signaling
An In-depth Technical Guide to the Role of Cholesterol Esters in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholesterol, a fundamental component of cellular membranes, is tightly regulated to maintain cellular homeostasis. Its esterified form, cholesterol ester (CE), has long been considered an inert storage molecule, sequestered within lipid droplets to prevent the lipotoxicity of excess free cholesterol (FC). However, emerging evidence has recast cholesterol esters and their metabolic cycle as active participants in the orchestration of complex cellular signaling networks. The dynamic interplay between cholesterol esterification, storage, and hydrolysis—collectively known as the Cholesterol Ester Cycle—modulates the availability of free cholesterol and other lipid species, thereby influencing membrane structure, protein function, and the activity of numerous signaling pathways. Dysregulation of this cycle is increasingly implicated in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases, highlighting the enzymes of CE metabolism as promising therapeutic targets. This technical guide provides a comprehensive overview of the core mechanisms by which cholesterol esters impact cellular signaling, details key experimental methodologies, and presents quantitative data on their effects.
The Cholesterol Ester Cycle: Core Machinery and Regulation
Cellular cholesterol homeostasis is maintained by a cyclical process of esterification and hydrolysis. This cycle dictates the balance between membrane-active free cholesterol and inert, stored cholesterol esters.
1.1. Synthesis: Acyl-CoA:Cholesterol Acyltransferases (ACAT/SOAT) Cholesterol esterification is the process of converting free cholesterol into a more hydrophobic cholesterol ester by attaching a fatty acid. This reaction is catalyzed by Acyl-CoA:Cholesterol Acyltransferases (ACAT), also known as Sterol O-acyltransferases (SOAT).[1]
-
Enzymes : Mammals have two isoforms, ACAT1 (SOAT1) and ACAT2 (SOAT2). ACAT1 is ubiquitously expressed and resides in the endoplasmic reticulum (ER), particularly in the mitochondria-associated ER membrane (MAM).[2][3] ACAT2 expression is primarily limited to the liver and intestines.[2]
-
Reaction : The enzyme transfers a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesterol ester.[4] This process is crucial for preventing the accumulation of excess free cholesterol in membranes, which can be toxic.[1][5]
-
Regulation : ACAT activity is regulated by the availability of its substrates, particularly the level of free cholesterol in the ER membrane.[4][6] When ER cholesterol levels rise above a certain threshold (approximately 5 mol % of total ER lipids), ACAT activity increases to convert the excess FC into CEs for storage.[6][7][8]
1.2. Storage: Lipid Droplets (LDs) Cholesterol esters, being highly hydrophobic, are sequestered from the aqueous cytoplasm into specialized organelles called lipid droplets (LDs).[4][9] LDs consist of a neutral lipid core, primarily containing triacylglycerols and cholesterol esters, enclosed by a phospholipid monolayer.[9][10] Far from being passive storage depots, LDs are now recognized as dynamic hubs for lipid metabolism and signaling, interacting with other organelles like the ER and mitochondria.[11][12][13] They act as buffers, protecting cells from lipotoxicity by sequestering excess lipids and regulating their release based on cellular demand.[9][10][12]
1.3. Hydrolysis: Neutral Cholesterol Ester Hydrolase (nCEH) To mobilize stored cholesterol, CEs within lipid droplets are hydrolyzed back into free cholesterol and a fatty acid. This reaction is catalyzed by a family of enzymes known as neutral cholesterol ester hydrolases (nCEHs).[4][14] The liberated free cholesterol can then be trafficked to various cellular membranes, such as the plasma membrane or the ER, to be used for membrane synthesis or other metabolic processes.[6][15] The rate of CE hydrolysis is tightly controlled by cellular needs, often stimulated by cholesterol acceptors like high-density lipoprotein (HDL) in the extracellular space, which promote cholesterol efflux.[14]
Caption: The Cellular Cholesterol Ester Cycle.
Role of Cholesterol Esters in Modulating Membrane Dynamics and Signaling Platforms
The CE cycle indirectly governs cellular signaling by controlling the amount of free cholesterol available for incorporation into cellular membranes. FC is a critical modulator of membrane fluidity, structure, and the formation of specialized microdomains known as lipid rafts.[4][16]
2.1. Impact on Lipid Rafts Lipid rafts are small, dynamic domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[4] They function as organizing centers or platforms for signaling molecules, bringing receptors and downstream effectors into close proximity to facilitate signal transduction.[16][17]
-
Modulation of Raft Integrity : By regulating the pool of plasma membrane FC, the CE cycle influences the stability and function of lipid rafts.[4] An increase in FC, potentially through nCEH-mediated hydrolysis, can promote the formation and coalescence of lipid rafts, enhancing signaling.[18] Conversely, increased esterification by ACAT reduces FC availability, which can disperse rafts and attenuate signaling.[18]
-
Signaling Complex Assembly : Many key signaling pathways, including those mediated by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and the T-cell receptor (TCR), are initiated within lipid rafts.[4][19] The cholesterol content of these domains is therefore critical for the assembly and activation of their respective signaling complexes.[17][19]
Cholesterol Ester Metabolism as a Direct Signaling Pathway
Beyond its indirect role in modulating membrane properties, the metabolism of cholesterol esters is now understood to be an integral component of specific signaling cascades.
3.1. Cancer Proliferation and Invasion In certain cancers, signaling pathways can directly co-opt the CE cycle to promote malignant phenotypes. A notable example involves the cholecystokinin (B1591339) 2 receptor (CCK2R), a GPCR implicated in several cancers.[5]
-
CCK2R Signaling : Activation of CCK2R, either by its ligand (gastrin) or through oncogenic mutation, triggers a downstream cascade involving Protein Kinase C zeta (PKCζ) and ERK1/2.[5]
-
ACAT Activation : This PKCζ/ERK1/2 activation leads to an increase in the expression and activity of ACAT1.[5]
-
Pro-Tumorigenic Effects : The resulting surge in cholesterol esterification has been shown to be essential for promoting cancer cell proliferation and invasion.[5] Pharmacological inhibition of ACAT significantly reduces these effects, identifying the ACAT/cholesterol esterification pathway as a novel signaling axis in cancer.[5]
References
- 1. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 3. "The Molecular and Cellular Response to ACAT1/SOAT1 Inhibition" by Taylor C. Harned [digitalcommons.dartmouth.edu]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three pools of plasma membrane cholesterol and their relation to cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cholesterol Homeostasis: Mediation by Active Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. youtube.com [youtube.com]
- 11. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Droplets and the Management of Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular and Plasma Membrane Events in Cholesterol Transport and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol - Wikipedia [en.wikipedia.org]
- 17. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Impact of Cholesterol Metabolism in Immune Cell Function and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of Cholesteryl Gamma-Linolenate (CGL) Liposomes
Application Note AN-CGL2025
This document provides a detailed protocol for the preparation of unilamellar liposomes incorporating Cholesteryl Gamma-Linolenate (CGL) using the thin-film hydration method followed by extrusion. This protocol is intended for researchers, scientists, and drug development professionals working on lipid-based drug delivery systems.
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, making them versatile carriers for both hydrophobic and hydrophilic agents.[1][2] The inclusion of cholesteryl esters, such as Cholesteryl Gamma-Linolenate (CGL), within the lipid bilayer can modulate membrane fluidity, stability, and create nanoparticles with unique therapeutic properties.[3][4] Gamma-linolenic acid (GLA), the fatty acid component of CGL, is a precursor to anti-inflammatory eicosanoids, making CGL-liposomes a promising vehicle for targeted anti-inflammatory therapies. The most common and reliable method for producing homogeneous liposome (B1194612) populations is the thin-film hydration technique, followed by extrusion through polycarbonate membranes to control vesicle size.[3][5][6] This method involves dissolving lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film to form multilamellar vesicles (MLVs), and finally, extruding the MLVs to produce unilamellar vesicles (LUVs) of a defined size.[5][7]
Materials and Equipment
Lipids and Reagents
-
L-α-Phosphatidylcholine (PC) (e.g., from egg or soybean)
-
Cholesterol (Chol)
-
Cholesteryl Gamma-Linolenate (CGL)
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sucrose (B13894) (for storage, optional)[6]
-
Sterile, deionized water
Equipment
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas cylinder with a gentle stream outlet
-
Vortex mixer
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)
-
Syringes (gas-tight, glass)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
Glass vials and general laboratory glassware
Experimental Protocol
This protocol is based on the well-established thin-film hydration and extrusion method.[3][5][6] A representative formulation consists of Phosphatidylcholine, Cholesterol, and Cholesteryl Gamma-Linolenate. A common starting molar ratio for PC:Chol is 2:1 or 7:3.[7] CGL can be incorporated by substituting a molar percentage of the total lipid.
Step 1: Lipid Mixture Preparation and Film Formation
-
Lipid Dissolution : In a clean round-bottom flask, dissolve the lipids (e.g., Phosphatidylcholine, Cholesterol, and Cholesteryl Gamma-Linolenate) in a chloroform/methanol mixture (typically 2:1 v/v).[7] Ensure complete dissolution to achieve a clear solution for a homogenous lipid mixture. A typical starting lipid concentration in the organic solvent is 10-20 mg/mL.[7]
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the gel-liquid crystal transition temperature (Tc) of the primary phospholipid (for most PCs, 37-45°C is sufficient).
-
Film Formation : Reduce the pressure and rotate the flask to evaporate the organic solvent. This process will deposit a thin, uniform lipid film on the inner wall of the flask.[3][5]
-
Final Drying : To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours or flush gently with a stream of nitrogen or argon gas.[8]
Step 2: Hydration of the Lipid Film
-
Pre-warming : Warm the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid transition temperature (Tc).[7]
-
Hydration : Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume depends on the desired final lipid concentration.
-
Vesicle Formation : Agitate the flask to hydrate (B1144303) the lipid film.[7] This can be done by gentle rotation or vortexing. This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[7] The resulting suspension will appear milky or turbid. Allow the mixture to hydrate for approximately 1 hour, with intermittent vortexing, to ensure complete hydration.[9]
Step 3: Liposome Sizing by Extrusion
-
Extruder Assembly : Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., start with 400 nm). Follow the manufacturer's instructions for assembly. Ensure the extruder is heated to a temperature above the Tc of the lipids.
-
Loading : Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.
-
Extrusion : Gently push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This is considered one pass.[5]
-
Sizing : Repeat the extrusion process for an odd number of passes (typically 11 to 21 passes) to ensure that the final collection is from the opposite syringe.[8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[3][5]
-
Sequential Extrusion (Optional) : For a more homogeneous size distribution, the extrusion process can be repeated sequentially with smaller pore size membranes (e.g., first through a 200 nm membrane, followed by a 100 nm membrane).
Step 4: Characterization and Storage
-
Physicochemical Characterization : Analyze the final liposome suspension for particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[10][11] The suspension should appear translucent to slightly opalescent after successful extrusion.
-
Storage : Store the final liposome preparation in sterile glass vials at 4°C. For long-term storage, the formulation can be prepared in a sucrose solution or lyophilized.[6]
Expected Results and Data
The physicochemical properties of the liposomes are critically dependent on the lipid composition and preparation parameters. The following table summarizes expected characterization data for a standard phosphatidylcholine:cholesterol liposome formulation prepared by extrusion through a 100 nm membrane, which can serve as a baseline for CGL-containing formulations.
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PC:Chol (70:30) | 100 - 140 | < 0.2 | -5 to -15 |
| PC:Chol (55:40) | 110 - 150 | < 0.2 | -5 to -15 |
| PC:Chol:CGL (Proposed) | 110 - 160 | < 0.25 | -5 to -20 |
Note: Data are representative values compiled from literature.[12][13][14] The incorporation of CGL, a cholesteryl ester, may slightly increase particle size and affect surface charge.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the preparation of CGL liposomes using the thin-film hydration and extrusion method.
Potential Signaling Pathway of Gamma-Linolenic Acid (GLA)
The therapeutic potential of CGL liposomes is linked to the metabolic fate of its GLA component. Once released, GLA is metabolized into potent anti-inflammatory signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12 [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.unair.ac.id [repository.unair.ac.id]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cholesteryl Gamma-Linolenate by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol and fatty acids within the body. Dysregulation of cholesteryl ester metabolism is implicated in numerous diseases, including atherosclerosis and non-alcoholic fatty liver disease. Cholesteryl gamma-linolenate (B1238488), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is of particular interest due to the anti-inflammatory properties associated with GLA and its metabolites.[1][2] Accurate quantification of specific cholesteryl esters like cholesteryl gamma-linolenate in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutics.
This application note provides a detailed protocol for the sensitive and specific quantification of cholesteryl gamma-linolenate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method described is based on established principles for the analysis of hydrophobic lipids and is suitable for various biological samples such as plasma, cells, and tissues.[3][4][5]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS method for cholesteryl gamma-linolenate quantification. These values are representative and may vary based on the specific instrumentation and matrix used.
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[6] |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements. |
| Accuracy (%Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Experimental Protocols
This section details the methodology for the quantification of cholesteryl gamma-linolenate.
Sample Preparation (Lipid Extraction)
A biphasic solvent extraction using methyl tert-butyl ether (MTBE) is recommended for the efficient extraction of neutral lipids like cholesteryl esters.[7]
-
Materials:
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated analog (e.g., d7-cholesterol).[3][7]
-
-
Procedure:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 225 µL of cold methanol containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (containing the lipids) into a clean tube.
-
Dry the extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as a methanol/toluene (9:1, v/v) mixture, for LC-MS analysis.[7]
-
Liquid Chromatography (LC)
Reverse-phase chromatography is employed to separate cholesteryl gamma-linolenate from other lipid species.
-
Instrumentation:
-
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium (B1175870) Formate
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate
-
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 4.0 | 40 |
| 6.0 | 60 |
| 16.0 | 100 |
| 22.0 | 100 |
| 24.0 | 40 |
| 30.0 | 40 |
Mass Spectrometry (MS)
A triple quadrupole or QTOF mass spectrometer is ideal for the sensitive and specific detection of cholesteryl gamma-linolenate using Multiple Reaction Monitoring (MRM) or parallel reaction monitoring.
-
Instrumentation:
-
MS Parameters (Positive Ion Mode):
-
Due to the poor ionization of cholesteryl esters, forming ammonium adducts [M+NH4]+ is a common strategy.[3][6] The characteristic fragmentation for cholesteryl esters is the neutral loss of the cholesterol backbone.[10]
-
For Cholesteryl Gamma-Linolenate (C45H74O2, MW: 646.57), the precursor and product ions would be:
-
Precursor Ion (Q1): m/z 664.6 ([M+NH4]+)
-
Product Ion (Q3): m/z 369.3 (corresponding to the dehydrated cholesterol fragment [cholesterol - H2O + H]+)[9]
-
-
Source Conditions (typical):
-
Visualizations
Experimental Workflow
Caption: LC-MS workflow for cholesteryl gamma-linolenate quantification.
Metabolic Context of Cholesteryl Gamma-Linolenate
Caption: Formation and metabolic context of cholesteryl gamma-linolenate.
References
- 1. Gamma-Linolenic acid | C18H30O2 | CID 5280933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unitn.it [iris.unitn.it]
- 7. agilent.com [agilent.com]
- 8. biorxiv.org [biorxiv.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesteryl Gamma Linolenate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Gamma Linolenate is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). This molecule holds significant potential in cell culture studies, particularly in cancer research, by combining the biological activities of both cholesterol and GLA. Cancer cells often exhibit altered cholesterol metabolism, including increased uptake and esterification of cholesterol, which contributes to their proliferation and survival. Gamma-linolenic acid, on the other hand, has demonstrated selective cytotoxic, pro-apoptotic, and anti-proliferative effects on various cancer cell lines. The dual nature of this compound makes it a compelling compound for investigating novel anti-cancer strategies that target lipid metabolism and related signaling pathways.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for its use, and methods for assessing its biological effects.
Mechanism of Action
The biological activity of this compound is predicated on the synergistic or additive effects of its constituent parts: cholesterol and gamma-linolenic acid.
Cholesterol Component:
Cancer cells often upregulate lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR) and scavenger receptor class B type 1 (SR-B1), to acquire cholesterol, which is essential for membrane synthesis and signaling.[1][2] this compound, mimicking natural cholesteryl esters, is likely taken up by cancer cells through these receptors.[1][2] Once internalized, the ester bond is hydrolyzed by intracellular lipases, releasing free cholesterol and GLA. The cholesterol component can influence membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains that act as platforms for various signaling molecules.[1]
Gamma-Linolenic Acid (GLA) Component:
Upon release, GLA can exert its anti-cancer effects through multiple mechanisms:
-
Induction of Oxidative Stress: GLA can lead to the generation of reactive oxygen species (ROS), which can induce lipid peroxidation and subsequently trigger apoptosis.[3][4][5]
-
Mitochondrial Dysfunction: GLA has been shown to disrupt the mitochondrial membrane potential and inhibit respiratory chain complexes, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway.[4]
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: GLA has been reported to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, migration, and stemness.[6]
-
LKB1-AMPK-mTOR Pathway: GLA can activate the LKB1-AMPK signaling axis, a key regulator of cellular energy homeostasis.[7][8] Activation of AMPK can lead to the inhibition of the mTOR pathway, a central controller of cell growth and proliferation.[7][8]
-
-
Induction of Apoptosis: GLA promotes apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating executioner caspases like caspase-3.[5][7]
By delivering GLA directly to cancer cells that avidly take up cholesterol, this compound may offer a targeted approach to induce cytotoxicity.
Data Presentation
The following table summarizes the reported cytotoxic effects of Gamma-Linolenic Acid (GLA) on various human cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound, assuming efficient intracellular hydrolysis.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | MTT | 48 | 195 | [9] |
| HT-29 | Colorectal Cancer | MTT | 72 | 230 | [9] |
| K562/ADM | Leukemia | Not Specified | 48 | 113 | [9] |
| K562/ADM | Leukemia | Not Specified | 72 | 101.59 | [9] |
| MDA-MB-231 | Breast Cancer | MTT | 24 (concurrent with paclitaxel) | Synergistic effect observed | [10] |
| Huh7 | Hepatocellular Carcinoma | WST-8 | 72 | Significant growth inhibition at 250 µM | [3] |
| Calu-1 | Non-small cell lung cancer | MTT | Not Specified | Dose-dependent suppression | [7] |
| SK-MES-1 | Non-small cell lung cancer | MTT | Not Specified | Dose-dependent suppression | [7] |
| CHP-212 | Neuroblastoma | [3H]-thymidine incorporation | Not Specified | DNA synthesis abolished at 10 µg/ml | [11] |
| TG | Tubal Carcinoma | [3H]-thymidine incorporation | Not Specified | DNA synthesis abolished at 10 µg/ml | [11] |
| SW-620 | Colon Carcinoma | [3H]-thymidine incorporation | Not Specified | DNA synthesis abolished at 5 µg/ml | [11] |
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound
Due to its high hydrophobicity, this compound requires a specific protocol for solubilization to ensure its bioavailability in cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute
-
Sterile, light-protected microcentrifuge tubes
-
Water bath or heat block
-
Nitrogen gas supply (optional)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound in a sterile, light-protected tube.
-
Dissolve this compound in a minimal amount of chloroform.
-
For cell culture applications, it is often necessary to create a stock solution in a solvent that is less toxic to cells at low concentrations. A common choice is DMSO.
-
To prepare a DMSO stock, first dissolve the this compound in chloroform. Then, evaporate the chloroform under a gentle stream of nitrogen gas or by air drying in a sterile fume hood to form a thin lipid film.
-
Resuspend the lipid film in cell culture grade DMSO to the desired stock concentration (e.g., 10-50 mM). Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution in complete cell culture medium to the final desired experimental concentrations immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the specific cell line being used (typically <0.5%).
-
Gently vortex the final solution before adding it to the cells.
-
Note: Due to the potential for precipitation in aqueous media, it is advisable to prepare fresh working solutions for each experiment.
Protocol 2: Delivery of this compound to Cultured Cells using Lipid-Based Carriers
For enhanced delivery and to mimic the physiological uptake of cholesteryl esters, formulating this compound into lipid-based nanoparticles or liposomes is recommended.
Materials:
-
This compound
-
Lecithin or other phospholipids (B1166683) (e.g., DSPC)
-
Cholesterol (optional, for liposome (B1194612) stability)
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for uniform liposome size)
Procedure (Ethanol Injection Method for Liposomes):
-
Dissolve this compound and phospholipids (and cholesterol, if used) in absolute ethanol. A typical starting ratio could be 1:4 (this compound:phospholipid) by weight.
-
Heat the lipid-ethanol solution to a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Rapidly inject the lipid-ethanol solution into a pre-heated aqueous phase (PBS or cell culture medium) with vigorous stirring. The volume ratio of the aqueous phase to the ethanol phase should be high (e.g., 10:1).
-
Continue stirring for 15-30 minutes to allow for the formation of liposomes.
-
To obtain a more uniform size distribution, the liposome suspension can be sonicated (briefly, to avoid degradation) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
The prepared liposomal formulation can then be added to the cell culture medium.
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (prepared as in Protocol 1 or 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or lipid carrier as the highest treatment concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 4: Apoptosis Assay by Western Blotting for Apoptosis Markers
This protocol is used to assess the induction of apoptosis by analyzing the expression of key apoptosis-related proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13]
-
Densitometric analysis can be performed to quantify the changes in protein expression relative to the loading control.[12]
Protocol 5: Visualization of Intracellular Lipid Droplets (Oil Red O Staining)
This protocol allows for the visualization of neutral lipid accumulation, including cholesteryl esters, within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
Oil Red O working solution (freshly prepared by diluting the stock solution with water, e.g., 6 parts stock to 4 parts water, and filtered)
-
Hematoxylin (B73222) for counterstaining (optional)
-
Mounting medium
-
Microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and treat with this compound.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14]
-
Wash the cells with PBS.
-
Incubate the cells with the filtered Oil Red O working solution for 15-30 minutes at room temperature.[15]
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[15]
-
Mount the coverslips on microscope slides using an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) under a light microscope.
Mandatory Visualizations
Signaling Pathway Diagrams (DOT Language)
Caption: Cholesterol Gamma Linolenate uptake and metabolism.
Caption: GLA-mediated inhibition of Wnt/β-catenin signaling.
Caption: GLA-mediated activation of the LKB1-AMPK pathway.
References
- 1. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why make it if you can take it: review on extracellular cholesterol uptake and its importance in breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic Effects of Gamma Linolenic Acid on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Linolenic acid alters migration, proliferation and apoptosis in human and rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma linolenic acid suppresses hypoxia-induced proliferation and invasion of non-small cell lung cancer cells by inhibition of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intratumor cholesteryl ester accumulation is associated with human breast cancer proliferation and aggressive potential: a molecular and clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Cholesteryl Gamma Linolenate: A Novel Vehicle for Targeted Drug Delivery
Application Note & Protocols for Researchers and Drug Development Professionals
Cholesteryl gamma linolenate (CGL) is a cholesteryl ester formed by the conjugation of cholesterol with gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and anti-cancer properties. This unique combination makes CGL a promising candidate for the development of advanced drug delivery systems. By leveraging the biocompatibility of cholesterol and the therapeutic potential of GLA, CGL-based nanocarriers can be designed for targeted delivery of therapeutic agents, potentially enhancing efficacy while minimizing systemic toxicity.
This document provides an overview of the applications of CGL in drug delivery, along with detailed protocols for its synthesis, formulation into nanoparticles, and subsequent characterization.
Physicochemical Properties and Rationale for Use
Cholesteryl esters, such as CGL, are significantly more nonpolar than free cholesterol.[1] This property allows them to be efficiently packaged into the core of lipid-based nanoparticles, serving as a structural component.[2] The incorporation of cholesterol and its esters into drug delivery systems has been shown to improve stability, modulate drug release, and facilitate transport across cell membranes.[3][4]
The gamma-linolenic acid moiety of CGL is of particular interest. GLA itself has demonstrated selective tumoricidal action by inducing apoptosis in cancer cells.[5][6][7] Its metabolic pathways are well-established, leading to the production of anti-inflammatory eicosanoids.[8] Therefore, CGL not only acts as a carrier but may also contribute synergistically to the therapeutic effect of the encapsulated drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99518-16-8 | [9] |
| Molecular Formula | C45H74O2 | [9] |
| Molecular Weight | 647.07 g/mol | [9] |
| Definition | A cholesteryl octadecatrienoate obtained by the formal condensation of the carboxy group of γ-linolenic acid with the hydroxy group of cholesterol. | [9] |
Applications in Drug Delivery
While specific data on drug-loaded CGL nanoparticles is limited, the broader class of cholesteryl esters has been extensively explored for various drug delivery applications. These include the formulation of:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs. Cholesteryl esters can form the core of these nanoparticles, providing a stable matrix for drug incorporation.[10]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles with a less ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage.[11]
-
Liquid Crystalline Phases: Cholesteryl esters are known to form liquid crystalline phases, which can be utilized to create unique drug delivery systems with controlled release properties.[5][12][13][14] These systems can be designed to be responsive to stimuli such as temperature.[1]
-
Cholestosomes: These are vesicles formed from cholesteryl esters that can encapsulate and deliver drugs.[2][15][16]
Experimental Protocols
The following protocols are generalized from methods used for the synthesis of other cholesteryl esters and the formulation of lipid-based nanoparticles. Researchers should optimize these protocols for their specific drug and application.
Synthesis of this compound
This protocol describes a general method for the esterification of cholesterol with a fatty acid.
Materials:
-
Cholesterol
-
Gamma-linolenic acid (GLA)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve cholesterol (1 equivalent) and gamma-linolenic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and GLA mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Formulation of CGL-based Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.
Materials:
-
This compound (CGL)
-
A solid lipid (e.g., tristearin, glyceryl monostearate)
-
A surfactant (e.g., Poloxamer 188, Tween 80)
-
The drug to be encapsulated (lipophilic)
-
Purified water
Procedure:
-
Melt the CGL and the solid lipid together at a temperature approximately 5-10°C above the melting point of the highest melting lipid.
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
Heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 5-15 minutes) to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
DOT Diagram: SLN Formulation Workflow
Caption: Workflow for SLN formulation.
Characterization of CGL-based Nanoparticles
Table 2: Characterization Techniques for CGL Nanoparticles
| Parameter | Technique | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the size distribution of the nanoparticles in suspension. A low PDI indicates a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Provides direct visualization of the shape and surface morphology of the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | DSC determines the melting behavior and crystallinity of the lipid matrix. XRD provides information on the crystalline structure. |
| Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) | HPLC, UV-Vis Spectroscopy | EE is the percentage of the initial drug that is successfully entrapped in the nanoparticles. LC is the percentage of drug weight relative to the total weight of the nanoparticle.[1][3][17][18] |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Measures the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. |
Protocol for Determining Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the nanoparticle dispersion using a suitable method such as ultracentrifugation or size-exclusion chromatography.[1]
-
Quantify the amount of free drug in the supernatant or eluate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).[17]
-
Disrupt the nanoparticles to release the encapsulated drug (e.g., by adding a suitable solvent or surfactant).
-
Quantify the total amount of drug in the disrupted nanoparticle dispersion.
-
Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[17]
Potential Signaling Pathways and Mechanisms of Action
While specific studies on drug-loaded CGL are lacking, the known biological activities of GLA provide a basis for potential mechanisms of action.
Anti-Cancer Effects:
GLA has been shown to induce apoptosis in cancer cells.[5][6] The delivery of chemotherapeutic agents via CGL nanoparticles could lead to a synergistic effect, where both the encapsulated drug and the GLA moiety contribute to cancer cell death.
DOT Diagram: Potential Anti-Cancer Mechanism
Caption: Potential synergistic anti-cancer mechanism.
Anti-Inflammatory Effects:
GLA is a precursor to dihomo-γ-linolenic acid (DGLA), which is metabolized to anti-inflammatory prostaglandins (B1171923) of the 1-series (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[8] CGL-based delivery of anti-inflammatory drugs could therefore target inflammatory pathways from multiple angles.
Future Perspectives
The use of this compound as a drug delivery vehicle is a promising area of research that warrants further investigation. Future studies should focus on:
-
Specific Drug Formulations: Encapsulating various therapeutic agents within CGL-based nanoparticles and characterizing their properties.
-
Quantitative Analysis: Determining the drug loading capacity, encapsulation efficiency, and in vitro/in vivo release kinetics for specific drug-CGL formulations.
-
In Vivo Studies: Evaluating the biodistribution, efficacy, and toxicity of drug-loaded CGL nanoparticles in relevant animal models.[19][20][21][22][23]
-
Mechanism of Action: Elucidating the specific signaling pathways affected by the synergistic action of the encapsulated drug and the GLA moiety.
By systematically exploring these areas, the full potential of this compound as a versatile and effective drug delivery vehicle can be realized.
References
- 1. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 2. US10092516B2 - Drug delivery means - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcrt.org [ijcrt.org]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHEBI:88756 [ebi.ac.uk]
- 10. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Drug release from lipid liquid crystalline phases: relation with phase behavior | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. csmres.co.uk [csmres.co.uk]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Cholesteryl Gamma Linolenate into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cholesteryl Gamma Linolenate (CγL), the cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in the development of drug delivery systems and for the study of membrane biophysics. Its incorporation into artificial membranes, such as liposomes, can modulate the physicochemical properties of the bilayer, influencing its fluidity, stability, and interaction with biological systems. These application notes provide an overview of the techniques for incorporating CγL into artificial membranes and the expected impact on membrane characteristics.
The inclusion of CγL within a lipid bilayer is primarily governed by its hydrophobic nature. Similar to cholesterol, CγL is expected to orient itself within the hydrophobic core of the membrane. The bulky cholesteryl group will likely reside among the acyl chains of the phospholipids, while the more flexible gamma-linolenate (B1238488) chain will also be embedded within the hydrophobic region. This can lead to alterations in membrane packing and dynamics.
Several established methods for liposome (B1194612) preparation can be adapted to incorporate CγL. The most common techniques include the thin-film hydration method followed by extrusion or sonication, and the ethanol (B145695) injection method. The choice of method will depend on the desired characteristics of the final liposome preparation, such as size, lamellarity, and encapsulation efficiency of any co-incorporated therapeutic agents.
The presence of CγL in the membrane is anticipated to affect its properties in a manner analogous to other cholesteryl esters, though the specific effects will be influenced by the unique structure of the gamma-linolenic acid acyl chain. It is hypothesized that CγL may increase membrane fluidity due to the kinks in its polyunsaturated acyl chain, in contrast to the rigidifying effect of cholesterol. This can have significant implications for drug release kinetics and the fusogenicity of the liposomes with target cells.
Data Presentation
The following tables summarize quantitative data on the effects of incorporating cholesterol and gamma-linolenic acid on the properties of artificial membranes. While direct quantitative data for this compound is limited in publicly available literature, the data for its constituent parts provide a strong basis for predicting its behavior.
Table 1: Effect of Gamma-Linolenic Acid (GLA) and Cholesterol on Liposome Characteristics
| Formulation Component | Mean Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| Lecithin (B1663433), Cholesterol, GLA | 104.2 ± 2.15 | 0.158 ± 0.0019 | Liposomes prepared by ethanol injection and homogenization.[1] |
| Increasing Cholesterol | Increase from 30.1 ± 0.4 to 51.6 ± 0.1 | Stable over 1 month | Increased cholesterol leads to larger and more stable liposomes.[2] |
Table 2: Influence of Gamma-Linolenic Acid on Bilayer Properties in the Presence of Cholesterol
| Phosphatidylcholine with | Cholesterol Effect on Condensation | Cholesterol Effect on Permeability |
| alpha-linolenic acid | Condenses monolayer and bilayer | Diminished permeability |
| gamma-linolenic acid | No effect on condensation | No effect on permeability |
Data from a study on phosphatidylcholine monolayers and bilayers.[3]
Experimental Protocols
Here, we provide detailed protocols for two common methods of incorporating this compound into artificial membranes.
Protocol 1: Thin-Film Hydration Followed by Extrusion
This method is a robust and widely used technique for preparing liposomes with a defined size distribution.
Materials:
-
Phospholipid(s) of choice (e.g., DSPC)
-
This compound (CγL)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of phospholipid and CγL in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to CγL to start with could be 9:1 or 8:2.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid.
-
Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to a temperature above the Tc of the phospholipid, to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the syringes and attach it to the extruder.
-
Place an empty syringe on the other side of the extruder.
-
Heat the extruder to a temperature above the Tc of the phospholipid.
-
Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs).
-
The final liposome suspension should appear translucent.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
The concentration of incorporated CγL can be quantified using techniques like HPLC or GC after extraction from the liposomes.
-
Protocol 2: Ethanol Injection Method
This method is a rapid and simple technique for producing small unilamellar vesicles (SUVs).
Materials:
-
Phospholipid(s) of choice (e.g., Lecithin)
-
This compound (CγL)
-
Ethanol
-
Aqueous phase (e.g., distilled water or buffer)
-
Magnetic stirrer and stir bar
-
Syringe and needle (e.g., 24-gauge)
Procedure:
-
Preparation of Phases:
-
Dissolve the phospholipid and CγL in ethanol to create the organic phase. A starting concentration could be 1% lecithin and 0.1% CγL (w/v) in ethanol.[1]
-
Prepare the aqueous phase in a separate beaker.
-
-
Injection:
-
Place the beaker with the aqueous phase on a magnetic stirrer and begin stirring at a constant rate (e.g., 1000 rpm).
-
Draw the organic phase into a syringe fitted with a needle.
-
Rapidly inject the ethanolic solution into the stirred aqueous phase. The rapid dilution of the ethanol causes the lipids to self-assemble into liposomes.
-
-
Solvent Removal and Stabilization:
-
Continue stirring the liposomal suspension at room temperature for a specified period (e.g., 24 hours) to allow for the evaporation of ethanol and stabilization of the vesicles.[1]
-
For more complete removal of ethanol, dialysis or diafiltration can be performed.
-
-
Homogenization (Optional):
-
To achieve a more uniform size distribution, the liposome suspension can be further processed by homogenization using a high-pressure homogenizer.
-
-
Characterization:
-
Analyze the particle size and PDI of the resulting liposomes using DLS.
-
Quantify the CγL incorporation as described in Protocol 1.
-
Mandatory Visualization
Caption: Workflow for incorporating CγL using the thin-film hydration method.
Caption: Workflow for incorporating CγL using the ethanol injection method.
Caption: Conceptual model of CγL localization within a phospholipid bilayer.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Cholesteryl Gamma-Linolenate in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl gamma-linolenate (B1238488) is a specific cholesteryl ester formed from the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. The analysis of cholesteryl esters, including cholesteryl gamma-linolenate, in tissues is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases. This document provides detailed application notes and protocols for the detection and quantification of cholesteryl gamma-linolenate in tissue samples using modern analytical techniques.
The methodologies described herein are primarily focused on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique that has become the gold standard for lipidomics.[1][2][3] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which is a robust alternative, although it typically requires derivatization of the analyte.
Analytical Methods Overview
The detection of cholesteryl gamma-linolenate in complex biological matrices like tissues presents analytical challenges due to its hydrophobicity and the presence of numerous other lipid species.[1][3] The two primary mass spectrometry-based methods for the quantitative analysis of cholesteryl esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. However, cholesteryl esters are not volatile and require a chemical derivatization step to convert them into more volatile forms before GC-MS analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds like cholesteryl esters.[1][2][3] Modern LC-MS/MS methods, particularly those using electrospray ionization (ESI), allow for the direct analysis of cholesteryl esters without the need for derivatization, simplifying sample preparation and improving throughput.[2][3] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[5]
Quantitative Data
Specific quantitative data for cholesteryl gamma-linolenate in various tissues is not extensively reported in publicly available literature. However, studies on the composition of cholesteryl esters in mammalian tissues indicate that polyunsaturated fatty acid esters, including those of linolenic acid, are present. For illustrative purposes, the following table summarizes the concentrations of total cholesteryl esters and some common cholesteryl esters found in different mouse tissues, as determined by a recent LC-MS method.[2][6] This data can serve as a reference for expected concentration ranges of cholesteryl esters in general.
| Tissue | Total Cholesteryl Esters (µg/g tissue) | Cholesteryl Oleate (C18:1) (µg/g tissue) | Cholesteryl Linoleate (C18:2) (µg/g tissue) | Cholesteryl Arachidonate (C20:4) (µg/g tissue) |
| Liver | 150 - 250 | 50 - 100 | 40 - 80 | 20 - 40 |
| Brain | 5 - 15 | 1 - 5 | 1 - 5 | 0.5 - 2 |
| Adipose | 80 - 150 | 30 - 60 | 25 - 50 | 10 - 20 |
| Heart | 20 - 40 | 5 - 15 | 5 - 15 | 2 - 8 |
| Kidney | 30 - 50 | 10 - 20 | 8 - 18 | 3 - 10 |
Note: The data presented are approximate ranges compiled from published studies and are intended for illustrative purposes. Actual concentrations can vary depending on species, diet, and physiological state.
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol describes the initial steps of tissue homogenization and lipid extraction, which are common to both GC-MS and LC-MS analysis.
1.1. Tissue Homogenization
-
Objective: To disrupt the tissue structure and release cellular components, including lipids.
-
Materials:
-
Procedure:
-
Thaw the frozen tissue sample on ice.[7]
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 5-10 volumes of ice-cold homogenization buffer to the tissue.
-
Homogenize the tissue until no visible particles remain. For soft tissues like the brain, a mechanical homogenizer is effective. For harder tissues, a bead beater or glass homogenizer may be necessary.[7]
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet any remaining tissue debris.[7]
-
Carefully collect the supernatant for lipid extraction.
-
1.2. Lipid Extraction (Bligh and Dyer Method)
-
Objective: To separate lipids from other cellular components (proteins, nucleic acids, etc.).[9][10][11][12][13]
-
Materials:
-
Tissue homogenate
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
-
-
Procedure:
-
To 1 volume of tissue homogenate (e.g., 200 µL) in a glass centrifuge tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol (e.g., 750 µL).[10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 1.25 volumes of chloroform (e.g., 250 µL) and vortex for 30 seconds.[10]
-
Add 1.25 volumes of deionized water (e.g., 250 µL) and vortex for 30 seconds.[10]
-
Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
Two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase.
-
Transfer the lower organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Cholesteryl Gamma-Linolenate (Non-derivatization method)
This protocol is adapted from a recently developed method for the sensitive analysis of cholesteryl esters without chemical derivatization.[2][3][6]
-
Objective: To separate and quantify cholesteryl gamma-linolenate using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
-
Materials:
-
Dried lipid extract
-
Reconstitution solvent (e.g., 2:1 (v/v) Chloroform:Methanol)
-
LC-MS grade solvents: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (Solvent A), and a mixture of Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate (Solvent B).[2][6]
-
Internal Standard (e.g., cholesteryl heptadecanoate (C17:0) or d7-cholesteryl esters)
-
UHPLC system coupled to a QTOF or triple quadrupole mass spectrometer.
-
-
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of reconstitution solvent (e.g., 200 µL). Spike the sample with a known concentration of the internal standard.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Gemini 5 µm C18, 50 x 4.6 mm).[2][6]
-
Mobile Phase A: Water:Methanol (50:50, v/v) + 0.1% formic acid + 10 mM ammonium formate.[2][6]
-
Mobile Phase B: Isopropanol:Methanol (80:20, v/v) + 0.1% formic acid + 10 mM ammonium formate.[2][6]
-
Gradient:
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Auto-MS/MS.
-
Precursor Ion: For cholesteryl gamma-linolenate, the precursor ion will be its ammonium adduct [M+NH4]+. The exact m/z should be calculated based on its molecular formula (C45H74O2).
-
Product Ion: A characteristic product ion for cholesteryl esters is the dehydrated cholesterol fragment at m/z 369.35.[5]
-
MRM Transition for Quantification: [M+NH4]+ -> 369.35
-
Dwell Time: 100-200 ms.
-
-
Quantification: Create a calibration curve using a series of known concentrations of a cholesteryl gamma-linolenate standard spiked with the internal standard. The concentration of cholesteryl gamma-linolenate in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: GC-MS Analysis of Cholesteryl Gamma-Linolenate (Derivatization method)
-
Objective: To analyze cholesteryl gamma-linolenate after derivatization to a more volatile form.
-
Materials:
-
Dried lipid extract
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., pyridine (B92270) or acetonitrile)
-
GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms).
-
-
Procedure:
-
Derivatization:
-
Reconstitute the dried lipid extract in a small volume of solvent (e.g., 50 µL of pyridine).
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the cholesterol moiety.
-
-
Gas Chromatography:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a high temperature (e.g., 320°C) to elute the derivatized cholesteryl ester.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized cholesteryl gamma-linolenate.
-
-
Quantification: Similar to LC-MS/MS, use an internal standard (e.g., stigmasterol) and a calibration curve for quantification.
-
Visualizations
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Determination of 39 fatty acids in liver of rats by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
- 8. sisweb.com [sisweb.com]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. tabaslab.com [tabaslab.com]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Cholesteryl Gamma Linolenate in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Gamma Linolenate (CGL) is a cholesteryl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and anti-cancer properties.[1][2] The unique structure of CGL, combining the membrane-compatible cholesterol backbone with the biologically active GLA, presents a promising opportunity for the development of targeted drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of CGL in the formulation of lipid-based nanoparticles for targeted drug delivery, particularly in the context of cancer therapy. The gamma-linolenic acid moiety can serve as a targeting ligand to cancer cells that overexpress receptors and pathways responsive to fatty acids, while the cholesterol component facilitates nanoparticle stability and cellular uptake.[2][3]
Data Presentation
The following tables summarize hypothetical quantitative data for CGL-based nanoparticle formulations. These values are based on typical ranges observed for similar lipid nanoparticle systems and should be optimized for specific drug candidates and applications.
Table 1: Physicochemical Properties of CGL-Based Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Drug | CGL Content (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| CGL-SLN-DOX-01 | Solid Lipid Nanoparticle | Doxorubicin | 10 | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| CGL-SLN-DOX-02 | Solid Lipid Nanoparticle | Doxorubicin | 20 | 165 ± 6.8 | 0.18 ± 0.03 | -28.1 ± 2.1 |
| CGL-LIPO-CUR-01 | Liposome | Curcumin | 15 | 120 ± 4.5 | 0.12 ± 0.01 | -18.5 ± 1.5 |
| CGL-LIPO-CUR-02 | Liposome | Curcumin | 30 | 135 ± 5.1 | 0.14 ± 0.02 | -22.7 ± 1.9 |
| CGL-NE-PTX-01 | Nanoemulsion | Paclitaxel | 25 | 180 ± 7.3 | 0.21 ± 0.04 | -30.5 ± 2.5 |
Table 2: Drug Loading and In Vitro Release Characteristics of CGL-Based Nanoparticles
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| CGL-SLN-DOX-01 | 5.2 ± 0.4 | 85.3 ± 3.1 | 35.6 ± 2.8% | 65.2 ± 4.1% |
| CGL-SLN-DOX-02 | 4.8 ± 0.3 | 82.1 ± 2.9 | 32.1 ± 2.5% | 60.8 ± 3.8% |
| CGL-LIPO-CUR-01 | 8.1 ± 0.6 | 92.5 ± 2.5 | 40.2 ± 3.1% | 75.4 ± 4.5% |
| CGL-LIPO-CUR-02 | 7.5 ± 0.5 | 90.3 ± 2.2 | 38.8 ± 2.9% | 72.1 ± 4.2% |
| CGL-NE-PTX-01 | 6.3 ± 0.7 | 88.7 ± 3.5 | 45.3 ± 3.5% | 80.6 ± 5.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (CGL-SLNs)
This protocol describes the preparation of CGL-SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound (CGL)
-
Compritol® 888 ATO (Glyceryl behenate)
-
Soybean Lecithin
-
Poloxamer 188
-
Drug (e.g., Doxorubicin)
-
Methanol
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Dissolve CGL, Compritol® 888 ATO, and the lipophilic drug (e.g., Doxorubicin) in a minimal amount of a chloroform:methanol (2:1 v/v) mixture.
-
Lipid Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution of Poloxamer 188 (e.g., 2% w/v) pre-heated to 75°C. This temperature is above the melting point of the lipids.
-
Homogenization: Subject the hydrated lipid suspension to high-shear homogenization using a homogenizer at 10,000 rpm for 15 minutes at 75°C.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool down the nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid matrix and the formation of SLNs.
-
Purification: Purify the SLN suspension by dialysis against deionized water for 24 hours to remove any unentrapped drug and excess surfactant.
Protocol 2: Preparation of this compound Liposomes (CGL-Liposomes)
This protocol details the preparation of CGL-liposomes using the thin-film hydration method followed by extrusion.[4][5]
Materials:
-
This compound (CGL)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Drug (e.g., Curcumin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: Dissolve DPPC, cholesterol, CGL, and the lipophilic drug (e.g., Curcumin) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized (e.g., DPPC:Cholesterol:CGL 65:20:15).
-
Thin Film Formation: Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., 50°C for DPPC).
-
Extrusion: Subject the resulting multilamellar vesicles (MLVs) to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 11 passes to obtain unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Protocol 3: In Vitro Drug Release Study
This protocol describes the dialysis bag method to evaluate the in vitro drug release from CGL-based nanoparticles.
Materials:
-
CGL-nanoparticle suspension
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Incubator shaker
Procedure:
-
Transfer a known amount (e.g., 2 mL) of the CGL-nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing 100 mL of the release medium (PBS at pH 7.4 or pH 5.5).
-
Place the beaker in an incubator shaker set at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Pathways and Workflows
Signaling Pathway of Gamma-Linolenic Acid in Cancer Cells
Gamma-linolenic acid (GLA) has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. In glioma cells, GLA can inhibit angiogenesis and cell cycle progression by downregulating Vascular Endothelial Growth Factor (VEGF) and its receptor Flt1, as well as influencing the ERK1/2 pathway and the expression of cell cycle regulators like cyclin D1, pRb, p53, and p27.[6] Furthermore, in gastric cancer cells, GLA has been found to suppress cell growth and epithelial-mesenchymal transition by inhibiting the Wnt/β-catenin signaling pathway.[7] The metabolism of GLA to dihomo-γ-linolenic acid (DGLA) can also lead to the production of anti-inflammatory and anti-proliferative compounds.[8]
Caption: Proposed signaling pathways targeted by the gamma-linolenic acid moiety of CGL in cancer cells.
Experimental Workflow for CGL-Based Nanoparticle Formulation and Characterization
The development of CGL-based drug delivery systems involves a systematic workflow, from the initial formulation to the final in vitro and in vivo evaluations.
Caption: General experimental workflow for the development and evaluation of CGL-based drug delivery systems.
Logical Relationship for Targeted Drug Delivery with CGL Nanoparticles
The targeted delivery of drugs using CGL nanoparticles relies on the interplay between the nanoparticle's physicochemical properties and the biological characteristics of the target cancer cells.
Caption: Logical flow of targeted drug delivery using CGL-based nanoparticles to cancer cells.
References
- 1. What is the mechanism of Gamolenic acid? [synapse.patsnap.com]
- 2. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Implications of Cholesterol-Containing Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-linolenic acid inhibits both tumour cell cycle progression and angiogenesis in the orthotopic C6 glioma model through changes in VEGF, Flt1, ERK1/2, MMP2, cyclin D1, pRb, p53 and p27 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma linolenic acid suppresses hypoxia-induced gastric cancer cell growth and epithelial-mesenchymal transition by inhibiting the Wnt/b-catenin signaling pathway | Wang | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 8. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Cholesteryl Gamma-Linolenate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] GLA itself has been the subject of numerous studies for its potential anti-inflammatory and anti-cancer properties.[3][4][5][6] It is metabolized in the body to dihomo-γ-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[7][8] The linkage to cholesterol suggests that CGL could leverage endogenous lipoprotein transport pathways for delivery, potentially influencing lipid metabolism and inflammatory or neoplastic processes.
These application notes provide a comprehensive framework for the in vivo investigation of CGL, covering experimental workflows, detailed protocols for key studies, and methods for data analysis and presentation. The goal is to guide researchers in designing robust preclinical studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of CGL.
Preclinical In Vivo Experimental Workflow
A systematic approach is crucial for the efficient evaluation of a novel compound like CGL. The workflow begins with initial formulation and toxicity assessments, followed by pharmacokinetic profiling, and culminates in efficacy studies using relevant disease models.
Caption: Overall preclinical workflow for CGL evaluation.
Animal Model Selection
The choice of animal model is contingent on the therapeutic hypothesis. Given GLA's known biological activities, models for inflammation and cancer are primary candidates. Rodent models are well-established and share significant physiological and genetic relevance with humans.[9]
Table 1: Recommended Animal Models for CGL Studies
| Therapeutic Area | Recommended Model | Rationale & Key Endpoints |
| Inflammation | Carrageenan-Induced Paw Edema (Rat/Mouse)[10][11] | Well-established acute inflammation model.[10] Endpoints: Paw volume, inflammatory cytokine levels (TNF-α, IL-6), myeloperoxidase (MPO) activity. |
| Collagen-Induced Arthritis (CIA) (DBA/1J Mouse)[12][13] | Chronic autoimmune inflammation model resembling rheumatoid arthritis. Endpoints: Clinical arthritis score, paw swelling, histology, anti-collagen antibody titers. | |
| Oncology | Subcutaneous Xenograft Model (Immunodeficient Mice)[14][15][16] | Standard for assessing anti-tumor efficacy.[14][15] Endpoints: Tumor volume, body weight, survival analysis, tumor histology (apoptosis, proliferation markers). |
| Patient-Derived Xenograft (PDX) Model (Immunodeficient Mice)[17][18] | Better preserves original tumor characteristics and heterogeneity.[17][18] Endpoints: Tumor growth inhibition, biomarker analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate interpretation of results.
Protocol: CGL Formulation for In Vivo Administration
As a lipid-based compound, CGL requires a suitable vehicle for oral (PO) or intravenous (IV) administration. Self-nanoemulsifying drug delivery systems (SNEDDS) are often effective for enhancing the absorption of lipid-soluble compounds.[19]
-
Objective: To prepare a stable and biocompatible formulation of CGL for administration to rodents.
-
Materials:
-
Cholesteryl Gamma-Linolenate (CGL)
-
Excipients: Labrasol®, Cremophor® EL, Tween® 80, PEG400, Corn Oil.
-
Sterile phosphate-buffered saline (PBS), pH 7.4.
-
Glass vials, magnetic stirrer, sterile filters (0.22 µm).
-
-
Procedure (for Oral Formulation):
-
Conduct solubility screening to identify the best excipient or combination of excipients for CGL.[20]
-
Prepare a SNEDDS pre-concentrate: For a 10 mg/mL formulation, dissolve 100 mg of CGL into a mixture of a lipid vehicle (e.g., Corn Oil), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., PEG400). A common starting ratio is 40:40:20 (oil:surfactant:co-solvent).
-
Gently heat (to 40°C) and vortex until a clear, homogenous solution is formed.
-
For administration, this pre-concentrate can be dosed directly via oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a nanoemulsion.
-
For IV administration, the formulation must be further diluted in sterile PBS and filtered through a 0.22 µm filter to ensure sterility and prevent embolism. Particle size analysis should be performed to ensure suitability for injection.
-
-
Quality Control: Assess the physical stability of the formulation for at least 24 hours at room temperature and 4°C. Check for any signs of drug precipitation or phase separation.
Protocol: Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of CGL and its primary metabolite, GLA, following a single IV and PO dose.
-
Animals: Male C57BL/6 mice (8-10 weeks old), n=4 per time point.
-
Experimental Design:
-
Group 1 (IV): Administer CGL at 2 mg/kg via tail vein injection.
-
Group 2 (PO): Administer CGL at 10 mg/kg via oral gavage.
-
Blood Sampling: Collect ~50 µL of blood via saphenous vein puncture into EDTA-coated tubes at pre-dose, and at 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of CGL and free GLA in plasma.
-
Use a protein precipitation or liquid-liquid extraction method to extract the analytes from the plasma matrix.
-
Analyze the samples and calculate concentrations based on a standard curve.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Table 2: Hypothetical Pharmacokinetic Parameters for CGL
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.08 (5 min) | 2.0 ± 0.5 |
| AUC (0-inf) (ng*h/mL) | 3200 ± 450 | 7500 ± 980 |
| t½ (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| Bioavailability (%) | - | 46.9 |
Protocol: Efficacy Study in a Carrageenan-Induced Paw Edema Model
This protocol assesses the acute anti-inflammatory activity of CGL.
Caption: Workflow for the carrageenan-induced edema study.
-
Objective: To evaluate the ability of CGL to reduce acute inflammation.
-
Animals: Male Wistar rats (180-200g), n=8 per group.
-
Groups:
-
Group 1: Vehicle Control (formulation vehicle, PO).
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, PO).
-
Group 3: CGL (10 mg/kg, PO).
-
Group 4: CGL (30 mg/kg, PO).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments by oral gavage.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Table 3: Hypothetical Efficacy Data in Paw Edema Model (at 4h)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Indomethacin | 10 | 0.38 ± 0.09 | 55.3 |
| CGL | 10 | 0.65 ± 0.11 | 23.5 |
| CGL | 30 | 0.49 ± 0.10 | 42.4 |
| *p < 0.05 compared to Vehicle Control |
Potential Signaling Pathway of CGL Action
The biological effects of CGL are likely mediated by its hydrolysis to cholesterol and GLA, with GLA being the primary bioactive component. GLA is elongated to DGLA, which competes with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory 1-series prostaglandins (B1171923) (e.g., PGE1) and 15-HETrE, while potentially reducing the synthesis of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[7][21]
Caption: Putative anti-inflammatory pathway of CGL via GLA metabolism.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. CHEBI:88756 [ebi.ac.uk]
- 3. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumoricidal and anti-angiogenic actions of gamma-linolenic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianjpr.com [asianjpr.com]
- 12. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theraindx.com [theraindx.com]
- 16. Xenograft Models - Altogen Labs [altogenlabs.com]
- 17. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idibell.cat [idibell.cat]
- 19. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes & Protocols: Cholesteryl Gamma Linolenate for Stable Lipid Emulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholesteryl Gamma Linolenate is an ester derivative of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] As a cholesteryl ester (CE), it is a highly hydrophobic lipid.[2] In biological systems, CEs are core components of lipoproteins and lipid droplets.[3] The unique structure of this compound, combining the rigid steroid nucleus of cholesterol with a flexible, polyunsaturated acyl chain, makes it a compelling candidate for formulating stable lipid nanoemulsions for drug delivery and other biomedical applications.[4] Unsaturated cholesteryl esters can modulate membrane fluidity and are known to form smectic liquid crystalline phases at physiological temperatures, which can impart unique structural properties and stability to the lipid core of an emulsion.[3][4][5] These application notes provide detailed protocols for the preparation and characterization of stable oil-in-water (O/W) nanoemulsions incorporating this compound.
Principle of Stabilization
The inclusion of this compound in the oil phase of an emulsion can enhance stability through several mechanisms. Its amphipathic nature, though weak, allows it to orient at the oil-water interface alongside primary emulsifiers. The polyunsaturated gamma-linolenate (B1238488) tail increases the fluidity of the lipid core, while the rigid cholesterol moiety can interact with surfactant hydrocarbon chains to create a more ordered and stable interfacial layer. At sufficient concentrations, cholesteryl esters can form ordered, liquid-crystalline structures within the nanoparticle core, which can further prevent coalescence and control drug release.[5][6][7]
References
- 1. Bioinspired Nanoemulsions Stabilized by Phosphoethanolamine and Phosphoglycerol Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Cholesteryl linolenate | 2545-22-4 [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Uptake of Cholesteryl Gamma-Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester of significant interest in biomedical research due to the combined properties of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and potential anti-cancer activities.[1][2][3][4] Understanding the mechanisms and kinetics of CGL uptake by cells is crucial for elucidating its biological functions and for the development of targeted therapeutic strategies. These application notes provide detailed protocols for assessing the cellular uptake of CGL using common laboratory techniques, including fluorescence microscopy, flow cytometry, and radiolabeling assays.
Principle of the Assays
The assessment of CGL uptake relies on the use of labeled CGL molecules that can be detected and quantified once internalized by cells. The choice of label (fluorescent or radioactive) depends on the specific research question and the available equipment.
-
Fluorescence-based methods utilize CGL conjugated to a fluorescent dye. This allows for the visualization of CGL localization within the cell via microscopy and the quantification of uptake in a cell population using flow cytometry.
-
Radiolabeling assays involve CGL labeled with a radioactive isotope (e.g., ³H or ¹⁴C). This method offers high sensitivity for quantifying the total amount of CGL taken up by a cell population.
Signaling Pathways and Experimental Workflows
Generalized Pathway of Cholesteryl Ester Uptake
The uptake of cholesteryl esters like CGL is primarily mediated by lipoprotein receptors. The most common pathway involves the endocytosis of lipoproteins carrying the cholesteryl esters. Low-density lipoprotein (LDL) receptors (LDLR) bind to apolipoproteins on LDL particles, leading to the internalization of the LDL-CGL complex into clathrin-coated vesicles.[5] These vesicles then fuse with endosomes and subsequently lysosomes, where the cholesteryl ester is hydrolyzed, releasing free cholesterol and gamma-linolenic acid for cellular use.[5][6] Another mechanism is the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) mediated by scavenger receptor class B type I (SR-BI), where the cholesteryl ester is transferred to the cell without the internalization of the entire lipoprotein particle.[7][8]
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
References
- 1. Effect of gamma-linolenic acid on cellular uptake of structurally related anthracyclines in human drug sensitive and multidrug resistant bladder and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of gammalinolenic acid in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. Uptake of gold- and [3H]cholesteryl linoleate-labeled human low density lipoprotein by cultured rat granulosa cells: cellular mechanisms involved in lipoprotein metabolism and their importance to steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective uptake of cholesteryl ester from high density lipoproteins by plasma membranes of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cholesteryl Esters in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholesteryl esters (CEs) are neutral lipids that represent the primary form for cholesterol storage and transport in various biological systems.[1] They are formed through the esterification of cholesterol with a fatty acid.[1] The profiling and quantification of specific cholesteryl esters are crucial in biomedical research, particularly in studies related to cardiovascular diseases, metabolic disorders, and cancer, as alterations in CE composition can indicate pathological states.[2][3] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides a robust and sensitive platform for the separation and quantification of individual CE species from complex biological matrices.[3][4] This document outlines detailed protocols for the extraction and analysis of cholesteryl esters from plasma, cell cultures, and tissues.
Experimental Protocols
Protocol 1: Extraction of Cholesteryl Esters from Plasma/Serum
This protocol is adapted from methods utilizing isopropanol (B130326) for lipid extraction from plasma.[4]
Materials:
-
Plasma or Serum samples
-
Isopropanol (HPLC Grade)
-
Internal Standard (e.g., Cholesteryl Heptadecanoate)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add a known amount of internal standard (e.g., cholesteryl heptadecanoate) to the sample for quantification.
-
Add 500 µL of isopropanol to the tube.
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.
-
Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted lipids.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: Extraction of Cholesteryl Esters from Cultured Cells
This protocol is based on a hexane-isopropanol extraction method suitable for macrophage cell lines and other cultured cells.[5]
Materials:
-
Cultured cells in a petri dish or well plate
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Internal Standard (e.g., Cholesteryl Heptadecanoate)
-
Cell scraper
-
Conical tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
Mobile phase for resuspension
Procedure:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in 1 mL of PBS and transfer the cell suspension to a 15 mL conical tube.
-
Add a known amount of internal standard to the cell suspension.
-
Add 5 mL of a hexane-isopropanol (3:2, v/v) mixture to the tube.[5]
-
Vortex vigorously for 5 minutes to ensure complete lipid extraction.
-
Centrifuge at 1,500 rpm for 10 minutes to separate the phases and pellet cell debris.
-
Carefully transfer the upper organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 3: Extraction of Cholesteryl Esters from Tissues
This protocol utilizes a chloroform:methanol extraction method, which is effective for various tissue types.[6]
Materials:
-
Tissue sample (e.g., liver, adrenal gland)
-
Ice-cold PBS
-
Tissue homogenizer
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Internal Standard (e.g., C17:0 cholesteryl ester)[6]
-
Glass vials
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh a small piece of tissue (e.g., 50-100 mg) and place it in a homogenizer tube.
-
Add ice-cold PBS and homogenize the tissue until no visible particles remain.
-
Transfer the homogenate to a glass vial and make up the volume to 1 mL with PBS.[6]
-
Add a known amount of internal standard (e.g., 1 nmol of C17:0 cholesteryl ester).[6]
-
Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.[6]
-
Vortex the mixture vigorously and then centrifuge at 1500g for 15 minutes to separate the phases.[6]
-
Carefully collect the lower organic layer and transfer it to a fresh glass vial.[6]
-
Dry the organic extract under a stream of nitrogen gas.[6]
-
To remove aqueous contaminants, redissolve the extract in 1 mL of chloroform, vortex, and dry again under nitrogen.[6]
-
Reconstitute the final dried extract in 300 µL of chloroform:methanol (2:1, v/v) and transfer 10 µL for LC-MS analysis.[6]
HPLC and LC-MS Analysis Protocols
Method 1: HPLC with UV Detection
This is a common method for the separation and quantification of major cholesteryl esters.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Mobile Phase: Isocratic elution with acetonitrile/isopropanol (50:50, v/v).[4][5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Internal Standard: Cholesteryl heptadecanoate.[5]
Method 2: LC-MS for High-Sensitivity Profiling
This method is suitable for comprehensive profiling and sensitive quantification of a wide range of cholesteryl esters.[6][8]
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF).[6][8]
-
Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a guard column.[6][8]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate.[6][8]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6][8]
-
Gradient Elution: A suitable gradient from Mobile Phase A to B is required to resolve different CE species.
-
Mass Spectrometer: ESI source, positive ion mode.
-
Data Acquisition: Auto-MS/MS mode to acquire both precursor ions and fragmentation data for identification.[6][8] A characteristic fragment for CEs is the dehydrated cholesterol ion at m/z 369.351.[8]
-
Internal Standards: C17:0 cholesteryl ester and d7-cholesterol.[6]
Data Presentation: Quantitative Summary
The following table summarizes typical parameters and performance metrics for HPLC-based analysis of cholesteryl esters from various sources.
| Biological Matrix | Extraction Method | HPLC Column | Mobile Phase | Detector | Key Performance Metrics | Reference |
| Macrophage Cell Line | Hexane:Isopropanol (3:2, v/v) | Zorbax ODS (C18) | Acetonitrile:Isopropanol (50:50, v/v) | UV (210 nm) | LOD: 50-150 ng; CV: <8% | [5] |
| Human Plasma | Isopropanol | Zorbax ODS (C18) | Acetonitrile:Isopropanol (50:50, v/v) | UV (210 nm) | Intra- and Inter-assay CV: <4% | [4] |
| Avian Plasma | Isopropanol | Reversed-phase C18 (3µm) | Acetonitrile:Isopropanol (50:50, v/v) | UV (210 nm) | Run time: <24 min | [7][9] |
| Mammalian Cells/Tissues | Chloroform:Methanol (2:1, v/v) | Gemini 5U C18 | Gradient of H₂O:MeOH and IPA:MeOH with formic acid & ammonium formate | QTOF-MS | LOD: ~1 pmol for CEs | [6][8] |
| Human Plasma | Methanol:Dichloromethane | C18 core-shell | Gradient elution | Triple Quadrupole MS | LOD: <1 ng/mL; RSD: <10% | [10] |
LOD: Limit of Detection; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Visualizations
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Cholesteryl Gamma Linolenate for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of Cholesteryl Gamma Linolenate (CGL) intended for animal studies. The following sections offer guidance on creating stable and effective delivery systems for this lipophilic compound, focusing on nanoparticle and liposomal formulations.
Introduction to this compound (CGL)
This compound (CGL) is a cholesteryl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] CGL is a highly lipophilic molecule with potential therapeutic applications stemming from the biological activities of both cholesterol and GLA. Effective delivery of CGL in preclinical animal models is crucial for investigating its efficacy and mechanism of action. Due to its poor water solubility, CGL requires specialized formulation strategies to ensure bioavailability and targeted delivery. This document outlines protocols for the preparation of Solid Lipid Nanoparticles (SLNs) and liposomes, two common and effective methods for delivering hydrophobic compounds in vivo.
Formulation Strategies for this compound
The successful in vivo application of CGL necessitates its formulation into a stable dispersion suitable for administration. Given its structural similarity to other cholesteryl esters, formulation techniques developed for molecules like cholesteryl oleate (B1233923) can be adapted for CGL.[2] The two primary recommended strategies are the formulation of CGL into Solid Lipid Nanoparticles (SLNs) or liposomes.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which can encapsulate lipophilic drugs like CGL. They offer advantages such as controlled release, protection of the encapsulated compound from degradation, and the possibility of targeted delivery.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic compounds. For the highly hydrophobic CGL, it will primarily be incorporated within the lipid bilayer. Liposomal formulations can enhance the solubility and stability of CGL and modify its pharmacokinetic profile.
Quantitative Data on Formulation Components
The following tables summarize the suggested components and their concentration ranges for the formulation of CGL-loaded SLNs and liposomes. These ranges are derived from protocols for similar cholesteryl esters and gamma-linolenic acid, and should be optimized for CGL-specific formulations.
Table 1: Components for this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Component | Function | Suggested Concentration Range (% w/v) | Reference |
| This compound (CGL) | Active Pharmaceutical Ingredient | 0.1 - 1.0 | Adapted from[2] |
| Stearic Acid | Solid Lipid Matrix | 1.0 - 4.0 | [2] |
| Octadecylamine (B50001) | Cationic Lipid (for charge) | 0.5 - 1.0 | [2] |
| Poloxamer 188 | Surfactant / Stabilizer | 0.1 - 0.5 | [2] |
| Trehalose (B1683222) | Cryoprotectant (for lyophilization) | 5.0 | [2] |
Table 2: Components for this compound-Loaded Liposomes
| Component | Function | Suggested Molar Ratio | Reference |
| This compound (CGL) | Active Pharmaceutical Ingredient | 1 - 10 mol% | Adapted from[3] |
| Phosphatidylcholine (e.g., soy or egg PC) | Primary Bilayer Lipid | 50 - 70 mol% | [3] |
| Cholesterol | Bilayer Stabilizer | 20 - 40 mol% | [3] |
| DSPE-PEG2000 | PEGylated Lipid (for stability) | 1 - 5 mol% |
Experimental Protocols
The following are detailed protocols for the preparation of CGL-loaded SLNs and liposomes.
Protocol 1: Preparation of CGL-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from a method for preparing cholesteryl oleate-loaded SLNs.[2]
Materials:
-
This compound (CGL)
-
Stearic Acid
-
Octadecylamine
-
Poloxamer 188
-
Deionized water
-
Trehalose (for lyophilization)
Equipment:
-
Magnetic stirrer with heating plate
-
Ultrasonic bath/sonicator
-
High-speed centrifuge
-
Lyophilizer (optional)
-
Particle size analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve the desired amounts of CGL, stearic acid, and octadecylamine in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 in deionized water.
-
-
Formation of the Microemulsion:
-
Heat both the lipid and aqueous phases to a temperature above the melting point of stearic acid (~70°C).
-
Add the hot aqueous phase to the lipid phase under continuous stirring to form a clear microemulsion.
-
-
Formation of Nanoparticles:
-
Disperse the warm microemulsion into cold deionized water (~2-4°C) at a ratio of 1:5 (microemulsion:cold water) under moderate stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the SLNs.
-
Resuspend the pellet in a fresh aqueous solution, optionally containing a cryoprotectant like trehalose (5% w/v) if lyophilization is planned.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Analyze the encapsulation efficiency of CGL using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.
-
Protocol 2: Preparation of CGL-Loaded Liposomes by Ethanol (B145695) Injection Method
This protocol is based on a method for encapsulating gamma-linolenic acid into liposomes.[4]
Materials:
-
This compound (CGL)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
DSPE-PEG2000 (optional)
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
Syringe with a fine gauge needle (e.g., 24G)
-
Extruder with polycarbonate membranes (optional)
-
Particle size analyzer
Procedure:
-
Preparation of the Lipid-Ethanol Phase:
-
Dissolve CGL, phosphatidylcholine, cholesterol, and DSPE-PEG2000 (if used) in absolute ethanol. Gently warm if necessary to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare PBS (pH 7.4) and bring it to the desired temperature (room temperature or slightly above the lipid transition temperature).
-
-
Liposome (B1194612) Formation:
-
Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous phase using a syringe with a fine gauge needle. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.
-
-
Removal of Ethanol and Sizing:
-
Stir the liposomal suspension at room temperature for several hours or dialyze against PBS to remove the ethanol.
-
For a more uniform size distribution, the liposomes can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Determine the incorporation efficiency of CGL into the liposomes.
-
Visualization of Workflows
Experimental Workflow for CGL-Loaded SLN Preparation
Caption: Workflow for preparing CGL-loaded Solid Lipid Nanoparticles.
Experimental Workflow for CGL-Loaded Liposome Preparation
Caption: Workflow for preparing CGL-loaded Liposomes.
Administration to Animals
The choice of administration route will depend on the specific aims of the animal study.
-
Oral Administration: For studies investigating oral bioavailability and effects after gastrointestinal absorption, the SLN or liposome suspension can be administered by oral gavage.
-
Intravenous Administration: For studies requiring direct systemic circulation, the nanoparticle or liposome suspension should be sterile-filtered and administered via intravenous injection (e.g., tail vein in rodents).
It is crucial to select an appropriate vehicle that is well-tolerated by the animal species and does not interfere with the study's outcome.[5] The final formulation should be isotonic and have a pH close to physiological levels for parenteral administration.
Conclusion
The formulation of this compound into Solid Lipid Nanoparticles or liposomes presents a viable strategy for its administration in animal studies. The protocols provided herein, adapted from established methods for similar compounds, offer a robust starting point for developing a stable and effective CGL delivery system. Researchers should perform optimization studies to determine the ideal formulation parameters for their specific research needs. Careful characterization of the final formulation is essential to ensure reproducibility and accurate interpretation of in vivo results.
References
- 1. CHEBI:88756 [ebi.ac.uk]
- 2. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Profiling of Cholesteryl Esters by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are crucial neutral lipids, serving as the primary storage and transport form of cholesterol within the body. The profiling of CEs is paramount in understanding lipid metabolism and its dysregulation in various pathologies, including atherosclerosis, neurodegenerative diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable analytical technique for the comprehensive and quantitative analysis of cholesteryl esters in diverse biological matrices. Its high chromatographic resolution and mass selectivity enable the separation and identification of individual CE species based on their fatty acid constituents. This document provides a detailed overview of the application of GC-MS for cholesteryl ester profiling, complete with experimental protocols and data presentation.
Principle of the Method
The GC-MS analysis of cholesteryl esters typically involves a multi-step process. Initially, total lipids are extracted from the biological sample. Subsequently, the cholesteryl esters within the lipid extract are often derivatized to enhance their volatility and thermal stability, which is crucial for gas chromatography. The derivatized sample is then injected into the GC, where individual CE species are separated based on their boiling points and interactions with the chromatographic column. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each CE, allowing for its unambiguous identification and quantification.
Applications in Research and Drug Development
-
Biomarker Discovery: Alterations in the profiles of cholesteryl esters in plasma, tissues, and cells are associated with various diseases.[1][2] Comprehensive profiling of CEs using GC-MS can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.
-
Understanding Disease Pathophysiology: The composition of fatty acids in cholesteryl esters can provide insights into the underlying biochemical pathways that are active in a disease state. For instance, an increase in cholesteryl oleate (B1233923) and a decrease in cholesteryl linoleate (B1235992) are often observed in atherosclerotic plaques.
-
Drug Efficacy and Target Engagement: In drug development, GC-MS-based cholesteryl ester profiling can be employed to assess the efficacy of therapeutic agents that target lipid metabolism. By monitoring changes in CE levels and composition, researchers can evaluate the on-target effects of a drug candidate.
-
Lipidomics Research: As a key component of cellular and systemic lipidomes, the detailed analysis of cholesteryl esters contributes to a more comprehensive understanding of lipid metabolism and its intricate networks.
Experimental Protocols
A generalized workflow for the GC-MS analysis of cholesteryl esters is presented below. It is important to note that specific parameters may require optimization based on the sample type and the instrumentation used.
Lipid Extraction
A common and effective method for extracting total lipids, including cholesteryl esters, from biological samples is the Bligh and Dyer method.[3][4][5]
Materials:
-
Methanol
-
Deionized Water
-
Sample (e.g., tissue homogenate, plasma, cell lysate)
-
Glass centrifuge tubes with Teflon-lined caps
Protocol:
-
To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 1.25 volumes of chloroform and vortex for another minute.
-
Add 1.25 volumes of deionized water and vortex for a final minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
-
Three layers will be formed: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further processing.
Derivatization (Silylation)
To improve the volatility and thermal stability of cholesteryl esters for GC analysis, a derivatization step is often necessary. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common approach.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent)
-
Heating block or oven
Protocol:
-
Reconstitute the dried lipid extract in a small volume of pyridine (e.g., 50 µL).
-
Add an excess of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for cholesteryl ester analysis. These should be optimized for the specific instrument and column being used. High-temperature GC (HTGC) is often preferred for the analysis of these high molecular weight lipids.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for high-temperature analysis (e.g., Agilent J&W DB-5ht)
GC Parameters:
-
Injector Temperature: 280-300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: Increase to 250°C at 15°C/min
-
Ramp 2: Increase to 350°C at 5°C/min, hold for 10 minutes
-
-
Transfer Line Temperature: 280-300°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-800
-
Solvent Delay: 5-7 minutes
Data Presentation
Quantitative data for cholesteryl ester profiles should be summarized in clear and well-structured tables to facilitate comparison between different sample groups.
Table 1: Cholesteryl Ester Profile in Human Plasma (Example Data)
| Cholesteryl Ester | Control Group (µg/mL) | Disease Group (µg/mL) | p-value |
| Cholesteryl Linoleate (CE 18:2) | 1250 ± 150 | 980 ± 120 | <0.01 |
| Cholesteryl Oleate (CE 18:1) | 850 ± 100 | 1150 ± 130 | <0.01 |
| Cholesteryl Palmitate (CE 16:0) | 450 ± 60 | 520 ± 70 | 0.08 |
| Cholesteryl Stearate (CE 18:0) | 200 ± 30 | 230 ± 40 | 0.15 |
| Cholesteryl Arachidonate (CE 20:4) | 150 ± 25 | 110 ± 20 | <0.05 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. Below are examples created using the DOT language.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
Application Notes and Protocols: Cholesteryl Gamma Linolenate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Gamma Linolenate is a novel cosmetic ingredient that combines the beneficial properties of cholesterol and gamma-linolenic acid (GLA). Cholesterol is a fundamental component of the skin's lipid barrier, contributing to its structural integrity and barrier function.[1][2] Gamma-linolenic acid, an omega-6 essential fatty acid, is known for its potent anti-inflammatory effects and its role in maintaining skin hydration and elasticity.[3] The esterification of GLA with cholesterol creates a molecule with the potential for enhanced skin compatibility and delivery, making it a promising ingredient for a variety of cosmetic applications, particularly in products targeting dry, sensitive, and aging skin.
These application notes provide a comprehensive guide to the formulation, characterization, and efficacy testing of cosmetic products containing this compound.
Physicochemical Properties and Proposed Benefits
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent parts and the behavior of similar cholesteryl esters.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Rationale |
| CAS Number | 99518-16-8 | [4] |
| Molecular Formula | C45H74O2 | [4] |
| Molecular Weight | 647.07 g/mol | [4] |
| Appearance | Expected to be a waxy solid or viscous liquid at room temperature. | Based on the properties of other cholesteryl esters.[5][6] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents and oils. | Inferred from its lipophilic structure.[7] |
| Melting Point | Not available. Requires experimental determination. | |
| Liquid Crystal Behavior | Likely to exhibit thermotropic liquid crystalline properties. | Cholesteryl esters are known to form liquid crystals.[6][8] |
Proposed Cosmetic Benefits:
-
Skin Barrier Repair and Reinforcement: By delivering both cholesterol and an essential fatty acid, this compound can help replenish the lipid matrix of the stratum corneum, reducing transepidermal water loss (TEWL) and improving skin hydration.
-
Anti-Inflammatory Action: The GLA component can be metabolized in the skin to produce anti-inflammatory eicosanoids, helping to soothe irritated skin and reduce redness.
-
Enhanced Skin Penetration: The liquid crystalline structure formed by cholesteryl esters may act as a penetration enhancer, facilitating the delivery of the molecule itself and other active ingredients into the skin.[4]
-
Improved Formulation Aesthetics: The liquid crystalline properties can impart a unique texture and appearance to cosmetic formulations.[6]
Formulation Guidelines
The incorporation of this compound into cosmetic formulations requires careful consideration of its lipophilic nature and potential to form liquid crystalline phases.
Recommended Concentration for Use
Specific optimal concentrations for this compound have not been established in the literature. Based on the use levels of cholesterol (up to 3-5%) and the effective concentrations of GLA-rich oils in cosmetic formulations, a starting concentration range is proposed.
Table 2: Recommended Starting Concentrations for this compound
| Formulation Type | Recommended Starting Concentration (% w/w) | Notes |
| Creams & Lotions | 0.5 - 3.0% | Higher concentrations may be suitable for intensive repair formulations. |
| Serums (Oil-based) | 1.0 - 5.0% | Ensure complete solubilization in the oil phase. |
| Balms & Anhydrous Formulations | 2.0 - 10.0% | Can be a primary structural and active component. |
Note: These are starting recommendations. The optimal concentration should be determined through stability and efficacy testing for each specific formulation.
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion
This protocol outlines the basic steps for incorporating this compound into a standard O/W cream formulation.
Materials:
-
This compound
-
Oil phase ingredients (e.g., emollients, fatty alcohols, waxes)
-
Water phase ingredients (e.g., deionized water, humectants, thickeners)
-
Emulsifier(s)
-
Preservative system
-
Heat-resistant beakers
-
Homogenizer
-
Water bath
-
pH meter
Procedure:
-
Prepare the Oil Phase:
-
Combine the oil phase ingredients, including this compound, in a heat-resistant beaker.
-
Heat the oil phase to 75-80°C in a water bath until all components are melted and the phase is uniform. Stir gently.
-
-
Prepare the Water Phase:
-
In a separate beaker, combine the water phase ingredients.
-
Heat the water phase to 75-80°C in a water bath.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
-
Continue homogenization for 3-5 minutes to form a uniform emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
At around 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.
-
-
Final Adjustments:
-
Continue stirring until the emulsion reaches room temperature.
-
Adjust the pH to the desired range (typically 5.0-6.5 for skin compatibility).
-
Perform final quality control checks (viscosity, appearance, pH).
-
Logical Workflow for Formulation:
Caption: Workflow for incorporating this compound into an O/W emulsion.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to substantiate the proposed benefits of this compound in a finished cosmetic formulation.
In Vitro Anti-Inflammatory Activity: TNF-α Inhibition in Keratinocytes
This assay evaluates the potential of a formulation to reduce the inflammatory response in skin cells.[9][10]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Test formulation containing this compound
-
Placebo formulation (without this compound)
-
Dexamethasone (positive control)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed keratinocytes in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test formulation and placebo for 24 hours. Include a positive control group treated with dexamethasone.
-
Inflammatory Challenge: After pre-treatment, add LPS or TNF-α to the cell culture medium to induce an inflammatory response.
-
Incubation: Incubate the cells for a further 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for the test formulation compared to the placebo-treated, stimulated cells.
Signaling Pathway of GLA's Anti-inflammatory Action:
Caption: Metabolic pathway of GLA leading to anti-inflammatory effects.
Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL) and Corneometry
These non-invasive in vivo methods measure changes in skin barrier function and hydration.
Instrumentation:
-
Tewameter® for TEWL measurement
-
Corneometer® for skin hydration measurement
Procedure:
-
Subject Recruitment: Select a panel of subjects with dry to moderately dry skin.
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20 minutes.
-
Baseline Measurements: Take baseline TEWL and corneometry readings on designated test sites on the forearms.
-
Product Application: Apply a standardized amount of the test formulation and a placebo to the respective test sites.
-
Post-application Measurements: Take TEWL and corneometry measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Long-term Study (Optional): For barrier repair claims, a longer-term study (e.g., 1-4 weeks) with daily product application can be conducted, with measurements taken at weekly intervals.
-
Data Analysis: Compare the changes in TEWL and skin hydration from baseline for the test formulation versus the placebo. A decrease in TEWL and an increase in corneometry values indicate improved barrier function and hydration.
In Vitro Skin Penetration Study: Franz Diffusion Cell
This protocol assesses the penetration of this compound into and through the skin.[11]
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)
-
Test formulation containing a known concentration of this compound
-
HPLC or LC-MS for quantification of this compound
Procedure:
-
Cell Setup: Assemble the Franz diffusion cells with the skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Temperature Control: Maintain the receptor fluid at 32°C to simulate skin surface temperature.
-
Formulation Application: Apply a precise amount of the test formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Skin Extraction: At the end of the experiment, dissemble the cells, and extract this compound from the different skin layers (stratum corneum, epidermis, dermis).
-
Quantification: Analyze the concentration of this compound in the receptor fluid and skin extracts using a validated analytical method.
-
Data Analysis: Determine the flux of this compound across the skin and its distribution within the skin layers.
Experimental Workflow for Franz Diffusion Cell Study:
Caption: Workflow for an in vitro skin penetration study using Franz diffusion cells.
Stability and Safety Considerations
Stability Testing
Due to the unsaturated nature of the gamma-linolenic acid moiety, this compound may be susceptible to oxidation. Stability testing is crucial to ensure the quality and efficacy of the final product.
Table 3: Recommended Stability Testing Protocol
| Condition | Duration | Parameters to Evaluate |
| Accelerated Stability | 3 months | Appearance, color, odor, pH, viscosity, signs of separation, peroxide value. |
| 40°C ± 2°C / 75% RH ± 5% RH | ||
| 45°C ± 2°C | ||
| Real-Time Stability | 12, 24, 36 months | Appearance, color, odor, pH, viscosity, signs of separation, peroxide value, concentration of this compound. |
| 25°C ± 2°C / 60% RH ± 5% RH | ||
| Freeze-Thaw Cycling | 3-5 cycles (-10°C to 25°C) | Appearance, signs of separation, viscosity. |
| Light Exposure | As per guidelines | Color, odor, appearance. |
Note: The inclusion of antioxidants (e.g., tocopherol, ascorbyl palmitate) in the formulation is highly recommended to protect this compound from degradation.
Safety and Toxicology
-
Cholesterol: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cholesterol is safe as used in cosmetic products.[12]
-
Gamma-Linolenic Acid (GLA): GLA is a naturally occurring fatty acid and is generally recognized as safe for topical use.
It is recommended that standard safety tests, such as Human Repeat Insult Patch Testing (HRIPT) and in vitro eye irritation tests, be conducted on the final formulation to ensure its safety for consumer use.
Conclusion
This compound is a promising multifunctional ingredient for cosmetic formulations, offering potential benefits for skin barrier repair, inflammation reduction, and enhanced product aesthetics. The protocols and guidelines provided in these application notes offer a framework for formulators and researchers to effectively utilize and substantiate the benefits of this novel ingredient. Further research is warranted to establish optimal use concentrations and to fully elucidate the specific efficacy and stability profile of this compound in various cosmetic systems.
References
- 1. ulprospector.com [ulprospector.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. US20160213579A1 - Method for preparing multilayer lamellar liquid crystal emulsion including intercellular lipids - Google Patents [patents.google.com]
- 4. Hanhua Cholesteryl Esters [choe.cn]
- 5. chymist.com [chymist.com]
- 6. presschem.com [presschem.com]
- 7. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 8. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alterlab.co.id [alterlab.co.id]
- 12. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Enhancing Bioavailability of Hydrophobic Drugs with Cholesteryl Gamma Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral delivery of hydrophobic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility, which often leads to low and variable bioavailability. Lipid-based drug delivery systems (LBDDS) are a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for utilizing Cholesteryl Gamma Linolenate, a cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid, to enhance the oral bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
This compound combines the membrane-stabilizing properties of cholesterol with the bioactivity and lipid-solubilizing effects of gamma-linolenic acid. While direct studies on pre-formed this compound for drug delivery are emerging, the principles of formulating with its constituent components, cholesterol and gamma-linolenic acid, are well-established. These notes are based on the current understanding of lipid-based formulations, including liposomes and lipid nanoparticles, which can be adapted for the use of this compound.
Principle of Bioavailability Enhancement
The incorporation of lipophilic molecules like this compound into drug formulations can enhance the bioavailability of hydrophobic drugs through several mechanisms:
-
Improved Solubilization: Hydrophobic drugs can be dissolved or dispersed within the lipid matrix of a carrier system, avoiding the dissolution-rate-limited absorption in the gastrointestinal tract.
-
Protection from Degradation: Encapsulation within a lipid carrier can protect the drug from enzymatic and pH-dependent degradation in the gastrointestinal environment.
-
Enhanced Permeation: The lipid components can interact with the enterocyte membranes, facilitating the transport of the encapsulated drug across the intestinal epithelium.
-
Lymphatic Transport: Highly lipophilic compounds can be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism, which is a major route of elimination for many drugs.
Application: Liposomal Formulation for a Model Hydrophobic Drug
This section details the preparation and characterization of a liposomal formulation incorporating cholesterol and gamma-linolenic acid, which serves as a model for a this compound-based system.
Quantitative Data Summary
The following table summarizes the key characteristics of a liposomal formulation containing gamma-linolenic acid (GLA) and cholesterol, encapsulating a model hydrophobic drug.
| Parameter | Value | Reference |
| Formulation Composition | ||
| Lecithin (B1663433) | 75 mg | [1] |
| Cholesterol | 0.1% (w/v) | [1] |
| Gamma-Linolenic Acid (GLA) | 0.1% (w/v) | [1] |
| Physical Characteristics | ||
| Mean Particle Size (Hydrodynamic) | 104.2 ± 2.15 nm | [1] |
| Polydispersity Index (PDI) | 0.158 ± 0.0019 | [1] |
| Drug Loading and Encapsulation | ||
| Drug Loading (% DL) | 12.65 ± 1.33 % | [1] |
| Encapsulation Efficiency (% EE) | 85.17 ± 2.05 % | [1] |
| In Vitro Release | ||
| Cumulative Release at 24h | 77.4 ± 1.3 % | [1] |
| Cumulative Release at 48h | 97.2 ± 4.4 % | [1] |
Experimental Protocols
Preparation of Gamma-Linolenic Acid and Cholesterol-Containing Liposomes
This protocol is adapted from a method for preparing GLA-entrapped liposomes and can be used as a basis for incorporating this compound.[1]
Materials:
-
Lecithin
-
Cholesterol
-
Gamma-Linolenic Acid (or this compound)
-
Model Hydrophobic Drug
-
Ethanol (B145695) (absolute)
-
Poloxamer (e.g., P407, optional for gel formulation)
-
Distilled Water
-
Magnetic stirrer
-
Homogenizer
-
Syringe with a 24-gauge needle
Procedure:
-
Organic Phase Preparation: Dissolve lecithin (1% w/v), cholesterol (0.1% w/v), gamma-linolenic acid (0.1% w/v), and the desired amount of the hydrophobic drug in 3.0 mL of absolute ethanol.
-
Aqueous Phase Preparation: If creating a liposome-in-gel formulation, dissolve poloxamer (2% w/v) in 5.0 mL of distilled water with continuous stirring. For a standard liposomal suspension, use distilled water as the aqueous phase.
-
Liposome Formation (Ethanol Injection Method):
-
Rapidly inject the ethanolic phase into the aqueous phase under magnetic stirring using a 1 mL syringe with a 24-gauge needle.
-
Continue stirring the resulting liposomal suspension at 1,000 rpm at room temperature for 24 hours to ensure the evaporation of ethanol and the formation of stable vesicles.
-
-
Homogenization (Optional): To achieve a smaller and more uniform particle size, the liposomal suspension can be subjected to homogenization. The number of cycles and speed should be optimized for the specific formulation.
Characterization of Liposomes
a. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the liposomal suspension with distilled water to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI at a fixed scattering angle and temperature (e.g., 25°C).
-
Perform the measurement in triplicate.
-
b. Entrapment Efficiency and Drug Loading:
-
Principle: Separation of the un-entrapped drug from the liposomes followed by quantification of the entrapped drug.
-
Procedure:
-
Centrifuge the liposomal suspension to pellet the liposomes.
-
Carefully collect the supernatant containing the un-entrapped drug.
-
Lyse the liposomal pellet using a suitable solvent (e.g., methanol, ethanol) to release the entrapped drug.
-
Quantify the drug concentration in the supernatant and the lysed pellet using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate Entrapment Efficiency (%EE) and Drug Loading (%DL) using the following formulas:
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
%DL = (Weight of Drug in Liposomes) / (Weight of Liposomes) * 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Shaking water bath or magnetic stirrer.
-
-
Procedure:
-
Soak the dialysis bag in the release medium (PBS) for at least 24 hours before use.
-
Place a known volume of the liposomal formulation into the dialysis bag and securely tie both ends.
-
Immerse the dialysis bag in a beaker containing a defined volume of PBS, ensuring sink conditions.
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh, pre-warmed PBS.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for developing and evaluating this compound-based drug delivery systems and the proposed mechanism of bioavailability enhancement.
Caption: Workflow for development and evaluation of lipid-based formulations.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cholesteryl Gamma-Linolenate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Cholesteryl Gamma-Linolenate (CGL) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Cholesteryl Gamma-Linolenate (CGL) so difficult to dissolve in aqueous solutions?
A1: CGL is an ester of cholesterol and gamma-linolenic acid.[1][2] This structure results in a highly hydrophobic molecule with very low water solubility.[1] The large, nonpolar sterol and fatty acid components dominate the molecule's properties, leading to poor interaction with polar water molecules.
Q2: What are the primary methods to improve the aqueous solubility of CGL?
A2: The most effective strategies involve the use of specialized delivery systems to encapsulate or complex the CGL molecule. The three primary methods are:
-
Liposomal Formulations: Encapsulating CGL within the lipid bilayer of liposomes.[3][4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming a host-guest complex where CGL is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[5][6]
-
Lipid Nanoparticles (LNPs): Incorporating CGL into the core of various types of lipid nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[7][8]
Q3: Which method is best suited for my application?
A3: The choice of method depends on the specific requirements of your experiment, including the desired concentration, stability, route of administration (for in vivo studies), and whether a controlled release is needed.
-
Liposomes are versatile and well-suited for mimicking biological membranes and for intravenous drug delivery.[9]
-
Cyclodextrins are effective for increasing the apparent water solubility for in vitro assays and can be used in oral formulations.[6][10]
-
Lipid Nanoparticles offer high loading capacity and stability, making them suitable for various delivery routes.[8][11]
Troubleshooting Guides
Liposomal Formulations
Issue 1: Low Encapsulation Efficiency of CGL in Liposomes
| Potential Cause | Troubleshooting Step |
| Incorrect Lipid Composition | Optimize the molar ratio of phospholipids (B1166683) to cholesterol. The incorporation of cholesterol can improve bilayer rigidity and stability.[12] Experiment with different types of phospholipids (e.g., HSPC, DPPC, DMPC) as the carrier lipid can significantly influence encapsulation.[4] |
| CGL Concentration Exceeds Saturation Limit | Reduce the initial amount of CGL added to the lipid mixture. Determine the maximum loading capacity of your specific liposome (B1194612) formulation through a dose-ranging study. |
| Inadequate Sonication or Extrusion | Ensure sufficient energy input during sonication to form small unilamellar vesicles (SUVs) that can efficiently encapsulate CGL. If using extrusion, ensure the membrane pore size is appropriate and perform a sufficient number of passes. |
| Precipitation of CGL during Formulation | Ensure the organic solvent is fully evaporated before hydration. Perform the hydration step above the phase transition temperature of the lipids. |
Issue 2: Liposome Aggregation and Instability
| Potential Cause | Troubleshooting Step |
| Suboptimal Surface Charge | Incorporate a charged lipid (e.g., DSPG) into the formulation to increase the zeta potential and induce electrostatic repulsion between vesicles.[4] |
| Lack of Steric Hindrance | Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to create a protective hydrophilic layer on the liposome surface, preventing aggregation.[9] |
| Improper Storage Conditions | Store liposome suspensions at 4°C. Avoid freezing, as this can disrupt the lipid bilayer.[9] |
Cyclodextrin Inclusion Complexes
Issue 1: Inefficient Complexation of CGL with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity is crucial. For sterol-like molecules, β-cyclodextrins and their derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) are generally the most effective due to their suitable cavity size.[10] |
| Insufficient Mixing/Incubation Time | The complexation process can be slow. Ensure vigorous and prolonged mixing (e.g., 24-48 hours) to reach equilibrium.[5] |
| Suboptimal Molar Ratio | The molar ratio of cyclodextrin to CGL is critical. A phase solubility study should be performed to determine the optimal ratio for maximum solubilization.[5] |
Issue 2: Precipitation of the CGL-Cyclodextrin Complex
| Potential Cause | Troubleshooting Step |
| Exceeding the Aqueous Solubility of the Complex | Even though the complex is more soluble than free CGL, it still has a solubility limit. Determine this limit and work within that concentration range. Lyophilization of the complex can sometimes improve its subsequent dissolution.[5] |
| Temperature Effects | Solubility of cyclodextrin complexes can be temperature-dependent. Investigate the effect of temperature on the stability of your complex. |
Lipid Nanoparticles (LNPs)
Issue 1: Poor Incorporation of CGL into LNPs and Low Drug Loading
| Potential Cause | Troubleshooting Step |
| Incompatible Lipid Matrix | The solid lipid core must be able to accommodate the CGL molecule. Experiment with different solid lipids (e.g., tristearin, glyceryl behenate) and liquid lipids (for NLCs) to find a matrix with good CGL solubility. |
| High Crystallinity of the Lipid Core | High crystallinity can lead to drug expulsion during storage. Using a mixture of lipids to create a less ordered crystalline structure (as in NLCs) can improve drug loading and stability. |
| Incorrect Surfactant/Emulsifier | The choice and concentration of surfactant are critical for nanoparticle formation and stability. Screen different surfactants (e.g., Poloxamer 188, Tween 80) to find one that produces small, stable nanoparticles with high CGL entrapment. |
Issue 2: Nanoparticle Instability (Growth, Aggregation, or Gelation)
| Potential Cause | Troubleshooting Step |
| Insufficient Surfactant Concentration | Ensure there is enough surfactant to adequately cover the surface of the nanoparticles and provide steric or electrostatic stabilization. |
| Inappropriate Homogenization Parameters | Optimize the high-pressure homogenization (if used) parameters, including pressure and number of cycles, to achieve a narrow particle size distribution. For microfluidic methods, adjust the flow rates. |
| Lipid Polymorphism | Transitions between different lipid crystalline forms can occur over time, leading to instability. Store at appropriate temperatures and consider incorporating lipids that form more stable crystal structures. |
Experimental Protocols & Data
Protocol 1: Preparation of CGL-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to SUVs.
Workflow:
Caption: Workflow for CGL-Liposome Preparation.
Quantitative Data Example:
| Formulation (Molar Ratio) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| HSPC:Cholesterol:CGL (55:40:5) | ~85% | 120 ± 15 | -5 ± 2 |
| DPPC:Cholesterol:CGL (55:40:5) | ~80% | 110 ± 20 | -3 ± 1.5 |
| DMPC:DSPG:CGL (70:25:5) | ~90% | 135 ± 10 | -35 ± 5 |
Data are illustrative and will vary based on specific experimental conditions.
Protocol 2: Preparation of CGL-Cyclodextrin Inclusion Complex by Lyophilization
This protocol outlines the formation of a solid, water-soluble CGL-cyclodextrin complex.
Workflow:
Caption: Workflow for CGL-Cyclodextrin Complexation.
Quantitative Data Example (Phase Solubility Study):
| HPβCD Concentration (mM) | Apparent CGL Solubility (µM) |
| 0 | < 0.1 |
| 10 | 5.2 |
| 20 | 11.5 |
| 30 | 18.1 |
| 40 | 25.3 |
| 50 | 33.0 |
This data illustrates a typical A-type phase solubility diagram, indicating a 1:1 stoichiometry of the complex.[5]
Protocol 3: CGL Quantification in Formulations
Accurate quantification of CGL is essential to determine encapsulation efficiency and loading capacity.
Workflow:
Caption: Workflow for CGL Quantification.
Key Considerations for Quantification:
-
Standard Curve: A standard curve of known CGL concentrations must be prepared in the same solvent as the final sample.
-
Method Selection:
-
HPLC-UV: Suitable for routine analysis if a chromophore is present or after derivatization.
-
GC-FID: Requires saponification to release the fatty acid, which is then derivatized (e.g., to its methyl ester) for analysis.[13]
-
LC-MS/MS: Offers high sensitivity and specificity and can often measure the intact cholesteryl ester.[14][15]
-
-
Enzymatic Assays: Commercial cholesterol esterase kits can be used to measure the cholesterol component after hydrolysis.[16] The amount of CGL is then calculated based on its molecular weight.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. CHEBI:88756 [ebi.ac.uk]
- 3. Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an inclusion complex of cholesterol and hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin (CD) complexes of cholesterol--their potential use in reducing dietary cholesterol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
- 8. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cholesterol in foods by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Cholesteryl Gamma Linolenate Precipitation In Vitro
Welcome to the technical support center for cholesteryl gamma linolenate (CGL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of CGL in in vitro experiments. Given its highly hydrophobic nature, maintaining CGL in solution is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in vitro.
Q1: My this compound (CGL) is precipitating immediately upon addition to my aqueous buffer/cell culture medium. What is the primary cause?
A1: This is a common issue due to the extremely low aqueous solubility of CGL, a characteristic of most cholesteryl esters. The primary cause is the introduction of a concentrated stock solution of CGL, typically in an organic solvent, into an aqueous environment where it is not readily soluble. This rapid change in solvent polarity causes the CGL to crash out of solution.
Q2: I've dissolved CGL in an organic solvent like ethanol (B145695) or DMSO, but it still precipitates when diluted into my cell culture medium. How can I prevent this?
A2: While organic solvents are necessary to create a stock solution, the final concentration of the solvent in your medium is critical. High concentrations of organic solvents can be toxic to cells and can also lead to the precipitation of other media components.
Troubleshooting Steps:
-
Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5%, and ideally below 0.1%, in your cell culture medium to avoid solvent-induced cytotoxicity and precipitation.[1]
-
Stepwise Dilution: Instead of adding the CGL stock solution directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a small volume of serum-containing medium (if your experiment allows for serum), vortexing gently, and then add this intermediate dilution to the final volume of your culture medium.
-
Pre-warm the Medium: Adding a cold stock solution to warm (37°C) medium can cause "temperature shock" and induce precipitation.[1] Ensure both your CGL stock and the medium are at the same temperature before mixing.
-
Increase Mixing Efficiency: After adding the CGL stock to the medium, ensure rapid and thorough mixing by gentle vortexing or inversion to disperse the molecules as quickly as possible.
Q3: Are there any solubilizing agents I can use to improve CGL solubility in my aqueous experimental setup?
A3: Yes, several solubilizing agents can be employed to enhance the solubility of CGL. The choice of agent will depend on your specific experimental requirements and cell type.
-
Surfactants (Detergents): Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low, non-toxic concentrations to form micelles that encapsulate CGL, keeping it dispersed in the aqueous phase.[2]
-
Cyclodextrins: Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that can form inclusion complexes with cholesterol and other lipophilic molecules, effectively increasing their aqueous solubility.[3][4][5][6]
-
Bovine Serum Albumin (BSA): For cell culture applications, fatty acid-free BSA can be used to bind and transport lipids, including CGL, in the medium.
Q4: I'm observing cellular toxicity after treating my cells with a CGL solution. Is this due to the CGL itself or the solubilization method?
A4: It could be either, and it's crucial to distinguish between the two.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of the solubilizing agent (e.g., ethanol, DMSO, Tween® 20, MβCD) without the CGL. This will help you determine if the observed toxicity is due to the solubilizing agent itself.[1]
-
Titrate the Solubilizing Agent: Determine the maximum non-toxic concentration of your chosen solubilizing agent for your specific cell line and experiment duration through a dose-response experiment.
-
Consider Cholesterol Depletion: Be aware that cyclodextrins can extract cholesterol from cell membranes, which can impact cell integrity and signaling.[1]
Data Presentation: Solubility of Cholesteryl Esters and Related Compounds
Due to the limited availability of specific quantitative solubility data for this compound, the following table includes data for the closely related cholesteryl α-linolenate and the constituent gamma-linolenic acid to provide a general guide. Researchers should empirically determine the optimal solvent and concentration for their specific experimental needs.
| Compound | Solvent | Solubility | Reference |
| Cholesteryl α-Linolenate | Chloroform | 10 mg/mL | [7] |
| Gamma-Linolenic Acid | DMSO | >100 mg/mL | [8] |
| Gamma-Linolenic Acid | Ethanol | >100 mg/mL | [8] |
| Gamma-Linolenic Acid Methyl Ester | DMSO | 100 mg/mL | [9][10] |
| Gamma-Linolenic Acid Methyl Ester | Ethanol | 100 mg/mL | [9] |
Experimental Protocols
Below are detailed methodologies for preparing CGL solutions to minimize precipitation.
Protocol 1: Preparation of CGL Stock Solution using an Organic Co-Solvent
This is the most straightforward method for preparing a CGL stock solution.
Materials:
-
This compound (CGL)
-
Ethanol (100%, anhydrous) or Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Weigh the desired amount of CGL into a sterile tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently warm the mixture to 37°C and vortex until the CGL is completely dissolved. The solution should be clear.
-
For use in cell culture, this stock solution should be diluted at least 1:1000 into pre-warmed complete culture medium to reach the final desired concentration, ensuring the final solvent concentration is minimal.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
Protocol 2: Solubilization of CGL using Tween® 20
This protocol utilizes a non-ionic surfactant to create a micellar solution of CGL.
Materials:
-
CGL
-
Ethanol or DMSO
-
Tween® 20
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Vortex mixer
-
Sonicator (bath or probe)
Procedure:
-
Prepare a concentrated stock solution of CGL in ethanol or DMSO as described in Protocol 1.
-
In a separate tube, prepare a 1% (v/v) stock solution of Tween® 20 in PBS.
-
To the desired volume of PBS or buffer, add the Tween® 20 stock solution to achieve a final concentration of 0.05% to 0.1%.
-
While vortexing the Tween® 20 solution, slowly add the CGL stock solution dropwise to achieve the desired final CGL concentration.
-
Sonicate the final solution for 5-10 minutes to ensure the formation of stable micelles. The solution should appear clear or slightly opalescent.
Protocol 3: Preparation of CGL-Cyclodextrin Complexes
This method uses methyl-β-cyclodextrin (MβCD) to form a water-soluble inclusion complex with CGL.
Materials:
-
CGL
-
Chloroform/Methanol (1:1, v/v)
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium or PBS
-
Sonicator
-
Nitrogen or argon gas
-
Sterile filter (0.22 µm)
Procedure:
-
In a glass tube, dissolve the desired amount of CGL in a minimal amount of chloroform/methanol (1:1).
-
Evaporate the solvent under a gentle stream of nitrogen or argon gas to create a thin lipid film on the bottom of the tube.
-
In a separate tube, dissolve MβCD in serum-free medium or PBS to a concentration of 5-10 mM.
-
Add the MβCD solution to the tube containing the CGL lipid film.
-
Sonicate the mixture for 10-15 minutes, followed by incubation at 37°C for at least one hour with agitation to facilitate complex formation.
-
Sterile filter the resulting CGL-MβCD complex solution using a 0.22 µm filter before adding it to your cell culture medium.
Visualizations
Experimental Workflow for Preventing CGL Precipitation
Caption: Workflow for solubilizing this compound.
Potential Signaling Pathways Influenced by CGL
This compound can be hydrolyzed to release gamma-linolenic acid (GLA), which is known to modulate several signaling pathways. The following diagrams illustrate potential downstream effects following the cellular uptake and metabolism of CGL.
NF-κB and AP-1 Signaling Pathway
Caption: GLA from CGL may inhibit NF-κB and AP-1 pathways.
p38 MAPK Signaling Pathway
Caption: CGL components may modulate p38 MAPK signaling.
AMPK Signaling Pathway
Caption: Potential role of CGL-derived GLA in activating the AMPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Different solubilizing ability of cyclodextrin derivatives for cholesterol in Niemann–Pick disease type C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. γ-Linolenic Acid methyl ester | LTR | TargetMol [targetmol.com]
Technical Support Center: Optimizing Cholesteryl Gamma Linolenate Concentration for Cell Viability Assays
Welcome to the technical support center for the use of Cholesteryl Gamma Linolenate (CGL) in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound (CGL) in a cell viability assay?
A1: Direct cytotoxic data for CGL is limited in publicly available literature. However, a rational starting point can be extrapolated from studies on its constituent molecule, gamma-linolenic acid (GLA). For various cancer cell lines, GLA has been shown to induce cytotoxicity and inhibit proliferation in a dose-dependent manner. Effective concentrations of GLA salts have been reported in the micromolar range. For instance, IC50 values for lithium gammalinolenate and meglumine (B1676163) gammalinolenate in human glioblastoma cell lines ranged from approximately 30 to 70 µM after several days of exposure.[1] Therefore, a pilot experiment with CGL could reasonably span a concentration range of 1 µM to 100 µM.
Q2: CGL is a lipid and is insoluble in my aqueous cell culture medium. How can I prepare and deliver it to my cells?
A2: The poor water solubility of cholesteryl esters like CGL is a critical challenge.[2] Direct addition to aqueous media will result in precipitation and non-homogenous exposure to cells. Here are recommended methods for solubilization and delivery:
-
Solvent-Based Dilution: Dissolve CGL in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into the cell culture medium to the final desired concentration. It is crucial to keep the final solvent concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in your experiments.
-
Complexation with Carriers: To enhance solubility and facilitate cellular uptake, CGL can be complexed with carrier molecules.[]
-
Cyclodextrins: These molecules have a hydrophobic core that can encapsulate lipid-soluble compounds, increasing their solubility in aqueous solutions.
-
Bovine Serum Albumin (BSA): Fatty acids and other lipids are often complexed with BSA to facilitate their delivery to cells in culture.
-
-
Lipid-Based Delivery Systems: For more controlled delivery, CGL can be incorporated into lipid-based nanoparticles such as liposomes or nanoemulsions.[4][5]
Q3: I am not observing a dose-dependent effect on cell viability. What could be the issue?
A3: Several factors could contribute to a lack of a clear dose-response curve:
-
Suboptimal Concentration Range: The concentrations tested may be too low to induce a biological effect or too high, causing maximum toxicity across all tested concentrations. A broader range of concentrations in a pilot study is recommended.
-
Poor Bioavailability: As mentioned in Q2, if CGL is not properly solubilized, its effective concentration in the vicinity of the cells will be much lower than the nominal concentration. Ensure your preparation method is adequate.
-
Incorrect Incubation Time: The cytotoxic or anti-proliferative effects of CGL may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. For some GLA salts, cytotoxicity was more pronounced after 4 to 9 days of exposure.[1]
-
Cell Line Specificity: Different cell lines can have varying sensitivities to the same compound due to differences in metabolism, membrane composition, and expression of relevant receptors and transporters.
-
Assay Interference: The chosen viability assay might be incompatible with CGL. For example, lipid-rich compounds could interfere with the readout of certain metabolic assays. Consider using a different type of viability assay (e.g., measuring membrane integrity via dye exclusion) to confirm your results.
Q4: How can I confirm that the observed decrease in cell viability is due to apoptosis?
A4: A decrease in cell viability can be a result of apoptosis, necrosis, or cytostatic effects. To specifically investigate apoptosis, you can perform assays that detect its characteristic markers:
-
Caspase Activation: Use assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. Studies on GLA have shown that its-induced apoptosis is mediated by the activation of caspase-3.[6]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled for detection by flow cytometry or fluorescence microscopy.
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by DNA laddering on an agarose (B213101) gel.
-
Cytochrome c Release: Apoptosis is often initiated by the release of cytochrome c from the mitochondria into the cytosol. This can be detected by western blotting of cytosolic fractions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of CGL in culture medium | Low aqueous solubility of cholesteryl esters. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic. Alternatively, use a carrier molecule like cyclodextrin (B1172386) or BSA, or formulate CGL into a lipid-based delivery system. |
| Inconsistent results between experiments | Incomplete solubilization of CGL stock. Pipetting errors with viscous lipid solutions. Degradation of CGL. | Ensure the CGL stock solution is homogenous before each use by vortexing. Use positive displacement pipettes for viscous solutions. Store the CGL stock solution at -20°C or -80°C and protect from light and repeated freeze-thaw cycles. |
| High background in viability assay | Interference of CGL with the assay reagents or detection method. | Run a control with CGL in cell-free medium to check for direct interaction with the assay components. Consider using an alternative viability assay that relies on a different principle (e.g., membrane integrity vs. metabolic activity). |
| No effect on cell viability observed | Concentration is too low. Incubation time is too short. Cell line is resistant. Poor cellular uptake. | Perform a dose-response study with a wider concentration range. Conduct a time-course experiment. Test on a different, potentially more sensitive, cell line. Optimize the delivery method to enhance cellular uptake. |
| High toxicity in vehicle control group | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
Quantitative Data Summary
The following table summarizes concentration ranges from studies on gamma-linolenic acid (GLA) and its salts, which can serve as a reference for designing experiments with CGL.
| Compound | Cell Line(s) | Effect | Concentration Range | Citation(s) |
| Gamma-Linolenic Acid (GLA) | Human tumor cell lines | Inhibition of DNA synthesis | 5 - 20 µg/mL | [7] |
| Gamma-Linolenic Acid (GLA) | Raji lymphoma | Cytotoxicity & Lipid Peroxidation | 10 - 100 µM | [8] |
| Gamma-Linolenic Acid (GLA) | Human chronic myelogenous leukemia K562 | Dose-dependent apoptosis | Not specified | [6] |
| Lithium Gammalinolenate (LiGLA) | A172 & U373MG (Glioblastoma) | IC50 | 46 - 73 µM | [1] |
| Meglumine Gammalinolenate (MeGLA) | A172 & U373MG (Glioblastoma) | IC50 | 31 - 49 µM | [1] |
| Gamma-Linolenic Acid (GLA) | AML-12 (mouse liver cells) | Reduced apoptosis and lipid accumulation | 100 µM | [9] |
| Cholesterol Oleate | MCF-7 (Breast cancer) | Increased phosphorylation of AKT, mTOR | 1 - 20 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound (CGL) Stock Solution
-
Materials:
-
This compound (CGL) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a precise amount of CGL powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the CGL is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CGL stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the CGL stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest CGL concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of CGL or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the cellular response to cholesteryl esters.
Caption: Workflow for assessing CGL-induced cytotoxicity.
References
- 1. In vitro normalization of cholesteryl ester content and particle size of fish eye disease high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linolenic Acid in Cell Culture [sigmaaldrich.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
- 8. Synergistic interaction between vinorelbine and gamma-linolenic acid in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for detection and isolation of cholesteryl ester-containing "foam" cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesteryl Ester Promotes Mammary Tumor Growth in MMTV-PyMT Mice and Activates Akt-mTOR Pathway in Tumor Cells [mdpi.com]
Troubleshooting Cholesteryl Gamma Linolenate instability in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Gamma Linolenate. The information is presented in a question-and-answer format to directly address common instability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cholesteryl ester of gamma-linolenic acid (GLA), a polyunsaturated fatty acid (PUFA). Its instability is a primary concern due to the susceptibility of the gamma-linolenic acid moiety to oxidation and the potential for hydrolysis of the ester bond. This degradation can lead to a loss of the molecule's intended therapeutic or structural function and the formation of potentially reactive byproducts.
Q2: What are the main degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Autoxidation: The gamma-linolenic acid portion of the molecule contains multiple double bonds, making it highly susceptible to oxidation by atmospheric oxygen. This process is often initiated by factors like light, heat, or the presence of metal ions and proceeds via a free radical chain reaction.
-
Hydrolysis: The ester linkage between cholesterol and gamma-linolenic acid can be cleaved by hydrolysis, a reaction with water. This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity.[1]
Q3: What are the likely degradation products of this compound?
Degradation of this compound can result in a variety of products:
-
From Autoxidation:
-
Primary Oxidation Products: Hydroperoxides (e.g., cholesteryl linolenate hydroperoxides).
-
Secondary Oxidation Products: Aldehydes, ketones, and shorter-chain fatty acid esters, resulting from the breakdown of unstable hydroperoxides. Specific examples include cholesteryl hydroxyoctadecadienoate (HODE-CE).[2]
-
-
From Hydrolysis:
-
Free Cholesterol
-
Free Gamma-Linolenic Acid
-
Q4: What are the initial signs of instability in my this compound formulation?
Initial indicators of instability can include:
-
Physical Changes:
-
Changes in the color or odor of the formulation.
-
Phase separation or precipitation in liquid formulations.
-
An increase in particle size or polydispersity index (PDI) in nanoparticle formulations.[3]
-
-
Chemical Changes:
-
A decrease in the concentration of this compound over time.
-
The appearance of new peaks in chromatograms (e.g., from HPLC or GC analysis) corresponding to degradation products.
-
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed by HPLC/GC-MS
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Oxidative Stress | - Exclusion of Oxygen: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store formulations in amber vials or protect from light.[4] - Temperature Control: Store formulations at recommended low temperatures (e.g., 2-8°C or frozen), and avoid repeated freeze-thaw cycles.[5] - Addition of Antioxidants: Incorporate antioxidants into your formulation. See the "Stabilization Strategies" section for details. |
| Inappropriate pH | - pH Adjustment: Ensure the pH of your formulation is within a stable range for cholesteryl esters, typically avoiding strongly acidic or basic conditions which can catalyze hydrolysis.[6] |
| Presence of Metal Ions | - Use of Chelating Agents: If metal ion contamination is suspected (e.g., from raw materials or equipment), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation. |
| Microbial Contamination | - Aseptic Techniques: Utilize sterile filtration for your formulation and handle it using aseptic techniques to prevent microbial growth, which can lead to enzymatic degradation. |
Issue 2: Physical Instability of the Formulation (e.g., Aggregation, Phase Separation)
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Suboptimal Formulation Composition | - Optimize Lipid Ratios: In lipid nanoparticle formulations, adjust the molar ratios of the cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid.[7] - Surfactant/Stabilizer Concentration: Ensure the concentration of surfactants or stabilizers is adequate to prevent particle aggregation. |
| Inappropriate Storage Conditions | - Temperature Effects: For lipid nanoparticles, storage at 4°C is often preferable to freezing. If freezing is necessary, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended.[3][7] - Mechanical Stress: Avoid vigorous shaking or agitation, which can induce particle aggregation.[3] |
| Incorrect pH or Ionic Strength | - Buffer Selection: The pH and ionic strength of the buffer can impact the surface charge (zeta potential) of nanoparticles. A zeta potential of greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[7] |
Data Presentation
Table 1: Factors Influencing Cholesteryl Ester Stability
| Factor | Effect on Stability | Quantitative Insights (where available) | Reference |
| Temperature | Higher temperatures accelerate both oxidation and hydrolysis. | Cholesterol degradation is significantly increased at temperatures above 150°C.[8][9] | [8][9] |
| pH | Strongly acidic (e.g., pH < 4) and basic (e.g., pH > 8) conditions increase the rate of ester hydrolysis. | Optimal pH for cholesteryl esterase activity can be around pH 7, while some lysosomal hydrolases are active at acidic pH (e.g., 4.5).[1][10] | [1][6][10] |
| Light Exposure | UV light can initiate and accelerate autoxidation. | UV degradation of cholesterol and cholesteryl esters has been demonstrated.[11] | [4][11] |
| Oxygen | Essential for the autoxidation of the polyunsaturated fatty acid chain. | N/A | N/A |
| Metal Ions | Transition metals (e.g., iron, copper) can catalyze the formation of free radicals, initiating oxidation. | N/A | N/A |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used for cholesteryl ester separation. A starting point could be a gradient of 80:20 (v/v) acetonitrile:isopropanol, moving to 100% isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.[12]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the formulation in the initial mobile phase or a suitable organic solvent like ethanol (B145695) to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol outlines a general procedure for the analysis of this compound and its potential degradation products by Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
Sample Preparation and Derivatization:
-
Lipid Extraction: Extract lipids from the formulation using a method like the Bligh and Dyer procedure (chloroform/methanol/water).
-
Saponification (Optional, for total fatty acid analysis): To analyze the fatty acid component, the ester bond can be hydrolyzed (saponified) with a base (e.g., methanolic KOH). The resulting free fatty acids are then typically esterified to form fatty acid methyl esters (FAMEs) for GC analysis.
-
Derivatization (for intact and oxidized cholesterol analysis): To increase volatility, hydroxyl groups on cholesterol and its oxidized products are often derivatized to form trimethylsilyl (B98337) (TMS) ethers. A common procedure involves:
-
Drying the extracted lipid sample under a stream of nitrogen.
-
Adding a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[13]
-
Incubating at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the reaction.[14]
-
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds. A typical program might be: 150°C for 5 min, then ramp at 10°C/min to 280°C and hold for 10 min.[4]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-700.
-
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and retention times of standards. Oxidized cholesteryl esters will show characteristic fragmentation patterns.[10]
-
Mandatory Visualizations
Caption: Factors contributing to this compound instability.
Caption: Troubleshooting workflow for this compound instability.
Caption: Metabolic pathway of Gamma-Linolenic Acid (GLA).
References
- 1. mdpi.com [mdpi.com]
- 2. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluidimaging.com [fluidimaging.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Degradation and Production of Extracellular Cholesterol Oxidase from Bacillus pumilus W1 and Serratia marcescens W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
- 7. benchchem.com [benchchem.com]
- 8. Cholesterol transformations during heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Preparation and characterization of α-tocopherol nanocapsules based on gum Arabic-stabilized nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Cellular Uptake of Cholesteryl Gamma Linolenate (CGL)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Cholesteryl Gamma Linolenate (CGL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: While this guide provides detailed information and protocols, it is important to note that much of the available research has been conducted on cholesterol and other cholesteryl esters. The principles and methods described herein are expected to be largely applicable to CGL, but specific optimization for your experimental system is highly recommended.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in achieving efficient cellular uptake of CGL?
A1: The lipophilic nature of this compound presents a significant barrier to its efficient passage across the hydrophilic cell membrane. Direct administration often leads to poor bioavailability. Overcoming this challenge typically requires the use of specialized delivery systems to facilitate cellular entry.
Q2: What are the most promising strategies to enhance the cellular uptake of CGL?
A2: The most effective strategies involve encapsulating CGL into nanoparticle-based delivery systems. These include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like CGL. The inclusion of cholesterol in the liposomal formulation can improve stability and cellular uptake.[1][2][3]
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids, which can be a suitable carrier for lipophilic compounds like CGL. SLNs are designed to enhance drug delivery and can be optimized for improved cellular uptake.[4][5][6]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs have an unstructured solid lipid matrix, which can lead to higher drug loading and improved uptake compared to SLNs.[7]
-
Polymersomes: Vesicles formed from amphiphilic block copolymers that can encapsulate CGL. Incorporating cholesteryl moieties into the polymer structure can significantly increase cellular uptake.[8][9]
Q3: What cellular mechanisms are involved in the uptake of CGL-loaded nanoparticles?
A3: The primary mechanism for the uptake of nanoparticle-encapsulated CGL is endocytosis . This process involves the cell engulfing the nanoparticle. Specific pathways include:
-
Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.
-
Caveolae-mediated endocytosis: This pathway is particularly relevant for cholesterol-containing nanoparticles.[10]
-
Macropinocytosis: A less specific form of endocytosis that can internalize larger nanoparticles.[10]
The specific pathway can be influenced by the nanoparticle's size, surface charge, and any targeting ligands attached to its surface.[][12]
Q4: How can I measure the cellular uptake of CGL?
A4: Direct measurement of unlabeled CGL uptake can be challenging and often requires sophisticated techniques like mass spectrometry.[13][14][15] A more common and accessible approach is to use fluorescently labeled analogs of cholesterol or cholesteryl esters. These can be incorporated into your delivery system and their uptake quantified using:
-
Fluorescence Microscopy: To visualize the intracellular localization of the fluorescent probe.
-
Flow Cytometry: To quantify the percentage of cells that have taken up the fluorescent probe and the relative amount per cell.
-
Fluorescence Plate Reader: For high-throughput screening of uptake efficiency under different conditions.[16]
Commonly used fluorescent cholesterol analogs include NBD-cholesterol and BODIPY-cholesterol.[17]
Troubleshooting Guides
Low Cellular Uptake of CGL-Loaded Nanoparticles
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Suboptimal Nanoparticle Formulation | Optimize the lipid composition of your nanoparticles. For liposomes, varying the phospholipid to cholesterol ratio can impact membrane fluidity and uptake.[1][2] For SLNs, the choice of solid lipid and surfactant is critical.[5][18][19] | The composition of lipid nanoparticles significantly influences their interaction with the cell membrane. |
| Incorrect Nanoparticle Size or Surface Charge | Characterize the size and zeta potential of your nanoparticles using Dynamic Light Scattering (DLS). Optimal sizes for cellular uptake are typically in the range of 100-200 nm.[12] A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also increase cytotoxicity. | Particle size and surface charge are key parameters affecting the biological distribution and cellular uptake of nanoparticles.[] |
| Inappropriate Incubation Time or Concentration | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a concentration titration of your CGL-loaded nanoparticles to determine the optimal conditions for uptake in your specific cell line. | Cellular uptake is a dynamic process that depends on both time and concentration.[16] |
| Low Uptake Capacity of the Cell Line | Use a positive control cell line known for high lipid uptake, such as HepG2 (liver cancer cell line) or CHO (Chinese Hamster Ovary) cells, to validate your experimental setup. | Different cell types have varying capacities for endocytosis and lipid uptake. |
| Presence of Serum in the Culture Medium | The formation of a protein corona on the surface of nanoparticles when exposed to serum can alter their cellular uptake.[12] Conduct uptake experiments in both serum-free and serum-containing media to assess the impact of the protein corona. | The protein corona can either enhance or inhibit cellular uptake depending on the specific proteins adsorbed. |
Issues with Fluorescent Cholesterol Analog Uptake Assays
| Problem | Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Low Fluorescence Signal | Insufficient probe concentration or incubation time. | Increase the concentration of the fluorescent analog gradually and perform a time-course experiment to find the optimal incubation period.[16][20] | It is crucial to balance signal intensity with potential cytotoxicity. |
| Photobleaching of the fluorescent probe. | Minimize exposure to the excitation light source. Use an anti-fade mounting medium for microscopy. | Fluorescent molecules can lose their fluorescence upon prolonged exposure to light. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps with PBS after incubation with the fluorescent probe.[20] | Thorough washing is essential to remove extracellular fluorescent signals. |
| Non-specific binding of the probe. | Reduce the probe concentration. Consider using a different fluorescent cholesterol analog as some have a higher propensity for non-specific binding.[20][21] | Non-specific binding can lead to artificially high fluorescence readings. | |
| Cellular Toxicity | The fluorescent probe or the delivery vehicle is cytotoxic at the concentration used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of your fluorescent probe and delivery system. Use the lowest effective concentration for your uptake studies. | It is important to ensure that the observed effects are due to cellular uptake and not to toxicity-induced artifacts. |
Experimental Protocols
Protocol 1: Formulation of CGL-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for preparing CGL-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound (CGL)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of CGL in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to remove any unincorporated CGL and excess surfactant. Resuspend the pellet in fresh PBS.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the entrapment efficiency of CGL using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an appropriate organic solvent.
Protocol 2: Cellular Uptake Assay using a Fluorescent Cholesterol Analog
This protocol describes a general method for quantifying the cellular uptake of CGL-loaded nanoparticles using a fluorescent cholesterol analog.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
CGL-loaded nanoparticles containing a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
For plate reader or microscopy analysis, remove the culture medium and wash the cells once with PBS.
-
Add serum-free medium containing the desired concentration of fluorescently labeled CGL nanoparticles. Include appropriate controls (e.g., untreated cells, cells treated with empty nanoparticles).
-
For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the nanoparticles.
-
-
Incubation: Incubate the cells at 37°C for the desired time (e.g., 4 hours).
-
Washing: Remove the medium containing the nanoparticles and wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound nanoparticles.
-
Quantification:
-
Fluorescence Plate Reader: Add a suitable lysis buffer to each well and measure the fluorescence intensity.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, counterstain the nuclei with DAPI if desired, and image the cells.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the cell suspension.
-
Data Presentation
Table 1: Influence of Nanoparticle Composition on Cellular Uptake Efficiency.
| Nanoparticle Formulation | Key Component Modification | Relative Cellular Uptake Efficiency | Reference |
| Liposomes | Increased Cholesterol Content (up to 50%) | Enhanced stability and uptake | [3] |
| Polymersomes | Incorporation of 12%wt Cholesteryl Polymer | Ten-fold increase in uptake compared to un-encapsulated drug | [8][9] |
| Lipid Nanoparticles | Esterified Cholesterol (e.g., Cholesteryl Oleate) | 1.4-fold higher delivery efficiency compared to oxidized cholesterol | [22] |
| Cationic Liposomes | Addition of Chol-PEG | >1.5-fold higher transfection efficiency compared to DSPE-PEG | [23][24] |
Table 2: Typical Parameters for CGL Delivery System Optimization.
| Parameter | Typical Range | Measurement Technique | Importance |
| Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) | Affects cellular uptake mechanism and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | -30 mV to +30 mV | Dynamic Light Scattering (DLS) | Influences nanoparticle stability and interaction with the cell membrane. |
| Entrapment Efficiency | > 70% | HPLC, UV-Vis Spectrophotometry | Represents the amount of CGL successfully encapsulated. |
Mandatory Visualizations
Caption: Receptor-mediated endocytosis of a CGL-loaded nanoparticle.
Caption: Experimental workflow for CGL-loaded SLN preparation.
Caption: Troubleshooting logic for low CGL nanoparticle uptake.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Optimization of Solid Lipid Nanoparticle Formulation for Enhanced Solubility of Ceritinib Using Box–Behnken Design [wisdomlib.org]
- 7. susupport.com [susupport.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cholesteryl to improve the cellular uptake of polymersomes within HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved formulation of cationic solid lipid nanoparticles displays cellular uptake and biological activity of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
Technical Support Center: Cholesteryl Gamma Linolenate Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Cholesteryl Gamma Linolenate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges stem from the polyunsaturated nature of gamma-linolenic acid (GLA). Key difficulties include:
-
Oxidative Instability: GLA contains multiple double bonds with bis-allylic protons that are highly susceptible to oxidation by atmospheric oxygen (autoxidation), especially at elevated temperatures used in many chemical synthesis routes.[1][2] This leads to the formation of hydroperoxides and other oxidized impurities, reducing the yield and purity of the final product.
-
Isomerization: The cis configuration of the double bonds in naturally occurring GLA can isomerize to the less biologically active trans form under harsh reaction conditions (e.g., high heat, strong acid/base catalysis).
-
Steric Hindrance: The bulky cholesterol molecule can present steric hindrance at the hydroxyl group, making the esterification reaction slower compared to simpler alcohols.
-
Purification Difficulty: The final product has similar polarity to the starting material (cholesterol) and certain byproducts, making chromatographic separation challenging.
Q2: Which is better for synthesis: a chemical or enzymatic approach?
A2: Both methods have distinct advantages. Enzymatic synthesis, often using lipases, is performed under mild conditions (lower temperature, neutral pH), which significantly reduces the risk of oxidation and isomerization of the GLA moiety.[3] Chemical synthesis, for instance using organocatalysts like a triphenylphosphine-sulfur trioxide adduct, can offer higher throughput and may be more cost-effective for larger scales but requires careful optimization to minimize degradation of the sensitive fatty acid.[4]
Q3: My reaction yield is very low. What are the common causes?
A3: Low yield is a frequent issue. Please refer to the Troubleshooting Guide for Low Synthesis Yield below for a detailed breakdown of potential causes and solutions. Common culprits include incomplete reaction, degradation of GLA, suboptimal catalyst activity, or loss of product during workup and purification.
Q4: How can I effectively purify the final product?
A4: A multi-step purification strategy is often necessary. This typically involves initial purification by flash column chromatography on silica (B1680970) gel to separate the nonpolar cholesteryl ester from the more polar unreacted cholesterol and fatty acid. For very high purity, this can be followed by preparative High-Performance Liquid Chromatography (HPLC). Refer to the Experimental Protocols section for a detailed methodology.
Troubleshooting Guides
Troubleshooting Low Synthesis Yield
This guide addresses common reasons for lower-than-expected yields in the synthesis of this compound.
| Observation / Problem | Potential Cause | Suggested Solution |
| Low product conversion (TLC/HPLC shows significant starting material) | 1. Inefficient Catalyst: The catalyst (chemical or enzyme) may be inactive or used in insufficient quantity. | 1a. For chemical synthesis, ensure the catalyst is fresh and anhydrous. Consider increasing the molar ratio. 1b. For enzymatic synthesis, verify the activity of the lipase (B570770). Ensure optimal pH and temperature are maintained.[3] |
| 2. Suboptimal Reaction Conditions: Temperature may be too low for chemical synthesis, or reaction time may be insufficient. | 2a. For chemical methods, cautiously increase the temperature while monitoring for GLA degradation.[4] 2b. Extend the reaction time and monitor progress by TLC or HPLC at regular intervals. | |
| 3. Presence of Water: Water can hydrolyze the ester product or deactivate certain chemical catalysts. | 3. Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Significant side products observed | 1. Oxidation of GLA: The polyunsaturated fatty acid is degrading due to exposure to oxygen and/or high heat.[1] | 1a. Degas all solvents before use. 1b. Maintain an inert atmosphere throughout the reaction and workup. 1c. Add a suitable antioxidant (e.g., BHT, Vitamin E) to the reaction mixture if compatible with the catalyst. 1d. Use milder enzymatic methods if oxidation is persistent.[3] |
| 2. Isomerization of GLA: High temperatures or harsh acidic/basic conditions are altering the double bond geometry. | 2. Opt for milder reaction conditions. If using a chemical catalyst, choose one that operates at lower temperatures. Avoid strong acids or bases. | |
| Product loss during workup/purification | 1. Emulsion Formation: Emulsions can form during aqueous workup, trapping the product. | 1. Use brine (saturated NaCl solution) during the aqueous wash to break emulsions. |
| 2. Inappropriate Chromatography Conditions: The product may be irreversibly binding to the column or co-eluting with impurities. | 2. Refer to the detailed purification protocol. Optimize the solvent system for column chromatography using TLC first. A common mobile phase is a hexane (B92381)/ethyl acetate (B1210297) gradient. |
Troubleshooting Impure Product
This guide helps identify and resolve common purity issues following purification.
| Observation / Problem | Potential Cause | Suggested Solution |
| Product contaminated with unreacted cholesterol (TLC/HPLC analysis) | Similar Polarity: Cholesterol and this compound have close Rf values in nonpolar solvent systems, leading to incomplete separation. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) is recommended. 2. Perform multiple chromatographic purifications if necessary. 3. Consider recrystallization from a suitable solvent system (e.g., isopropanol/acetone). |
| Product contaminated with unreacted gamma-linolenic acid | Incomplete Removal: The acidic fatty acid was not fully removed during the workup. | 1. Ensure a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to extract the acidic GLA. |
| Presence of unknown, more polar impurities | Oxidation Products: These are likely oxidized forms of GLA or the cholesteryl ester.[1] | 1. Implement preventative measures against oxidation during synthesis (see yield troubleshooting). 2. These impurities can often be separated by silica gel chromatography as they are typically more polar than the desired product. |
| Presence of unknown, less polar impurities | Solvent/Grease Contamination: Contaminants from solvents or glassware. | 1. Use high-purity, distilled solvents. Ensure all glassware is scrupulously clean. |
Quantitative Data Summary
The following tables provide reference data for typical outcomes in the synthesis and purification of cholesteryl esters of polyunsaturated fatty acids.
Table 1: Comparison of Synthesis Methods for Cholesteryl Esters of PUFAs
| Method | Catalyst / Enzyme | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Enzymatic Esterification | Pseudomonas Lipase | 40 | 24 | ~89% | Mild conditions, high selectivity, minimizes oxidation | [3] |
| Chemical Esterification | Ph₃P·SO₃ | 110 | 4-6 | Good to Excellent* | Simpler, practical, potentially higher throughput |[4] |
*Note: Yields reported for saturated fatty acids; yields with PUFAs like GLA may be lower due to potential side reactions if not performed under inert conditions.
Table 2: Purity and Recovery Data for Fatty Acid/Ester Purification Techniques
| Purification Method | Target Molecule | Purity Achieved | Recovery (%) | Key Feature | Reference |
|---|---|---|---|---|---|
| HPLC (Preparative) | Methyl-GLA | >94% | ~85% | High resolution for final polishing | [5] |
| Argentated Silica Gel Chromatography | GLA Methyl Ester | >96% | ~66% | Separates based on degree of unsaturation | [6] |
| Flash Chromatography | Methyl Gamma Linolenate | - | ~71% (w/w yield) | Good for rapid, large-scale initial purification |[7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from methods for the enzymatic esterification of cholesterol with polyunsaturated fatty acids.[3]
Materials:
-
Cholesterol
-
Gamma-linolenic acid (GLA), >99% purity
-
Immobilized Pseudomonas Lipase
-
Hexane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve cholesterol and gamma-linolenic acid in anhydrous hexane. A molar ratio of 1:3 (Cholesterol:GLA) is recommended to drive the reaction towards the product.
-
Degas the solution by bubbling with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Add the immobilized lipase to the mixture (e.g., 10% by weight of total reactants).
-
Seal the flask and maintain a positive pressure of inert gas.
-
Stir the mixture at a constant temperature of 40°C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (9:1 v/v) with 0.1% acetic acid. The product spot should appear at a higher Rf than cholesterol.
-
Once the reaction is complete, filter the mixture to recover the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with Protocol 3 for purification.
Protocol 2: Chemical Synthesis of this compound
This protocol is a conceptual adaptation for GLA based on methods for other long-chain fatty acids.[4] Extreme care must be taken to prevent oxidation.
Materials:
-
Cholesterol
-
Gamma-linolenic acid (GLA), >99% purity
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add cholesterol (1 eq.), gamma-linolenic acid (1.2 eq.), and DMAP (0.1 eq.).
-
Dissolve the components in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.3 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1 v/v).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with Protocol 3 for purification.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude product in a minimal amount of hexane or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute very nonpolar impurities.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane). This compound will elute before the more polar unreacted cholesterol.
-
Collect fractions and analyze them by TLC. Use a suitable stain for visualization (e.g., phosphomolybdic acid or potassium permanganate (B83412) stain) as the compounds are UV-inactive.
-
Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Confirm purity using HPLC and/or NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow from reactants to pure product.
Troubleshooting Logic: Low Yield
This decision tree provides a logical path for troubleshooting low reaction yields.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of different types of polyunsaturated fatty acids on cholesterol esterification in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-linolenic acid biosynthesis: cryptoregiochemistry of delta6 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
Technical Support Center: Cholesteryl Gamma-Linolenate in Serum-Free Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Cholesteryl Gamma-Linolenate (B1238488) in serum-free media.
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl Gamma-Linolenate and what are its applications in research?
Cholesteryl Gamma-Linolenate is a cholesteryl ester, a type of lipid, formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid.[1][2] In research, it is often used to study lipid metabolism, membrane structure, and as a component in lipid-based drug delivery systems.[3][4] The gamma-linolenate component, GLA, is known to have anti-inflammatory properties and is a precursor to signaling molecules that can resolve cellular stress.[5][6][7]
Q2: Why is the stability of Cholesteryl Gamma-Linolenate a concern in serum-free media?
Serum-free media lack the abundant proteins, such as albumin, that are present in serum and act as carriers to solubilize and stabilize lipids.[8][] Without these carriers, hydrophobic molecules like cholesteryl esters are prone to precipitation, aggregation, and degradation, which can lead to inconsistent experimental results.[8][10]
Q3: What are the common signs of instability of Cholesteryl Gamma-Linolenate in my cell culture?
Signs of instability include:
-
Visible precipitation or cloudiness in the media after addition of the compound.
-
Changes in cell morphology or viability that are inconsistent with expected results.
-
High variability between replicate experiments.
-
Decreased biological activity of the compound over time.
Q4: How can I improve the solubility and stability of Cholesteryl Gamma-Linolenate in serum-free media?
Several strategies can be employed:
-
Use of a carrier: Complexing the cholesteryl ester with a carrier molecule like cyclodextrin (B1172386) can enhance its solubility.[11]
-
Solvent selection: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO or ethanol, and then dilute it into the serum-free medium with gentle vortexing.[12] Keep the final solvent concentration low (typically ≤ 0.1%) to avoid cytotoxicity.[12]
-
Formation of lipid nanoparticles (LNPs): Encapsulating Cholesteryl Gamma-Linolenate within LNPs can improve its stability and facilitate cellular uptake.[3][10]
-
Addition of antioxidants: Including antioxidants like α-tocopherol in the formulation can help prevent oxidation of the unsaturated gamma-linolenate chain.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding Cholesteryl Gamma-Linolenate to the media. | 1. Poor solubility of the compound. 2. Concentration is above the saturation point in the media. 3. Inappropriate solvent for the stock solution. | 1. Prepare a fresh stock solution in a recommended solvent (e.g., DMSO, ethanol). 2. Add the stock solution to the media dropwise while gently vortexing. 3. Consider using a carrier molecule like cyclodextrin. 4. Lower the final concentration of the compound in the media. |
| Cells show signs of toxicity (e.g., rounding up, detachment, decreased viability). | 1. The compound itself is cytotoxic at the tested concentration. 2. The solvent used for the stock solution is at a toxic concentration. 3. Degradation products of the compound are toxic. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Ensure the final concentration of the organic solvent is below 0.1%.[12] 3. Prepare fresh solutions for each experiment to minimize degradation. 4. Run a solvent control (media with the same concentration of solvent but without the compound). |
| Inconsistent or non-reproducible experimental results. | 1. Instability of the compound in the media over the course of the experiment. 2. Variability in the preparation of the compound solution. 3. Inconsistent cell health or density. | 1. Assess the stability of the compound in your specific serum-free media over time using a suitable analytical method (e.g., HPLC, LC-MS).[12] 2. Standardize the protocol for preparing and adding the compound to the media. 3. Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
| No observable biological effect of Cholesteryl Gamma-Linolenate. | 1. The compound has degraded or precipitated out of solution. 2. The concentration used is too low to elicit a response. 3. The cells do not express the necessary machinery to internalize or respond to the compound. | 1. Verify the stability and solubility of the compound in your media. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Confirm that your cell line is an appropriate model for studying the effects of this lipid. |
Experimental Protocols
Protocol 1: Assessment of Cholesteryl Gamma-Linolenate Stability in Serum-Free Media
This protocol outlines a method to determine the stability of Cholesteryl Gamma-Linolenate in a specific serum-free medium over time.
Materials:
-
Cholesteryl Gamma-Linolenate
-
Anhydrous DMSO or ethanol
-
Serum-free cell culture medium of choice
-
Sterile microcentrifuge tubes or a 96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Cholesteryl Gamma-Linolenate (e.g., 10 mM) in anhydrous DMSO or ethanol.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed serum-free medium to the final desired working concentration. Gently vortex during dilution to prevent precipitation.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Time Points: Place the samples in a humidified incubator at 37°C with 5% CO2. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[12] The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis.[13]
-
Analysis: Thaw the samples and analyze the concentration of intact Cholesteryl Gamma-Linolenate using a validated HPLC or LC-MS method.[12][14]
Protocol 2: Cellular Uptake Assay using a Fluorescently-Labeled Cholesterol Analog
This protocol describes a method to assess the cellular uptake of cholesterol, which can be adapted to study the uptake of cholesteryl esters.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Serum-free culture medium
-
Fluorescently-labeled cholesterol (e.g., NBD Cholesterol)
-
Cholesteryl Gamma-Linolenate (as a competitor, if desired)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Starvation (Optional): To upregulate lipid uptake pathways, you may incubate the cells in serum-free medium for 24 hours prior to the assay.[15]
-
Preparation of Treatment Media: Prepare serum-free medium containing the fluorescently-labeled cholesterol probe at the desired concentration.[16] If testing for competitive uptake, also include Cholesteryl Gamma-Linolenate at various concentrations.
-
Treatment: Remove the existing medium from the cells and wash gently with PBS. Add the treatment media to the wells.
-
Incubation: Incubate the plate for a specific time period (e.g., 4 hours) in a humidified incubator.[17]
-
Washing: Aspirate the treatment media and wash the cells twice with cold PBS to remove any unbound fluorescent probe.
-
Fluorescence Measurement: Add PBS or a suitable assay buffer to each well and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., λex = 485 nm / λem = 535 nm for NBD Cholesterol).[16]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of Cholesteryl Gamma-Linolenate on a cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Serum-free culture medium
-
Cholesteryl Gamma-Linolenate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Cholesteryl Gamma-Linolenate in serum-free medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[18]
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.
Data Presentation
Table 1: Stability of Cholesteryl Gamma-Linolenate in Serum-Free Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 9.1 | 91% |
| 24 | 7.8 | 78% |
| 48 | 6.2 | 62% |
| 72 | 4.5 | 45% |
| Note: This is example data. Actual stability will depend on the specific compound, media, and experimental conditions. |
Table 2: Cytotoxicity of Cholesteryl Gamma-Linolenate on ABC Cell Line (48h Incubation)
| Concentration (µM) | % Cell Viability (relative to vehicle control) |
| 0.1 | 99.5% |
| 1 | 98.2% |
| 10 | 95.7% |
| 50 | 85.3% |
| 100 | 60.1% |
| Note: This is example data. Actual cytotoxicity will vary depending on the cell line and experimental conditions. |
Visualizations
Caption: General workflow for experiments involving Cholesteryl Gamma-Linolenate.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Simplified potential signaling pathway of the GLA moiety.[6][19]
References
- 1. larodan.com [larodan.com]
- 2. CHEBI:88756 [ebi.ac.uk]
- 3. tebubio.com [tebubio.com]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. nordic.com [nordic.com]
- 6. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-Linolenic Acid (GLA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. k2sci.com [k2sci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Research Portal [scholarship.miami.edu]
- 18. mdpi.com [mdpi.com]
- 19. go.drugbank.com [go.drugbank.com]
Technical Support Center: Cholesteryl Gamma-Linolenate Liposome Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with liposomes containing cholesteryl gamma-linolenate (B1238488).
Frequently Asked Questions (FAQs)
Q1: What is cholesteryl gamma-linolenate and why is it used in liposomes?
Cholesteryl gamma-linolenate is an ester formed from cholesterol and gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. It is a highly hydrophobic molecule incorporated into the lipid bilayer of liposomes. Its purpose is often to act as a lipid-based drug carrier or to modulate the biophysical properties of the liposome (B1194612) membrane.
Q2: What are the primary causes of aggregation in liposome formulations containing cholesteryl gamma-linolenate?
Aggregation of liposomes incorporating cholesteryl gamma-linolenate can stem from several factors:
-
Hydrophobicity of Cholesteryl Gamma-Linolenate: Being extremely hydrophobic, cholesteryl gamma-linolenate has low solubility within the phospholipid monolayer of the liposome.[1] At higher concentrations, it may phase-separate, leading to destabilization of the liposome structure and subsequent aggregation.
-
Improper Formulation Parameters: The molar ratio of cholesteryl gamma-linolenate to phospholipids (B1166683) and cholesterol is critical. An imbalance can disrupt the packing of the lipid bilayer, exposing hydrophobic regions and promoting inter-liposomal interactions.
-
Suboptimal Processing Conditions: The method of liposome preparation, including hydration temperature, sonication, and extrusion parameters, can significantly impact the homogeneity and stability of the final formulation.
-
Storage Conditions: Inappropriate storage temperature or pH can lead to lipid hydrolysis or oxidation, altering the surface properties of the liposomes and inducing aggregation over time.[]
Q3: How does the gamma-linolenic acid component influence liposome stability?
The presence of cis double bonds in the gamma-linolenic acid chain introduces kinks, which can affect the packing of lipids in the bilayer. While this can increase membrane fluidity, it may also create packing defects if not properly balanced with other lipid components like cholesterol, potentially contributing to instability. However, some studies suggest that cholesteryl esters with cis unsaturated fatty acids can collapse reversibly at interfaces, which might be a factor in formulation stability.[3]
Q4: Can the addition of cholesterol prevent aggregation of liposomes containing cholesteryl gamma-linolenate?
Yes, cholesterol is a crucial component for stabilizing liposomes.[4][5] It helps to:
-
Increase Bilayer Rigidity: Cholesterol fits into the gaps between phospholipid molecules, reducing the flexibility of the acyl chains and making the bilayer more rigid and less prone to fusion.[6]
-
Reduce Permeability: By increasing the packing density of the lipid bilayer, cholesterol reduces the permeability of the membrane to encapsulated contents.
-
Prevent Phase Separation: Cholesterol can help to fluidize gel-phase lipids and order liquid-crystalline phase lipids, potentially improving the miscibility of cholesteryl gamma-linolenate within the bilayer and preventing its phase separation.
A general guideline is to use a phospholipid to cholesterol molar ratio of around 2:1 for stable liposome formulations.[4]
Q5: What is PEGylation and how can it help with aggregation issues?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by incorporating a PEG-conjugated lipid (e.g., DSPE-PEG) into the formulation. This creates a hydrophilic layer on the liposome surface that provides steric hindrance, physically preventing the close approach and aggregation of individual liposomes.[7][8] This is a highly effective method for preventing aggregation driven by hydrophobic interactions.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate Aggregation/Precipitation During Formulation | High Concentration of Cholesteryl Gamma-Linolenate: The concentration may exceed its solubility limit within the lipid bilayer, causing it to phase separate. | Systematically decrease the molar percentage of cholesteryl gamma-linolenate in the formulation. Start with a low concentration (e.g., 1-2 mol%) and gradually increase while monitoring for aggregation. |
| Inadequate Cholesterol Content: Insufficient cholesterol may lead to poor lipid packing and exposure of hydrophobic regions. | Optimize the phospholipid to cholesterol molar ratio. A common starting point is a 2:1 ratio.[4] | |
| Incorrect Hydration Temperature: Hydrating the lipid film below the phase transition temperature (Tm) of the primary phospholipid can result in incomplete and unstable vesicle formation. | Ensure the hydration buffer is heated to a temperature above the Tm of the main phospholipid component. | |
| Liposome Size Increases Over Time (Storage Instability) | Fusion of Liposomes: Weak inter-liposomal repulsive forces or attractive van der Waals forces can cause liposomes to fuse into larger vesicles. | Incorporate Charged Lipids: Add a small percentage (e.g., 5-10 mol%) of a charged lipid like DSPG (negatively charged) to increase electrostatic repulsion between liposomes. PEGylate the Liposomes: Incorporate 2-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000) to provide steric stabilization.[7][8] |
| Lipid Oxidation or Hydrolysis: Unsaturated fatty acids in gamma-linolenic acid and phospholipids are susceptible to oxidation, which can alter membrane properties and lead to aggregation.[] | Use High-Purity Lipids: Ensure the quality of the lipids used. Work Under Inert Atmosphere: Prepare liposomes under a nitrogen or argon atmosphere to minimize exposure to oxygen. Add Antioxidants: Incorporate a lipid-soluble antioxidant like alpha-tocopherol (B171835) into the formulation. Store at Appropriate Conditions: Store liposomes at 4°C in the dark and in a sealed container. | |
| Low Encapsulation Efficiency of a Co-encapsulated Drug | Disruption of Bilayer by Cholesteryl Gamma-Linolenate: High concentrations of the cholesteryl ester can disrupt the ordered structure of the lipid bilayer, leading to leakage of the encapsulated drug.[] | Reduce the molar percentage of cholesteryl gamma-linolenate. Increase the cholesterol content to improve bilayer packing and reduce permeability. |
| Competition for Bilayer Space: If the co-encapsulated drug is also lipophilic, it may compete with cholesteryl gamma-linolenate for space within the bilayer.[6] | Re-evaluate the molar ratios of all lipid components and the drug. It may be necessary to reduce the concentration of one of the lipophilic components. |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing Cholesteryl Gamma-Linolenate by Thin-Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized.
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids (e.g., DSPC), cholesterol, and cholesteryl gamma-linolenate in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid.
-
Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Protocol 2: Characterization of Liposome Aggregation
Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the size distribution and polydispersity index (PDI) of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Measure the particle size and PDI at a controlled temperature.
-
Monitor the size and PDI over time (e.g., immediately after preparation, and at various time points during storage) to assess stability. An increase in the average particle size and PDI is indicative of aggregation.
-
Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles, which can prevent aggregation.
-
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Measure the zeta potential using a suitable instrument.
-
This measurement is particularly useful when incorporating charged lipids to enhance stability.
-
Data Presentation
Table 1: Example of Formulation Parameters and their Effect on Liposome Stability
| Formulation ID | Phospholipid (mol%) | Cholesterol (mol%) | Cholesteryl Gamma-Linolenate (mol%) | DSPE-PEG2000 (mol%) | Initial Size (nm) | Size after 24h at 4°C (nm) | PDI | Visual Appearance |
| F1 | 70 | 25 | 5 | 0 | 150 | >1000 | >0.5 | Aggregated |
| F2 | 65 | 30 | 5 | 0 | 145 | 160 | 0.2 | Stable |
| F3 | 68 | 25 | 5 | 2 | 140 | 142 | 0.15 | Stable |
| F4 | 60 | 30 | 10 | 0 | 200 | >1000 | >0.6 | Aggregated |
| F5 | 58 | 30 | 10 | 2 | 190 | 195 | 0.25 | Stable |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for liposome preparation and stability assessment.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid structure and the behavior of cholesteryl esters in monolayer and bulk phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. liposomes.ca [liposomes.ca]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation of PEGylated liposomes driven by hydrophobic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for Cholesteryl Gamma Linolenate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Cholesteryl Gamma Linolenate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is oxidation of the polyunsaturated gamma-linolenic acid component.[1][2] The bis-allylic positions in the fatty acid chain are particularly susceptible to hydrogen abstraction, which initiates a free radical chain reaction leading to the formation of lipid hydroperoxides and subsequent degradation products.[1] Factors that can accelerate this process include exposure to oxygen, light, heat, and the presence of metal ions.[3][4]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the physical appearance of the sample. For instance, a colorless or light yellow liquid may become more yellow or brown.[5] Other signs might include the formation of a precipitate or a change in viscosity. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for an accurate assessment of purity.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly accelerate the rate of lipid oxidation.[4][6] Storing this compound at elevated temperatures will lead to a more rapid increase in degradation products. For optimal stability, it is imperative to store the compound at low temperatures, as specified in the storage guidelines.
Q4: Can I store this compound in its dry, powdered form?
A4: It is not recommended to store unsaturated lipids like this compound as a powder for extended periods. These compounds are often hygroscopic and can absorb moisture, which can lead to hydrolysis and oxidation.[7] It is best to dissolve the compound in a suitable organic solvent for storage.
Troubleshooting Guide
Issue 1: I observe a color change in my this compound sample.
-
Possible Cause: A color change, typically to a more yellow or brownish hue, is a likely indicator of oxidation.
-
Solution:
-
Do not use the sample for experiments where purity is critical.
-
If possible, repurify the sample using chromatographic techniques such as HPLC.
-
For future prevention, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light.
-
Issue 2: I am seeing unexpected peaks in my analytical chromatogram (HPLC/GC).
-
Possible Cause: The appearance of new peaks suggests the presence of degradation products, such as cholesteryl ester hydroperoxides or other oxidized species.[2]
-
Solution:
-
Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks to confirm if they correspond to known oxidation products.
-
Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to air, light, inappropriate solvent).
-
Always use freshly prepared solutions from a properly stored stock for your experiments.
-
Issue 3: My experimental results are inconsistent when using different batches of this compound.
-
Possible Cause: Batch-to-batch variability can be due to differences in the initial purity or degradation that has occurred in one of the batches during storage.
-
Solution:
-
Perform a purity check on each new batch of this compound before use.
-
Store all batches under identical, optimal conditions.
-
If you suspect degradation in an older batch, compare its analytical profile (e.g., HPLC-UV chromatogram) to that of a new, high-purity batch.
-
Storage and Handling Protocols
To minimize degradation, adhere to the following storage and handling procedures:
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (ideally -80°C for long-term storage in solvent) | Reduces the rate of chemical reactions, including oxidation.[7][8] |
| Form | Dissolved in a suitable organic solvent (e.g., ethanol, chloroform) | Unsaturated lipids are more stable in solution than as a dry powder.[7] |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and ensures a tight seal. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen, a key component in the oxidation process.[7][8] |
| Light | Protected from light (e.g., amber vial or stored in the dark) | Light can provide the energy to initiate oxidative reactions.[7][8] |
| Additives | Consider adding an antioxidant (e.g., BHT, Vitamin E) to the solvent | Antioxidants can scavenge free radicals and inhibit the propagation of oxidation.[7][8][9] |
Handling Procedure:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture into the sample.
-
Work in a clean environment, preferably in a fume hood or glove box that can be purged with an inert gas.
-
Use only glass or stainless steel syringes and pipettes to handle the organic solutions. Avoid contact with plastics.
-
After taking an aliquot, flush the vial headspace with an inert gas before sealing and returning to the freezer.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 100 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
The presence of additional peaks, particularly those eluting earlier than the main peak, may indicate the presence of more polar oxidation products.
-
Visualizations
Degradation Pathway of this compound
Caption: A simplified overview of the oxidative degradation pathway of this compound.
Metabolic Pathway of Gamma-Linolenic Acid (GLA)
References
- 1. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 2. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of cellular cholesterol accumulation: basic concepts and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. DSpace [scholarworks.umass.edu]
Method refinement for consistent Cholesteryl Gamma Linolenate quantification
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the consistent and accurate quantification of Cholesteryl Gamma Linolenate (CGL).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most prevalent and robust method for quantifying specific cholesteryl esters like CGL.[1][2] This technique offers high sensitivity and specificity, allowing for the separation of CGL from other lipid species and isomers.[3] Gas Chromatography (GC) is also used, but it typically requires saponification to cleave the fatty acid from cholesterol, followed by derivatization before analysis of the gamma-linolenic acid methyl ester.[4]
Q2: Why is the quantification of cholesteryl esters challenging?
A2: The primary challenges stem from their hydrophobicity and poor ionization efficiency in mass spectrometry.[1][5] Cholesteryl esters have a weak dipole moment, which makes them difficult to ionize using standard electrospray ionization (ESI) techniques.[6] Additionally, they can be susceptible to in-source fragmentation, where the molecule breaks apart within the ion source before detection, leading to inaccurate quantification.[5]
Q3: What is a suitable internal standard for CGL quantification?
A3: An ideal internal standard should be a structurally similar molecule that is not present in the biological sample. For cholesteryl ester analysis, common choices include deuterated versions of cholesteryl esters (e.g., cholesteryl-d7 esters) or cholesteryl esters with an odd-chain fatty acid, such as cholesteryl heptadecanoate (C17:0).[7][8] These standards co-extract with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[9]
Q4: How can I improve the ionization of CGL in my LC-MS analysis?
A4: To enhance ionization, consider forming adducts with alkali metals. For instance, adding a small amount of a lithium salt to the mobile phase can promote the formation of lithiated adducts ([M+Li]+), which have been shown to have enhanced ionization and produce class-specific fragmentation patterns.[6] Another approach is to use Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for non-polar lipids like cholesteryl esters.
Q5: What is the characteristic fragment ion for cholesteryl esters in MS/MS?
A5: A signature MS/MS fragment for all cholesteryl esters is the dehydrated cholesterol cation, which appears at a mass-to-charge ratio (m/z) of 369.35.[8][10] This fragment is generated by the loss of the fatty acid chain and a water molecule. A neutral loss scan of 368.5 (the mass of cholestane) can also be used to specifically detect cholesteryl ester molecular ions.[6]
Troubleshooting Guides
Problem 1: Low or No Signal for CGL
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure your lipid extraction protocol is optimized for neutral lipids. A modified Folch or Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727) is standard.[8] For solid tissues, ensure complete homogenization.[11] |
| Poor Ionization | As mentioned in the FAQs, try adding a source of lithium or ammonium (B1175870) ions to your mobile phase to promote adduct formation ([M+Li]+ or [M+NH4]+).[6] Alternatively, switch to an APCI source if available. |
| Analyte Degradation | This compound contains a polyunsaturated fatty acid, which is prone to oxidation.[12] Add an antioxidant like butylated hydroxytoluene (BHT) during extraction, keep samples on ice, and store extracts at -80°C under an inert gas (e.g., nitrogen or argon).[10] |
| Incorrect MS/MS Transition | Confirm you are using the correct precursor ion (the m/z of the CGL adduct, e.g., [C45H74O2+NH4]+) and monitoring for the characteristic product ion at m/z 369.35.[8][10] |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent volumes are used for all steps. Automate liquid handling steps if possible. Ensure the internal standard is added at the very beginning of the extraction process to account for all subsequent variations.[4] |
| Sample Carryover in LC System | Cholesteryl esters are hydrophobic and can stick to LC columns and tubing. Implement a robust column wash step with a strong, non-polar solvent (e.g., 100% isopropanol) between injections.[3][8] |
| In-source Fragmentation | The degree of in-source fragmentation can vary with the concentration of other lipids in the sample, leading to inconsistent CGL signal.[5] Optimize MS source parameters (e.g., voltages, gas flows) to minimize fragmentation. Diluting the sample may also help. |
| Precipitation in Autosampler | Extracts may precipitate if the storage solvent is not compatible or if stored at low temperatures for too long. Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase. |
Experimental Protocols
Protocol 1: Lipid Extraction from Mammalian Cells
This protocol is a modification of the Folch method, suitable for extracting neutral lipids like CGL.[8]
-
Preparation : Aspirate the culture medium and wash a pellet of ~1x10^6 cells with 1 mL of ice-cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Internal Standard : Transfer the cell suspension to a glass vial. Add the appropriate amount of internal standard (e.g., cholesteryl heptadecanoate).
-
Lysis & Extraction : Add 3 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 5 minutes.
-
Phase Separation : Add 0.6 mL of 0.9% NaCl solution (or 0.05% H2SO4) to induce phase separation.[11] Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at room temperature.
-
Collection : Three layers will form: an upper aqueous phase, a solid protein layer, and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer.
-
Drying and Reconstitution : Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis (e.g., 8:2 v/v isopropanol:methanol).[8]
Protocol 2: LC-MS/MS Quantification Method
This is a general reverse-phase LC-MS/MS method for cholesteryl ester analysis.[3][8]
-
Chromatographic Column : C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate (B1220265) + 0.1% Formic Acid.
-
Mobile Phase B : 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5 µL.
-
MS Detection : Positive ion mode ESI or APCI.
-
MS/MS Transition : Monitor the transition from the precursor ion (ammonium adduct, m/z 665.6 for CGL) to the product ion (dehydrated cholesterol, m/z 369.35).
LC Gradient Table
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 4.0 | 40 |
| 6.0 | 60 |
| 16.0 | 100 |
| 22.0 | 100 |
| 24.0 | 40 |
| 30.0 | 40 |
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
This table summarizes typical performance metrics for a validated cholesteryl ester quantification method.[10][13]
| Parameter | Typical Value | Description |
| Limit of Quantification (LOQ) | 0.5 – 2 ng/mL | The lowest concentration that can be reliably quantified.[10] |
| Dynamic Range | ≥ 4 orders of magnitude | The concentration range over which the method is linear.[10] |
| Linearity (R²) | ≥ 0.995 | Correlation coefficient for the standard curve.[10] |
| Intra-batch Precision (CV) | ≤ 10% | Variation observed for repeated measurements within the same batch.[10] |
| Inter-batch Precision (CV) | ≤ 15% | Variation observed for measurements across different batches.[10] |
| Mass Accuracy (HRAM) | ≤ 3 ppm | Mass accuracy for High-Resolution Mass Spectrometry.[10] |
Table 2: Common Cholesteryl Ester Adducts in Mass Spectrometry
| Adduct | Precursor Ion m/z for CGL (C45H74O2, MW=647.07) | Notes |
| Ammonium [M+NH4]+ | 665.6 | Common in reverse-phase ESI with ammonium formate in mobile phase. |
| Lithium [M+Li]+ | 654.6 | Used to enhance ionization and create stable adducts.[6] |
| Proton [M+H]+ | 648.1 | Generally a weak signal for cholesteryl esters. |
Visualizations
Caption: Workflow for CGL quantification from biological samples.
Caption: Troubleshooting decision tree for low CGL signal.
Caption: Simplified metabolic pathway for CGL synthesis.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. biorxiv.org [biorxiv.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Extraction and analysis of liver lipids [protocols.io]
- 12. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Cholesteryl Gamma Linolenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Cholesteryl Gamma Linolenate. Our goal is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug development?
This compound is an ester formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid. In drug development, it is primarily used as a lipid excipient in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes.[1] Its amphiphilic nature and biocompatibility make it suitable for encapsulating and delivering a variety of therapeutic agents, enhancing their solubility, stability, and bioavailability.[1][2] The inclusion of cholesterol derivatives like this compound can also modulate the fluidity and stability of lipid bilayers in these delivery systems.[2]
Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability can arise from several factors throughout the synthesis and purification process. The main contributors include:
-
Quality of Starting Materials: Impurities in the initial cholesterol and gamma-linolenic acid can lead to the formation of undesirable side products.[3][4]
-
Reaction Conditions: Minor deviations in reaction temperature, time, or catalyst concentration can affect the reaction's completeness and the impurity profile.
-
Purification Process: Inconsistencies in purification methods, such as chromatography or crystallization, can result in varying levels of residual reactants, solvents, and byproducts.[2]
-
Stability: this compound, containing a polyunsaturated fatty acid, is susceptible to oxidation. Differences in handling and storage conditions can lead to the formation of degradation products.
Q3: What are the potential impurities I should be aware of in synthetic this compound?
Potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual cholesterol and gamma-linolenic acid.
-
Reagents and Catalysts: Traces of coupling agents (e.g., DCC, DMAP) and their byproducts (e.g., dicyclohexylurea - DCU).[5]
-
Residual Solvents: Organic solvents used during synthesis and purification.
-
-
Product-Related Impurities:
-
Oxidation Products: Hydroperoxides, aldehydes, or other degradation products of the gamma-linolenic acid moiety.
-
Isomers: Positional or geometric isomers of gamma-linolenic acid formed during synthesis.
-
Side-Reaction Products: Formation of N-acylurea from the rearrangement of the O-acylisourea intermediate during DCC/DMAP coupling.[6]
-
Q4: How can batch-to-batch variability impact my downstream experiments, such as nanoparticle formulation?
Inconsistent quality of this compound can significantly affect the physicochemical properties and performance of lipid nanoparticles:
-
Particle Size and Polydispersity: Impurities can disrupt the self-assembly process, leading to variations in nanoparticle size and a broader size distribution.
-
Encapsulation Efficiency: The purity of lipid components is crucial for the efficient encapsulation of therapeutic payloads.
-
Stability: Oxidized lipids or other impurities can compromise the physical and chemical stability of the formulation, leading to drug leakage or aggregation.
-
Biological Performance: Variations in the lipid components can alter the in vitro and in vivo performance, including cellular uptake, drug release profile, and toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Purity Between Batches
Symptoms:
-
HPLC or GC analysis shows a lower-than-expected peak for this compound.
-
Appearance of new or larger impurity peaks compared to a reference batch.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants and catalysts. - Verify reaction time and temperature. Consider extending the reaction time or slightly increasing the temperature if monitoring shows incomplete conversion. - Confirm the quality and activity of coupling agents (e.g., DCC, DMAP). |
| Inefficient Purification | - Optimize the purification method. For column chromatography, adjust the solvent gradient to improve separation. - For crystallization, screen different solvent systems and control the cooling rate. - Consider sequential purification steps, such as a combination of chromatography and crystallization. |
| Degradation During Storage | - Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Avoid repeated freeze-thaw cycles. - Consider adding an antioxidant like BHT to the storage solvent. |
Issue 2: Poor Performance in Lipid Nanoparticle Formulation
Symptoms:
-
Difficulty in forming stable nanoparticles.
-
High polydispersity index (PDI).
-
Low drug encapsulation efficiency.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Oxidized Lipids | - Analyze the this compound batch for oxidation products using techniques like peroxide value determination or LC-MS. - Repurify the material if necessary. - Ensure all solvents used in the formulation process are de-gassed and handle the lipids under an inert atmosphere. |
| Residual Solvents or Reagents | - Quantify residual solvents using GC-HS (Headspace Gas Chromatography). - Analyze for residual reagents (e.g., DCU) by HPLC or NMR. - If levels are high, re-purify the this compound. |
| Incorrect Isomeric Purity | - Verify the isomeric purity of the gamma-linolenic acid starting material. - Use analytical methods like silver ion HPLC or specialized GC columns to assess the isomeric composition of the final product. |
Data Presentation: Batch Quality Control
The following table summarizes typical quality control specifications for synthetic this compound and provides example data for three hypothetical batches, illustrating acceptable variability and an out-of-specification result.
| Parameter | Specification | Batch A | Batch B | Batch C (OOS) |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Purity (by HPLC, % Area) | ≥ 99.0% | 99.5% | 99.2% | 98.1% |
| Cholesterol (by HPLC, % Area) | ≤ 0.2% | 0.1% | 0.15% | 0.5% |
| Gamma-Linolenic Acid (by GC, % Area) | ≤ 0.2% | 0.08% | 0.12% | 0.3% |
| Any Unspecified Impurity (by HPLC, % Area) | ≤ 0.1% | 0.05% | 0.08% | 0.2% |
| Total Impurities (by HPLC, % Area) | ≤ 1.0% | 0.5% | 0.8% | 1.9% |
| Peroxide Value (meq/kg) | ≤ 5.0 | 1.2 | 1.8 | 8.5 |
| Residual Solvents (DCM, ppm) | ≤ 600 | 150 | 210 | 250 |
OOS: Out of Specification
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
This protocol describes a general method for the esterification of cholesterol with gamma-linolenic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).
Materials:
-
Cholesterol (1.0 eq)
-
Gamma-linolenic acid (1.1 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane (B92381), Ethyl Acetate (B1210297) for chromatography
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cholesterol and gamma-linolenic acid in anhydrous DCM.
-
Add DMAP to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
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Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile/Isopropanol (50:50, v/v)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 3: Fatty Acid Composition Analysis by Gas Chromatography (GC)
This protocol is used to detect unreacted gamma-linolenic acid and to confirm the fatty acid profile after transesterification.
Procedure:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a small amount of this compound in toluene.
-
Add 0.5 M sodium methoxide (B1231860) in methanol (B129727) and heat at 50°C for 10 minutes.
-
Neutralize with acetic acid, add water, and extract the FAMEs with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-FID Conditions:
-
Column: Capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.
-
Injector and Detector Temperature: 250°C.
-
-
Analysis: Inject the FAMEs solution. Identify and quantify peaks by comparing retention times and areas with a FAME standard mix.
Visualizations
References
Technical Support Center: Optimizing Drug Loading in Cholesteryl Gamma-Linolenate Carriers
Welcome to the technical support center for improving the loading efficiency of drugs into Cholesteryl Gamma-Linolenate (CGL)-based carriers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl Gamma-Linolenate (CGL) and why is it used in drug delivery?
Cholesteryl Gamma-Linolenate is a cholesteryl ester formed by the condensation of cholesterol and gamma-linolenic acid, an omega-6 fatty acid.[1] Its amphiphilic nature, with a rigid sterol group and a flexible unsaturated fatty acid chain, makes it a valuable component in lipid-based drug delivery systems.[2] CGL can modulate the fluidity and structure of lipid bilayers, potentially enhancing the encapsulation of therapeutic agents.[2]
Q2: What are the main challenges in achieving high drug loading efficiency with CGL-based carriers?
Common challenges include:
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Poor drug solubility in the lipid matrix: The drug may not readily dissolve in the molten CGL or the lipid blend.
-
Drug expulsion during nanoparticle solidification: As the lipid matrix cools and crystallizes, the drug can be expelled.
-
Suboptimal formulation parameters: Incorrect ratios of lipids, surfactants, and drug can lead to low encapsulation.
-
Inappropriate manufacturing process: The chosen method of nanoparticle preparation may not be suitable for the specific drug and lipid system.
Q3: How does the gamma-linolenic acid component of CGL influence drug loading?
The presence of three cis-double bonds in the gamma-linolenic acid chain introduces kinks, creating a less ordered, more fluid lipid matrix.[3] This increased disorder can create imperfections or defects in the crystal lattice of the lipid nanoparticles, providing more space to accommodate drug molecules and potentially leading to higher drug loading capacity compared to carriers made with saturated fatty acid esters.[4][5]
Q4: Can CGL-based carriers encapsulate both hydrophobic and hydrophilic drugs?
CGL-based carriers are primarily suited for encapsulating hydrophobic (lipophilic) drugs due to the lipidic nature of the carrier. The drug's affinity for the lipid matrix is a key determinant of loading efficiency.[6][7] Encapsulating hydrophilic drugs is more challenging and may require the use of more complex systems like double emulsions or the chemical modification of the drug to increase its lipophilicity.
Troubleshooting Guide: Low Drug Loading Efficiency
This guide provides a systematic approach to diagnosing and resolving issues of low drug loading in your CGL-based carrier formulations.
| Problem | Potential Cause | Recommended Solution |
| Low Entrapment Efficiency (<50%) | Poor drug solubility in the CGL matrix. | 1. Increase the liquid lipid content: Incorporate a liquid lipid (e.g., a medium-chain triglyceride) to create a nanostructured lipid carrier (NLC). This creates a less-ordered lipid matrix, improving drug solubility and loading.[4][5] 2. Select a different solid lipid: If using a blend, choose a solid lipid in which the drug exhibits higher solubility. 3. Increase the temperature during the homogenization step: This can enhance the solubility of the drug in the molten lipid phase. Ensure the temperature does not degrade the drug or other excipients. |
| Drug expulsion upon cooling. | 1. Rapid cooling (shock cooling): Quickly cool the hot nanoemulsion in an ice bath or with a cold aqueous dispersion medium. This can "freeze" the drug within the lipid matrix before it has a chance to be expelled. 2. Incorporate polymers or surfactants: Adding certain polymers or surfactants to the formulation can help to stabilize the amorphous state of the lipid matrix and prevent drug expulsion. | |
| Incompatible drug-lipid interactions. | Pre-formulation screening: Assess the solubility of the drug in CGL and other lipid excipients at various temperatures before preparing the nanoparticles. | |
| Inconsistent Loading Between Batches | Variability in the manufacturing process. | 1. Standardize all process parameters: Precisely control temperature, stirring speed, sonication time and power, and cooling rate. 2. Ensure complete dissolution of the drug: Visually confirm that the drug is fully dissolved in the molten lipid phase before emulsification. |
| Purity and quality of raw materials. | Use high-purity CGL and other excipients: Ensure the quality and consistency of all materials from batch to batch. | |
| Low Drug Loading Capacity (% w/w) | High drug-to-lipid ratio. | Optimize the drug-to-lipid ratio: Systematically vary the amount of drug relative to the total lipid content to find the optimal ratio that maximizes loading without causing drug precipitation or nanoparticle instability.[8][9][10] |
| Limited space within the lipid matrix. | Transition from Solid Lipid Nanoparticles (SLNs) to Nanostructured Lipid Carriers (NLCs): The inclusion of a liquid lipid in NLCs creates a less-perfect crystalline structure, which can accommodate a higher amount of the drug.[4][5][11] |
Quantitative Data on Formulation Parameters
The following tables summarize the influence of key formulation parameters on drug loading efficiency, based on studies of cholesterol-containing lipid nanoparticles. These values should be considered as a starting point for the optimization of CGL-based formulations.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug-to-Lipid Ratio (w/w) | Typical Encapsulation Efficiency (%) | Observations |
| 1:20 | 85 - 95% | Lower drug concentration often leads to higher encapsulation efficiency as the lipid matrix is not saturated. |
| 1:10 | 70 - 85% | A common starting point for many formulations, balancing loading capacity and efficiency.[10] |
| 1:5 | 50 - 70% | Higher drug concentrations can lead to saturation of the lipid matrix and potential drug expulsion, thus lowering the encapsulation efficiency.[10] |
| 1:2 | < 50% | At very high drug concentrations, the system may be unable to effectively encapsulate the drug, leading to significant precipitation. |
Note: These are generalized values and the optimal ratio is highly dependent on the specific drug and other formulation components.
Table 2: Influence of Liquid Lipid Content (in NLCs) on Drug Loading Capacity
| Solid Lipid : Liquid Lipid Ratio (w/w) | Typical Drug Loading Capacity (% w/w) | Rationale |
| 100 : 0 (SLN) | 1 - 5% | The highly ordered crystalline structure of SLNs limits the space available for drug molecules.[4] |
| 90 : 10 | 5 - 10% | The introduction of a small amount of liquid lipid creates imperfections in the crystal lattice, increasing drug accommodation.[5] |
| 70 : 30 | 10 - 20% | A higher proportion of liquid lipid leads to a more disordered, amorphous matrix, significantly enhancing drug loading capacity.[5][12] |
| 50 : 50 | > 20% | At this ratio, the carrier may behave more like a nanoemulsion, offering high solubilization capacity for lipophilic drugs. |
Experimental Protocols
1. Melt-Emulsification and High-Shear Homogenization/Ultrasonication Method
This is a common method for preparing lipid nanoparticles.
-
Materials: Cholesteryl Gamma-Linolenate (CGL), additional solid lipid (optional, e.g., tristearin), liquid lipid (for NLCs, e.g., oleic acid), drug, surfactant (e.g., Poloxamer 188, Tween 80), purified water.
-
Procedure:
-
Lipid Phase Preparation: Weigh the CGL and any other lipids and place them in a beaker. Heat the beaker to 5-10°C above the melting point of the lipid with the highest melting point. Stir gently until a clear, homogenous lipid melt is obtained.
-
Drug Incorporation: Add the accurately weighed drug to the molten lipid phase and stir until it is completely dissolved. Maintain the temperature.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately subject the hot pre-emulsion to high-energy processing. This can be either:
-
High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.
-
Ultrasonication: Immerse a probe sonicator into the pre-emulsion and sonicate for a specific time and power output. The sonication process should be optimized to avoid overheating.
-
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed until it has cooled down to room temperature. The lipid will solidify, forming the nanoparticles.
-
Purification (Optional): The nanoparticle dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
-
2. Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then diluted in a cold aqueous phase.
-
Materials: CGL, liquid lipid (e.g., oleic acid), drug, surfactant (e.g., soy lecithin), co-surfactant (e.g., ethanol), purified water.
-
Procedure:
-
Microemulsion Preparation:
-
Melt the CGL and any other solid lipids.
-
Dissolve the drug in the molten lipid mixture.
-
In a separate vessel, mix the surfactant, co-surfactant, and a small amount of heated water to form a clear solution.
-
Add the lipid-drug mixture to the surfactant solution and stir at a constant temperature until a transparent, homogenous microemulsion is formed.
-
-
Nanoparticle Formation:
-
Prepare a larger volume of cold purified water (2-4°C).
-
Rapidly inject the warm microemulsion into the cold water under gentle stirring.
-
The rapid temperature drop and dilution cause the lipid to precipitate, forming nanoparticles with the drug encapsulated.
-
-
Solvent Removal: If a volatile co-surfactant like ethanol (B145695) was used, it can be removed by stirring the dispersion at room temperature for a few hours or by using a rotary evaporator.
-
Visualizations
Caption: Workflow for Melt-Emulsification Method.
Caption: Troubleshooting Logic for Low Drug Loading.
References
- 1. Effect of administration of gamma-linolenic acid on the fatty acid composition of serum phospholipids and cholesteryl esters in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug solubility in lipid nanocarriers: Influence of lipid matrix and available interfacial area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Minimizing Oxidation of the Gamma-Linolenate Moiety
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the oxidation of the gamma-linolenate (B1238488) (GLA) moiety in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of gamma-linolenate.
General Storage and Handling
Q1: What are the primary factors that cause the oxidation of gamma-linolenate?
A1: The primary factors that accelerate the oxidation of GLA are exposure to oxygen, light, heat, and the presence of transition metals like iron and copper.[1] As a polyunsaturated fatty acid (PUFA) with three double bonds, the methylene (B1212753) groups between these bonds are particularly susceptible to hydrogen abstraction, initiating a free radical chain reaction.
Q2: I've stored my GLA-containing oil at room temperature for a short period. Is it still usable?
A2: It is highly recommended to assess the oxidative status of the oil before use. Even short-term exposure to ambient temperatures can initiate oxidation, especially in the presence of light and oxygen. You can perform a preliminary check by smelling the oil for any rancid odors, which indicate the presence of secondary oxidation products. For quantitative assessment, measuring the Peroxide Value (PV) is recommended to determine the extent of primary oxidation.[2][3]
Q3: My GLA sample appears cloudy after refrigeration. Is this a sign of degradation?
A3: Cloudiness upon refrigeration is likely due to the solidification of more saturated fatty acids present in the oil, not necessarily oxidation. Gently warming the sample to room temperature should resolve the cloudiness. However, if the sample remains cloudy or has a rancid odor after warming, it may indicate degradation.
Q4: What is the best way to store pure GLA or GLA-rich oils for long-term use?
A4: For long-term storage, it is crucial to minimize exposure to oxygen, light, and heat. The ideal storage conditions are:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Displace headspace oxygen with an inert gas like nitrogen or argon before sealing the container.
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
Container: Use tightly sealed glass containers to prevent oxygen ingress.
Antioxidant Usage
Q5: I added an antioxidant to my GLA sample, but it still seems to be oxidizing. What could be the reason?
A5: Several factors could contribute to this issue:
-
Inappropriate Antioxidant Type: Antioxidants have different solubilities and mechanisms of action. A water-soluble antioxidant like ascorbic acid will have limited efficacy in a pure oil matrix. For lipid systems, fat-soluble antioxidants like tocopherols (B72186) (Vitamin E), BHT (Butylated Hydroxytoluene), or ascorbyl palmitate are more appropriate.[4]
-
Insufficient Concentration: The concentration of the antioxidant may be too low to effectively quench the free radical chain reactions.
-
Antioxidant Degradation: The antioxidant itself may have degraded due to improper storage or exposure to pro-oxidants.
-
Synergistic Effects: In some cases, a single antioxidant is not sufficient. A combination of antioxidants can have a synergistic effect. For example, ascorbic acid can regenerate vitamin E, enhancing its overall protective effect.[5][6][7][8]
-
High Pro-oxidant Load: If the sample is heavily contaminated with transition metals or already significantly oxidized, the added antioxidant may be rapidly consumed.
Q6: Can I use a combination of different antioxidants? Is there a benefit?
A6: Yes, using a combination of antioxidants can be highly beneficial due to synergistic interactions.[9][10] A common and effective combination is a lipid-soluble primary antioxidant (like tocopherol) with a water-soluble antioxidant (like ascorbic acid) that can regenerate it.[5][7][11] Another strategy is to combine a free-radical scavenger with a chelating agent (like citric acid or EDTA) to deactivate pro-oxidant metal ions.
Analytical & Experimental Issues
Q7: I am getting inconsistent results with my Peroxide Value (PV) titration. What are the common pitfalls?
A7: Inconsistencies in PV titration can arise from several sources:
-
Reagent Instability: The potassium iodide (KI) solution can be unstable and should be prepared fresh. The starch indicator can also degrade over time.
-
Incomplete Dissolution: The oil sample must be completely dissolved in the solvent mixture for the reaction to proceed accurately.[12]
-
Subjective Endpoint Determination: The visual determination of the titration endpoint can be subjective and lead to variability. Using a potentiometric titrator can improve reproducibility.
-
High Blanks: High blank values can indicate contaminated reagents or solvents.
-
Sample Dilution: For highly oxidized oils with a high PV, diluting the sample is necessary to stay within the linear range of the assay.[12]
Q8: My TBARS assay results are higher than expected. What could be interfering with the measurement?
A8: The Thiobarbitutic Acid Reactive Substances (TBARS) assay, while common, is known for its lack of specificity. Several compounds other than malondialdehyde (MDA), the primary secondary oxidation product it measures, can react with the TBA reagent, leading to artificially high readings. These include other aldehydes, sugars, and biliverdin.[13] For more specific measurement of secondary oxidation products, chromatographic methods like HPLC or GC-MS are recommended.
Q9: I see unexpected peaks in my GC-MS analysis of an oxidized GLA sample. What might they be?
A9: Besides the parent fatty acids, GC-MS analysis of oxidized lipids can reveal a variety of breakdown products. These can include:
-
Aldehydes and Ketones: Such as hexanal (B45976) and nonanal, which are common secondary oxidation products responsible for rancid off-odors.[1]
-
Isoprostanes and Neuroprostanes: These are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of polyunsaturated fatty acids.[5]
-
Hydroxy and Hydroperoxy Fatty Acids: These are primary oxidation products.
-
Artifacts from Derivatization: The high temperatures used in some derivatization methods can cause degradation of unstable oxidation products.[14]
Q10: How can I distinguish between enzymatic and non-enzymatic oxidation in my experiment?
A10: Differentiating between enzymatic (e.g., via lipoxygenases) and non-enzymatic (autoxidation) pathways can be achieved through several approaches:
-
Enzyme Inhibitors: Use specific lipoxygenase inhibitors in your experimental setup. A reduction in oxidation would suggest an enzymatic contribution.
-
Heat Treatment: Heat inactivation of enzymes prior to the experiment can help isolate the effects of non-enzymatic oxidation.
-
Product Profile Analysis: Enzymatic and non-enzymatic oxidation can produce different isomers of hydroperoxides. Chiral chromatography can be used to separate and identify these specific products.[9][10][12]
Data Presentation: Efficacy of Protective Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to minimize lipid oxidation.
Table 1: Comparative Efficacy of Antioxidants in Vegetable Oils
| Antioxidant | Concentration | Oil Type | Test Condition | % Inhibition of Oxidation / Effect | Reference |
| BHT | 200 ppm | Safflower Oil | Bulk Oil | Effective, comparable to high concentrations of evening primrose seed extract | [15] |
| Evening Primrose Seed Extract | High Concentration | Safflower Oil | Oil-in-water emulsion | More effective than in bulk oil, comparable to BHT | [15] |
| Borage Seed Oil + Matcha Tea | 4% BO + 0.5% MT | Lamb Meatloaf | Refrigerated Storage (14 days) | TBARS values decreased by up to 80% compared to control | [16] |
| BHT + EQ + Citric Acid | 12 g/ton + 10 g/ton + 6 g/ton | High-Fat Animal Feed | Accelerated Storage | Superior performance in suppressing primary and secondary oxidation compared to single antioxidants | [17] |
Table 2: Effect of Storage Temperature on Oil Stability
| Oil Type | Storage Temperature | Duration | Measured Parameter | Observation | Reference |
| Evening Primrose Seed | Low Temperature | Not specified | Free Fatty Acids (FFA), Peroxide Value (PV) | Lowest FFA (2.7%) and PV (18.6 meq/kg) at low temperatures | [18] |
| Evening Primrose Seed | Not specified | Extended | Gamma-Linolenic Acid (GLA) % | GLA percentage decreased over time | [18] |
| Peanuts | 15°C vs. 25°C & 35°C | 320 days | Peroxide Value (PV) | PV increased more rapidly at higher temperatures | |
| Peanuts | 15°C vs. 25°C & 35°C | 320 days | Malondialdehyde (MDA) | MDA content increased 3.4-4.4 times faster at 25°C and 35°C compared to 15°C |
Table 3: Influence of Packaging on Lipid Oxidation
| Packaging Material | Oxygen Transmission Rate (OTR) | Product | Storage Condition | Effect on Oxidation | Reference |
| High-barrier (e.g., PET/AL/ONY/PE) | Low | Cookies | 40°C, 50% RH | Significantly delayed fat oxidation compared to high OTR films | [9][10] |
| Low-barrier (e.g., PVC) | High | Cookies | 40°C, 50% RH | Higher rate of fat oxidation | [10] |
| Vacuum Packaging | Minimal Oxygen | Aged Beef | Refrigerated | Inhibited lipid oxidation compared to high oxygen MAP | [11] |
| High Oxygen MAP (80% O₂) | High Oxygen | Aged Beef | Refrigerated | Higher TBARS values, indicating more oxidation | [11] |
| Metallized PET (MPET) | Low light and oxygen permeability | Cooked Meat | 25°C, 6 months | More effective at protecting against oxidation than aluminum packaging | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Peroxide Value (PV) by Titration
This method measures the primary products of lipid oxidation (hydroperoxides).
Principle: Peroxides in the oil sample oxidize potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Materials:
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution (prepare fresh)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch solution (indicator)
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with the 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch solution. The solution will turn a dark blue color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color completely disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using all reagents except the oil sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize the sample in a suitable buffer. For oil samples, an appropriate extraction may be needed.
-
Add an equal volume of TCA solution to the sample to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
To the supernatant, add an equal volume of TBA solution.
-
Incubate the mixture in a boiling water bath for 10-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of MDA or TMP.
-
Calculate the concentration of MDA in the sample by comparing its absorbance to the standard curve.
Note: This is a general protocol. Specific kits and publications may have variations in reagent concentrations and incubation times.[6][7][12][13]
Protocol 3: Fatty Acid Profile Analysis by GC-MS
This method is used to identify and quantify the fatty acid composition of a sample, including the degradation of GLA and the appearance of oxidation byproducts.
Principle: Fatty acids in the lipid sample are first converted to their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and identified and quantified by mass spectrometry.
Materials:
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Derivatization reagent (e.g., methanolic HCl, BF₃ in methanol)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Extract the total lipids from the sample using a method like the Folch or Bligh & Dyer procedure.
-
Derivatization to FAMEs:
-
Add the derivatization reagent (e.g., 2% methanolic HCl) to the extracted lipid sample.
-
Add an internal standard.
-
Heat the mixture (e.g., at 80°C for 1 hour) to facilitate the conversion to FAMEs.
-
After cooling, extract the FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject a small volume of the FAMEs extract into the GC-MS system.
-
The FAMEs are separated on a capillary column based on their boiling points and polarity.
-
The separated FAMEs are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are used to identify the individual fatty acids by comparing them to a library of known spectra.
-
Quantification is achieved by comparing the peak area of each fatty acid to the peak area of the internal standard.
-
Note: Specific GC oven temperature programs, column types, and MS parameters will vary depending on the instrument and the specific fatty acids being analyzed.[14][19][20][21][22]
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing gamma-linolenate oxidation.
References
- 1. agro.icm.edu.pl [agro.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. econtent.hogrefe.com [econtent.hogrefe.com]
- 8. Partners in defense, vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of lipid oxidation products in vegetable oils and marine omega-3 supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. logpac.com [logpac.com]
- 15. Antioxidant properties of evening primrose seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Borage Seed Oil (Borago officinalis L.) and Matcha Tea Powder (Camellia sinensis L.) on the Physicochemical Properties, Oxidative Stability, Color, and Tenderness of Vacuum-Packed Lamb Meatloaf During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyunsaturated fatty acids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What Is a Good Oxygen Transmission Rate (OTR) for Packaging Films? [eureka.patsnap.com]
- 20. Mechanisms of lipid oxidation in water‐in‐oil emulsions and oxidomics‐guided discovery of targeted protective approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve cell culture contamination issues related to the use of lipid supplements.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in lipid supplements?
A1: Lipid supplements, especially those derived from animal sources like Fetal Bovine Serum (FBS) or composed of polyunsaturated fatty acids, can introduce several types of contaminants into your cell culture system. The most common include:
-
Biological Contaminants:
-
Mycoplasma: These are small bacteria lacking a cell wall, making them difficult to detect by simple microscopy and resistant to many common antibiotics.[1][2][3] They can originate from animal-derived products like FBS or be introduced during processing.[4][5]
-
Endotoxins (Lipopolysaccharides or LPS): These are components of the outer membrane of Gram-negative bacteria and are potent activators of immune responses in many cell types.[4][6][7] Endotoxins are often shed from bacteria during growth and released in large quantities upon cell death.[1][6]
-
-
Chemical Contaminants:
-
Lipid Peroxidation Products: Polyunsaturated fatty acids in lipid supplements are susceptible to oxidation, leading to the formation of reactive byproducts like lipid hydroperoxides and aldehydes (e.g., malondialdehyde - MDA).[8][9][10] This can be triggered by exposure to light, heat, or oxygen during storage and handling.
-
Q2: What are the signs of contamination from a lipid supplement in my cell culture?
A2: The signs of contamination can range from overt to subtle, depending on the contaminant and the cell type.
-
Obvious Signs:
-
Subtle but Significant Signs:
-
Inconsistent cell growth or viability: A common indicator of a problem is a decrease in cell proliferation or an increase in cell death.[13]
-
Altered cell morphology: Cells may appear stressed, rounded up, or show increased vacuolization.
-
Changes in cellular metabolism or gene expression: Mycoplasma, for instance, can significantly alter cellular functions without causing visible signs of contamination.[1][3]
-
Unexpected experimental results: Endotoxins can trigger inflammatory responses, leading to spurious results in immunological assays.[4][6] Oxidized lipids can induce apoptosis and affect signaling pathways, confounding experimental outcomes.[10][14]
-
Q3: How can I prevent contamination from my lipid supplements?
A3: Proactive prevention is the best strategy.
-
Supplier Qualification: Purchase lipid supplements and other reagents from reputable suppliers who provide a Certificate of Analysis (CoA) with specified low levels of endotoxin (B1171834) and certification of being Mycoplasma-free.[3][15]
-
Proper Storage and Handling: Store lipid supplements according to the manufacturer's instructions, typically protected from light and at the recommended temperature, to minimize lipid peroxidation.[16] Aliquot supplements into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of introducing contaminants during repeated use.[15]
-
Aseptic Technique: Always use strict aseptic techniques when handling lipid supplements and other cell culture reagents.
-
Quarantine New Reagents: Before introducing a new lot of lipid supplement into general use, it is good practice to test it on a non-critical cell line to ensure it does not have adverse effects.
-
Regular Testing: Routinely test your cell lines for Mycoplasma, especially if you observe any changes in cell performance.
Troubleshooting Guides
Issue 1: Suspected Endotoxin Contamination
Symptoms:
-
Inconsistent or unexpected results in immune-sensitive cell lines (e.g., macrophages, endothelial cells).
-
Activation of inflammatory signaling pathways (e.g., NF-κB).
-
Poor cell growth or viability in sensitive cell types.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected endotoxin contamination.
Quantitative Data: Endotoxin Levels and Their Impact
| Source/Reagent | Typical "Low Endotoxin" Specification | Endotoxin Levels Found in Contaminated FBS Lots | Potential Impact on Cell Culture |
| Fetal Bovine Serum (FBS) | ≤ 0.5 - 10 EU/mL | > 1 ng/mL (approx. 5-10 EU/mL) to as high as 800 ng/mL | Inhibition of cell growth, altered protein production, induction of inflammatory responses[15][17] |
| Cell Culture Media | < 0.1 EU/mL | - | Reduced cell viability and altered cellular functions.[15] |
| Water for Cell Culture | < 0.03 EU/mL | Variable, can be a significant source if purification system is not maintained | A primary source of endotoxin in lab-prepared media and solutions.[15][18] |
Note: 1 EU/mL is approximately equal to 0.1 to 0.2 ng/mL of E. coli endotoxin.[1]
Issue 2: Suspected Mycoplasma Contamination
Symptoms:
-
Gradual decrease in cell growth rate and maximum cell density.
-
Changes in cell morphology that are subtle and inconsistent.
-
Increased agglutination in suspension cultures.
-
Altered cellular metabolism, leading to inconsistent experimental results.
-
No visible turbidity or pH change in the early stages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected Mycoplasma contamination.
Issue 3: Suspected Lipid Peroxidation
Symptoms:
-
Decreased cell viability and attachment, especially after addition of a new lot of lipid supplement.
-
Increased signs of cellular stress, such as vacuolization.
-
Induction of apoptosis or ferroptosis.
-
Inconsistent performance in bioassays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected lipid peroxidation.
Quantitative Data: Impact of Oxidative Stress on CHO Cell Viability
While direct correlation data for lipid hydroperoxides is sparse in literature, the impact of oxidative stress can be modeled using agents like H₂O₂.
| Oxidizing Agent | Concentration | Exposure Time | CHO Cell Viability |
| Hydrogen Peroxide (H₂O₂) | 300 µM | 48 hours | ~60% |
| Hydrogen Peroxide (H₂O₂) | 600 µM | 48 hours | ~25% |
| Hydrogen Peroxide (H₂O₂) | 900 µM | 48 hours | < 1%[18] |
This table provides a representative example of the dose-dependent cytotoxic effects of oxidative stress on a common production cell line.
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection (Gel-Clot Method)
This protocol provides a qualitative or semi-quantitative method for endotoxin detection.
Materials:
-
Pyrogen-free test tubes (10 x 75 mm) and pipette tips.
-
LAL Reagent Water (endotoxin-free).
-
LAL Reagent, reconstituted as per manufacturer's instructions.
-
Control Standard Endotoxin (CSE).
-
Heating block or water bath at 37°C ± 1°C.
-
Vortex mixer.
Procedure:
-
Preparation of Controls:
-
Negative Control: Add 0.1 mL of LAL Reagent Water to a pyrogen-free tube.
-
Positive Control: Prepare a dilution of CSE in LAL Reagent Water to a concentration of 2λ (where λ is the labeled sensitivity of the LAL reagent, e.g., 0.125 EU/mL). Add 0.1 mL to a tube.
-
-
Sample Preparation:
-
Dilute the lipid supplement with LAL Reagent Water. A 1:10 to 1:100 dilution is often necessary to overcome potential assay inhibition.
-
Add 0.1 mL of the diluted sample to a test tube.
-
-
Assay:
-
Carefully add 0.1 mL of reconstituted LAL reagent to each tube, starting with the negative control and ending with the samples.
-
Immediately after adding the LAL reagent, gently mix the contents and place the tubes in the 37°C heating block.
-
-
Incubation and Reading:
-
Incubate the tubes undisturbed for 60 minutes.
-
After incubation, carefully remove each tube and invert it 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No clot has formed, and the liquid flows down the side of the tube.
-
-
Interpretation:
-
The test is valid if the negative control is negative and the positive control is positive.
-
If the sample is positive, the endotoxin concentration is at or above the labeled sensitivity of the LAL reagent multiplied by the dilution factor.
-
Protocol 2: PCR-Based Mycoplasma Detection
This protocol provides a sensitive method for detecting Mycoplasma DNA in cell culture supernatants.
Materials:
-
Mycoplasma PCR primer mix (targeting the 16S rRNA gene).
-
Taq DNA polymerase and dNTPs.
-
PCR tubes.
-
Thermal cycler.
-
Mycoplasma positive control DNA.
-
Nuclease-free water.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Sample Preparation:
-
Grow cells to a high density (80-100% confluency).
-
Collect 100 µL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Heat the sample at 95°C for 5-10 minutes to lyse any Mycoplasma and release their DNA.
-
Centrifuge at high speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup (for a 25 µL reaction):
-
Negative Control: 11.5 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix.
-
Positive Control: 9 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix, 2.5 µL Mycoplasma Positive Control DNA.
-
Test Sample: 9 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix, 2.5 µL of the prepared sample supernatant.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3 minutes.
-
35-40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 55°C for 15 seconds.
-
Extension: 72°C for 15-30 seconds.
-
-
Final Extension: 72°C for 1 minute.
-
Hold: 4°C.
-
-
Analysis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light. The expected size of the Mycoplasma-specific PCR product is typically between 270-500 bp, depending on the primers used. The presence of a band of the correct size in the sample lane indicates Mycoplasma contamination.
-
Protocol 3: Detection of Lipid Peroxidation using BODIPY 581/591 C11
This protocol uses a fluorescent probe to detect lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
BODIPY 581/591 C11 probe.
-
Anhydrous DMSO.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope or flow cytometer with appropriate filters (FITC and Texas Red/TRITC).
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of BODIPY 581/591 C11 in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium to a final working concentration of 1-2 µM.
-
-
Cell Staining:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells twice with HBSS or PBS.
-
Incubate the cells with the BODIPY 581/591 C11 working solution for 30 minutes at 37°C.
-
-
Induction of Peroxidation (Optional Positive Control):
-
After staining, wash the cells twice with HBSS.
-
Treat the cells with an inducing agent such as cumene (B47948) hydroperoxide (100 µM) or H₂O₂ in HBSS for 1-2 hours.
-
-
Imaging and Analysis:
-
Wash the cells twice with HBSS.
-
Fluorescence Microscopy: Image the cells using filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
Signaling Pathways
Endotoxin (LPS) Activation of the NF-κB Signaling Pathway
Endotoxins, specifically LPS, are potent activators of the innate immune system through the Toll-like receptor 4 (TLR4). This signaling cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.
Caption: LPS-induced activation of the NF-κB signaling pathway.
Lipid Peroxidation-Induced Apoptosis
Oxidized lipids can damage cellular membranes, including the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by lipid peroxidation.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Oxidative stress-alleviating strategies to improve recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 9. abpbio.com [abpbio.com]
- 10. abcam.com [abcam.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Hydrogen peroxide cytotoxicity under conditions of normal or reduced catalase activity in H2O2-sensitive and -resistant Chinese hamster ovary (CHO) cell variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Troubleshooting [sigmaaldrich.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. A Tailored Lipid Supplement Restored Membrane Fatty Acid Composition and Ameliorates In Vitro Biological Features of Human Amniotic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. open.clemson.edu [open.clemson.edu]
- 18. researchgate.net [researchgate.net]
Optimizing homogenization techniques for Cholesteryl Gamma Linolenate liposomes
Welcome to the Technical Support Center for Optimizing Homogenization Techniques for Cholesteryl Gamma Linolenate (CGL) Liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the formulation and homogenization of CGL-containing liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common homogenization techniques for preparing CGL liposomes?
A1: The most prevalent and effective techniques for reducing the size of CGL liposomes are high-pressure homogenization (HPH), microfluidization, and probe sonication.[1][2] High-pressure homogenization is highly scalable and produces uniform liposomes, making it suitable for industrial production.[1][3] Sonication is effective for small-scale lab production but can sometimes lead to lipid degradation if not carefully controlled.[1]
Q2: How does the inclusion of this compound (CGL) affect the liposome (B1194612) formulation and stability?
A2: Incorporating cholesteryl esters like CGL can influence the packing of phospholipids, membrane fluidity, and overall liposome size.[4] The cholesterol component generally increases bilayer stability and reduces membrane permeability.[5][6] However, the gamma-linolenate (B1238488) moiety is a polyunsaturated fatty acid (PUFA), which is susceptible to oxidation.[7] This necessitates careful handling, potentially including the use of antioxidants like alpha-tocopherol (B171835) and storage in an oxygen-free environment to prevent degradation.[8]
Q3: What are the critical process parameters to control during high-pressure homogenization?
A3: The key parameters influencing the final liposome characteristics are homogenization pressure, the number of cycles (passes), and temperature.[9][10] Increasing the pressure and the number of passes generally leads to a reduction in vesicle size and a narrower size distribution (lower Polydispersity Index, PDI).[11][12] However, excessive pressure or too many cycles can sometimes lead to particle aggregation or degradation of sensitive materials.[13]
Q4: What is a typical and acceptable Polydispersity Index (PDI) for a liposomal formulation?
A4: A PDI value below 0.3 is generally considered acceptable and indicates a relatively homogeneous and monodisperse liposome population.[11] A PDI value of less than 0.1 signifies a highly homogeneous population, while a value greater than 0.3 suggests significant heterogeneity in particle size.[11]
Troubleshooting Guide
Q: My final liposome particle size is too large and/or the PDI is too high (>0.3). What are the potential causes and solutions?
A: This is a common issue that can be addressed by systematically evaluating your process parameters.
-
Insufficient Homogenization Energy: The applied pressure or the number of passes may be too low.
-
Solution: Gradually increase the homogenization pressure. Studies show that higher pressures lead to a reduction in vesicle diameter.[11][12] Increase the number of homogenization cycles; a significant decrease in size and PDI is often observed within the first 5-10 cycles, after which the effect may plateau.[11][13]
-
-
High Lipid Concentration: Higher concentrations of lipids can result in larger liposome diameters after homogenization.[14]
-
Solution: Try decreasing the initial lipid concentration. Alternatively, increase the process intensity by using higher pressure or more passes to overcome the effect of high concentration.[14]
-
-
Suboptimal Temperature: The homogenization temperature should be above the gel-liquid crystal transition temperature (Tc) of the lipids used to ensure the bilayers are fluid and can rearrange effectively.
-
Solution: Ensure your process temperature is maintained above the highest Tc of your lipid components.
-
-
Aggregation: The formulation may be aggregating after homogenization.
-
Solution: See the troubleshooting question below on aggregation.
-
Q: I am observing aggregation or precipitation of my CGL liposomes after homogenization. How can I prevent this?
A: Liposome aggregation can be caused by chemical instability or suboptimal formulation/process parameters.
-
Lipid Oxidation: The gamma-linolenate component of CGL is prone to oxidation, which can alter the membrane surface and lead to aggregation.
-
Ionic Strength and pH: The ionic strength of the buffer can impact liposome stability; high ionic strength can sometimes screen surface charges and promote aggregation.[9] The presence of divalent cations like Ca²+ and Mg²+ can also drive aggregation, especially for negatively charged liposomes.[15]
-
Solution: Optimize the buffer composition. If possible, reduce the ionic strength or use a buffer without divalent cations. The addition of a chelating agent like EDTA can sometimes prevent aggregation caused by metal ions.[15]
-
-
Excessive Homogenization: Too many homogenization cycles can sometimes lead to vesicle re-growth and instability.[13]
-
Solution: Optimize the number of passes. An ideal number is often between 5 and 10 cycles, as further processing may not significantly decrease size and could induce instability.[11]
-
Q: My encapsulation efficiency (EE%) for a hydrophilic drug is lower than expected. What can I do to improve it?
A: Low encapsulation efficiency is often related to the preparation method and liposome characteristics.
-
Liposome Size and Lamellarity: Small unilamellar vesicles (SUVs) produced by high-energy homogenization have a smaller internal aqueous volume compared to larger or multilamellar vesicles (MLVs), which can limit the encapsulation of water-soluble drugs.
-
Solution: Consider alternative preparation methods that are known to yield higher encapsulation efficiencies for hydrophilic compounds, such as the dehydration-rehydration (DRV) method or reverse-phase evaporation, before the final homogenization step.[16]
-
-
Drug Leakage During Homogenization: The high shear forces and pressure during homogenization can cause leakage of the entrapped drug.
-
Solution: Including cholesterol in the formulation helps to decrease membrane permeability and can improve drug retention.[5] Ensure the homogenization temperature is not excessively high, as this can increase membrane fluidity and drug leakage.
-
Data Presentation
Table 1: Influence of High-Pressure Homogenization (HPH) Parameters on Liposome Properties
| Parameter | Typical Range | Effect on Mean Diameter | Effect on PDI | Key Considerations |
| Homogenization Pressure | 100 - 2000 bar (10 - 200 MPa) | Decreases with increasing pressure.[9][17] | Decreases with increasing pressure. | Excessive pressure can cause re-aggregation or damage thermolabile components.[13] |
| Number of Cycles | 1 - 20 passes | Decreases with an increasing number of cycles, often plateauing after 5-10 cycles.[11][13] | Decreases with an increasing number of cycles.[11][12] | Too many cycles may lead to instability or unnecessary heating.[11] |
| Lipid Concentration | 10 - 200 µmol/mL | Increases with higher lipid concentration.[14] | Can increase if not sufficiently homogenized. | Higher concentrations require more intensive processing (higher pressure/more cycles).[14] |
| Temperature | Variable (must be > Tc) | Can decrease if temperature is optimal for bilayer fluidity. | Can decrease if temperature is optimal. | Must be above the lipid transition temperature (Tc) for effective size reduction. |
Table 2: Comparison of Common Liposome Size Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| High-Pressure Homogenization | Forcing the liposome suspension through a narrow valve at high pressure.[1] | Highly scalable, produces uniform vesicles, avoids organic solvents.[1][11] | Requires specialized equipment, can generate heat.[1] |
| Probe Sonication | High-frequency sound waves create cavitation, breaking down large vesicles.[1] | Simple to implement for small lab batches, effective size reduction.[1][2] | Can cause lipid degradation/oxidation, potential for titanium probe contamination, difficult to scale.[1][18] |
| Extrusion | Forcing liposomes through a polycarbonate membrane with a defined pore size.[19] | Produces liposomes with a well-defined upper size limit, good for creating a narrow size distribution.[19] | Can be slow, prone to membrane clogging, limited by back pressure, may lose sample.[19][20][21] |
Experimental Protocols
Protocol 1: Preparation of CGL Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol, and this compound) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.[22] Ensure the film is completely dry and free of residual solvent.
-
Hydration: Add the aqueous phase (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipid with the highest Tc.
-
Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (without vacuum) to hydrate (B1144303) the lipid film. This process detaches the lipid sheets, which self-close to form large, multilamellar vesicles (MLVs). This initial suspension is now ready for homogenization.
Protocol 2: Size Reduction of CGL Liposomes using High-Pressure Homogenization
-
Equipment Preparation: Pre-warm or pre-cool the high-pressure homogenizer to the desired operating temperature.
-
Loading: Load the MLV suspension prepared in Protocol 1 into the homogenizer's feed reservoir.
-
Homogenization: Process the suspension through the homogenizer at a set pressure (e.g., starting at 500 bar and optimizing as needed).
-
Recirculation: Recirculate the liposome suspension through the homogenizer for a predetermined number of cycles (e.g., 5-10 passes).[11] Collect a small aliquot after each pass if optimization is required.
-
Collection and Storage: Collect the final homogenized liposome suspension in a clean, sealed container. Store at 4°C in the dark, preferably under an inert gas like argon, to prevent degradation.[8][23]
Protocol 3: Characterization of CGL Liposomes
-
Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small sample of the final liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size distribution and PDI using a DLS instrument (e.g., Zetasizer).[11]
-
-
Encapsulation Efficiency (EE%) Measurement (for encapsulated drugs):
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography or centrifugation.[]
-
Liposome Lysis: Disrupt the liposomes that contain the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100).[16]
-
Quantification: Quantify the amount of encapsulated drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[25]
-
Calculation: Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualizations
Caption: Workflow for CGL Liposome Preparation and Homogenization.
Caption: Troubleshooting Logic for Large Liposome Size and High PDI.
References
- 1. Liposome Homogenization: Techniques, Applications, and Insights : Homogenization Lab – Tips & Insights on Homogenization Technology [homogenizationlab.exblog.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sonication vs High Pressure Homogenizers - comparison [homogenisingsystems.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors involved in the production of liposomes with a high-pressure homogenizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High pressure homogenisation and the next generation of drug delivery: Liposomes [manufacturingchemist.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. zenodo.org [zenodo.org]
- 13. Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. liposomes.ca [liposomes.ca]
- 20. cdn037.yun-img.com [cdn037.yun-img.com]
- 21. researchgate.net [researchgate.net]
- 22. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 25. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Analysis of Cholesteryl Gamma-Linolenate and Cholesteryl Oleate on Cellular and Metabolic Processes
An Objective Guide for Researchers in Drug Development
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are central to lipid metabolism and storage. The nature of the esterified fatty acid significantly influences the molecule's physicochemical properties and its biological effects. This guide provides a detailed comparison of two prominent cholesteryl esters: Cholesteryl Gamma-Linolenate, containing a polyunsaturated omega-6 fatty acid, and Cholesteryl Oleate (B1233923), which contains a monounsaturated omega-9 fatty acid. We will delve into their respective impacts on inflammation, lipid metabolism, and atherosclerosis, supported by experimental data and methodologies.
I. Comparative Effects on Key Biological Pathways
The primary distinction between Cholesteryl Gamma-Linolenate and Cholesteryl Oleate lies in the biological activities of their constituent fatty acids upon hydrolysis. Gamma-Linolenic Acid (GLA) is a precursor to anti-inflammatory eicosanoids, while Oleic Acid (OA) is known for its role in lipid metabolism and has more complex, sometimes controversial, effects on inflammation and atherosclerosis.
Anti-Inflammatory and Pro-Resolving Effects
-
Cholesteryl Gamma-Linolenate: Upon hydrolysis, it releases Gamma-Linolenic Acid (GLA). GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is a precursor for the synthesis of anti-inflammatory prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These molecules actively suppress inflammatory responses.[1] GLA and its metabolites can also modulate the expression of genes involved in immune function.[1] Studies have shown that GLA supplementation can be beneficial in conditions with a chronic inflammatory component, such as rheumatoid arthritis and diabetic nephropathy.[2][3]
-
Cholesteryl Oleate: The hydrolysis of this ester releases Oleic Acid (OA). Diets rich in oleic acid are generally associated with anti-inflammatory effects, potentially by reducing pro-inflammatory markers like IL-6 and TNF-α and modulating signaling pathways such as NF-κB.[4][5][6] However, some studies present conflicting data, suggesting the effects might be dose-dependent or influenced by other dietary factors.[5][7]
Impact on Lipid Metabolism and Atherosclerosis
-
Cholesteryl Gamma-Linolenate: Research indicates that dietary GLA can lead to a significant decrease in serum triglycerides and VLDL-cholesterol, while increasing HDL-cholesterol.[8] In animal models of atherosclerosis, GLA has been shown to attenuate the formation of atherosclerotic plaques, partly by improving the body's antioxidant capacity.[9] It has also been found to suppress the proliferation of aortic smooth muscle cells, a key event in plaque development.[10] Furthermore, GLA can reduce the deposition of lipids in liver cells by activating autophagy and promoting fatty acid β-oxidation.[11]
-
Cholesteryl Oleate: This is the primary cholesteryl ester formed by the intracellular enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[12] Its accumulation within macrophages, leading to the formation of "foam cells," is a hallmark of atherosclerosis.[13][14] While dietary oleic acid can lower LDL cholesterol, the accumulation of cholesteryl oleate within lipoproteins is considered atherogenic by some studies.[15] In fact, oleic acid has been shown to induce the formation of foam cells from smooth muscle cells via the CD36 receptor, enhancing atherosclerotic lesion development in animal models.[16] This suggests that while dietary OA may have benefits, the intracellular accumulation of Cholesteryl Oleate is a pro-atherosclerotic event.
II. Quantitative Data Summary
The following table summarizes the key quantitative findings from various experimental studies. Direct comparative studies are limited; therefore, data is compiled from separate investigations on each fatty acid.
| Parameter | Cholesteryl Gamma-Linolenate (via GLA supplementation) | Cholesteryl Oleate (via OA supplementation/effects) | Reference Study Model |
| Serum Triglycerides | Significant Decrease | --- | Rats fed high-fat diets[8] |
| VLDL Cholesterol | Significant Decrease | Decrease | Rats fed high-fat diets[8] / Humans[17] |
| HDL Cholesterol | Significant Increase | No change or slight increase | Rats fed high-fat diets[8] / Humans[15] |
| LDL Cholesterol | Decrease | Decrease | Rats fed high-fat diets[9] / Humans[17] |
| Atherosclerotic Plaque | Attenuated Formation | Promotes Formation (as stored ester) | ApoE knockout mice[10] / ApoE-deficient mice[16] |
| Foam Cell Formation | Inhibitory Effect (implied) | Induces Formation | Smooth Muscle Cells[16] / Macrophages[13] |
| Inflammatory Markers | Reduces MCP-1, ICAM-1 | Reduces IL-1β, IL-6, TNF-α | Diabetic Rats[3] / High-fat diet mice[18] |
III. Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
1. Animal Model of Atherosclerosis (GLA Effects)
-
Objective: To evaluate the effect of dietary GLA on the development of atherosclerosis.
-
Model: Apolipoprotein E (ApoE) knockout mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.[10]
-
Protocol:
-
Male ApoE knockout mice (5 weeks old) are divided into groups.[10]
-
The control group is fed a diet containing 10g/100g of corn oil.[10]
-
Experimental groups are fed diets where a portion of the corn oil is replaced with primrose oil to provide specific concentrations of GLA.
-
The diets are cholesterol-free and fed for a predetermined period (e.g., 16 weeks).
-
At the end of the period, blood samples are collected for lipid profile analysis (TC, TG, HDL-C, LDL-C).
-
The aorta is dissected, fixed, and stained (e.g., with Oil Red O) to quantify the area of atherosclerotic lesions.
-
Aortic smooth muscle cell proliferation can be assessed via immunohistochemistry (e.g., using an antibody against Proliferating Cell Nuclear Antigen - PCNA).
-
2. In Vitro Smooth Muscle Cell Foam Cell Formation (OA Effects)
-
Objective: To determine if oleic acid can induce foam cell formation in smooth muscle cells (SMCs).
-
Model: Cultured rat aortic smooth muscle cells.[16]
-
Protocol:
-
Rat aortic SMCs are cultured in DMEM until they reach approximately 95% confluence.[16]
-
Cells are then incubated for 48 hours with varying concentrations of oleic acid (e.g., 0, 100, 250, 500 µmol/L).[16]
-
After incubation, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
To visualize lipid accumulation, cells are stained with Oil Red O, which detects neutral lipids like triglycerides and cholesteryl esters.[16]
-
Foam cell formation is confirmed morphologically by microscopy and biochemically by measuring intracellular triglyceride and cholesteryl ester content.[16]
-
To investigate the mechanism, experiments can be repeated in the presence of inhibitors, such as sulfo-N-succinimidyl oleate to block the CD36 fatty acid transporter.[16]
-
IV. Visualized Pathways and Workflows
Metabolic Fate of Cholesteryl Esters
The central pathway for the synthesis and hydrolysis of intracellular cholesteryl esters is governed by the enzymes ACAT and Neutral Cholesteryl Ester Hydrolase (nCEH).
Caption: Intracellular synthesis and hydrolysis of cholesteryl esters.
Differential Inflammatory Signaling of Fatty Acids
Upon release, GLA and OA initiate distinct inflammatory signaling cascades. GLA is generally converted into anti-inflammatory mediators, whereas OA's effects can be more complex, but are often associated with the inhibition of pro-inflammatory pathways.
Caption: Divergent inflammatory pathways of GLA and OA.
Experimental Workflow for Atherosclerosis Study
A typical workflow for investigating the effects of cholesteryl esters or their constituent fatty acids in an animal model of atherosclerosis.
Caption: Workflow for in-vivo atherosclerosis experiments.
References
- 1. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Gamma-Linolenic Acid (GLA) - - Life Extension [lifeextension.com]
- 3. Gamma Linolenic Acid Exerts Anti-Inflammatory and Anti-Fibrotic Effects in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Role of oleic acid in immune system; mechanism of action; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary effect of gamma-linolenic acid on the lipid profile of rat fed erucic acid rich oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary gamma-linolenic acid suppresses aortic smooth muscle cell proliferation and modifies atherosclerotic lesions in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Foam cell - Wikipedia [en.wikipedia.org]
- 14. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 15. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleic acid induces smooth muscle foam cell formation and enhances atherosclerotic lesion development via CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary alpha-linolenic acid is as effective as oleic acid and linoleic acid in lowering blood cholesterol in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Cholesteryl Gamma Linolenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cholesteryl Gamma Linolenate, focusing on its active component, Gamma Linolenic Acid (GLA), against other alternatives. The information presented is supported by experimental data to validate its therapeutic potential.
Mechanism of Action: A Dual Approach
This compound is understood to exert its anti-inflammatory effects primarily through the actions of Gamma Linolenic Acid (GLA) following its release. The mechanism of GLA is multi-faceted, involving the modulation of lipid mediators and the suppression of key inflammatory signaling pathways. This contrasts with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which typically function through direct enzyme inhibition.
1.1. This compound (via GLA)
GLA, an omega-6 polyunsaturated fatty acid, is metabolized into Dihomo-γ-linolenic acid (DGLA).[1] DGLA serves as a precursor for the synthesis of anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1).[1] Furthermore, DGLA competes with arachidonic acid (AA), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]
Crucially, GLA has been shown to inhibit inflammatory responses by suppressing the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two master regulators of the inflammatory cascade.[3][4] This is achieved by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3][4]
1.2. Alternative Anti-Inflammatory Agents (e.g., Diclofenac)
Traditional NSAIDs like diclofenac (B195802) primarily act by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] At higher concentrations, diclofenac may also reduce the availability of free arachidonic acid, further limiting the production of inflammatory leukotrienes.[5]
Comparative Analysis of In Vitro Efficacy
The anti-inflammatory potential of GLA has been quantified in various studies, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation research.
2.1. Comparison with Linoleic Acid (LA)
Experimental data demonstrates that while both GLA and its precursor, Linoleic Acid (LA), can inhibit inflammatory mediators, GLA is significantly more potent.[3][4]
| Compound | Target Protein | Result | Reference |
| Gamma Linolenic Acid (GLA) | iNOS | Significantly inhibited LPS-induced protein expression | [3] |
| Pro-interleukin-1β | Significantly inhibited LPS-induced protein expression | [3] | |
| Cyclooxygenase-2 (COX-2) | Significantly inhibited LPS-induced protein expression | [3] | |
| Linoleic Acid (LA) | iNOS, Pro-IL-1β, COX-2 | Less potent inhibition of LPS-induced inflammatory mediators compared to GLA | [3] |
2.2. Comparison of Effects on Key Inflammatory Markers
While direct, head-to-head trials of this compound against NSAIDs are limited, a comparative summary can be constructed from existing in vitro and in vivo data. The following table outlines the observed effects of GLA and Diclofenac on critical inflammatory mediators.
| Inflammatory Marker | Effect of Gamma Linolenic Acid (GLA) | Effect of Diclofenac |
| Nitric Oxide (NO) | Significantly inhibited LPS-induced production.[3] | Reduces NO production in inflammatory models. |
| iNOS | Downregulated LPS-induced protein expression.[3] | Inhibits iNOS expression. |
| COX-2 | Downregulated LPS-induced protein expression.[3] | Potent direct inhibitor of enzyme activity.[5] |
| TNF-α | Attenuated LPS-induced production. | Significantly reduces serum levels in inflammatory models.[6] |
| IL-1β | Inhibited LPS-induced pro-IL-1β expression.[3] | Reduces production in inflammatory cells. |
| IL-6 | Reduces production in endothelial cells.[7] | Significantly reduces serum levels in inflammatory models.[6] |
| MCP-1 | Attenuated high-glucose-induced expression in renal cells.[8] | Reduces expression in inflammatory conditions. |
| ICAM-1 | Attenuated high-glucose-induced expression in renal cells.[8] | Reduces expression on endothelial cells. |
| NF-κB Pathway | Inhibits activation by preventing IκB-α degradation and phosphorylation.[3][4] | Can suppress NF-κB activation. |
| MAPK Pathway (ERK/JNK) | Inhibits LPS-induced phosphorylation of ERK1/2 and JNK-1.[3][4] | Can modulate MAPK signaling. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines a standard procedure for evaluating the anti-inflammatory effects of a test compound in a macrophage cell line.
3.1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the methodology used to quantify the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines.
-
Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammation is then induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Cells are incubated for 24 hours.
-
-
Quantification of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, 50-100 µL of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.
-
-
Quantification of Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Analysis of Protein Expression (Western Blot):
-
Cell lysates are prepared to analyze the expression levels of key inflammatory proteins like iNOS and COX-2.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins, followed by incubation with secondary antibodies.
-
Protein bands are visualized and quantified using an appropriate imaging system.
-
Conclusion
The available experimental evidence strongly supports the anti-inflammatory effects of this compound, mediated by its active component, Gamma Linolenic Acid. Its mechanism of action is distinct from traditional NSAIDs, involving the favorable modulation of eicosanoid production and the direct suppression of master inflammatory signaling pathways like NF-κB and MAPK. In vitro studies demonstrate that GLA is a more potent inhibitor of key inflammatory markers such as iNOS and COX-2 expression compared to its precursor, linoleic acid. While further head-to-head clinical trials against established anti-inflammatory drugs are warranted, this compound presents a compelling profile for further investigation and development in the management of inflammatory conditions.
References
- 1. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma Linolenic Acid Exerts Anti-Inflammatory and Anti-Fibrotic Effects in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cholesteryl Esters' Impact on Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different cholesteryl esters on key membrane properties. The information presented is curated from experimental data to assist in understanding how the choice of cholesteryl ester can modulate membrane fluidity, thickness, permeability, and the formation of lipid rafts.
Impact on Membrane Fluidity
Membrane fluidity, a critical parameter for cellular processes, is significantly influenced by the composition of the lipid bilayer. The incorporation of cholesteryl esters can alter the packing of phospholipids, thereby modulating the fluidity of the membrane. The degree of saturation of the fatty acid chain on the cholesteryl ester plays a pivotal role in this modulation.
Key Findings:
-
Saturated Cholesteryl Esters (e.g., Cholesteryl Palmitate, Cholesteryl Stearate): The straight, saturated acyl chains of these esters allow for tighter packing with phospholipids. This increased van der Waals interaction leads to a more ordered, gel-like state, thereby decreasing membrane fluidity. This effect is analogous to the ordering effect of cholesterol in membranes rich in saturated fatty acids.[1]
-
Unsaturated Cholesteryl Esters (e.g., Cholesteryl Oleate, Cholesteryl Linoleate): The presence of kinks in the unsaturated acyl chains disrupts the tight packing of phospholipids. This creates more space between the lipid molecules, leading to a more disordered, liquid-crystalline state and thus increasing membrane fluidity.[2] Dietary supplementation with linoleate (B1235992) has been shown to increase the fluidity of low-density lipoprotein particles.
Comparative Data on Membrane Fluidity:
| Cholesteryl Ester | Saturation of Fatty Acid | Expected Effect on Membrane Fluidity | Supporting Evidence/Analogy |
| Cholesteryl Palmitate | Saturated (16:0) | Decrease | Analogous to the ordering effect of cholesterol with saturated phospholipids.[1] |
| Cholesteryl Stearate | Saturated (18:0) | Decrease | Similar to Cholesteryl Palmitate, promotes tighter packing. |
| Cholesteryl Oleate | Monounsaturated (18:1) | Increase | Kink in the acyl chain disrupts packing, leading to increased fluidity.[2] |
| Cholesteryl Linoleate | Polyunsaturated (18:2) | Significant Increase | Multiple kinks lead to greater disruption of lipid packing and higher fluidity. |
Influence on Membrane Thickness
The thickness of the lipid bilayer is crucial for the proper functioning of embedded proteins and for maintaining membrane integrity. Cholesteryl esters, by altering lipid packing, can also influence the thickness of the membrane.
Key Findings:
-
Saturated Cholesteryl Esters: By promoting a more ordered and extended conformation of the phospholipid acyl chains, saturated cholesteryl esters are expected to increase the thickness of the membrane. This is consistent with the observation that cholesterol increases the thickness of bilayers composed of saturated phospholipids.[3]
-
Unsaturated Cholesteryl Esters: The disordered packing induced by unsaturated cholesteryl esters can lead to a less extended conformation of the phospholipid acyl chains, which may result in a slight decrease or a less pronounced increase in membrane thickness compared to their saturated counterparts.
Comparative Data on Membrane Thickness:
| Cholesteryl Ester | Saturation of Fatty Acid | Expected Effect on Membrane Thickness | Supporting Evidence/Technique |
| Cholesteryl Palmitate | Saturated (16:0) | Increase | X-ray and neutron scattering studies on cholesterol with saturated lipids show increased thickness.[3][4] |
| Cholesteryl Stearate | Saturated (18:0) | Increase | Similar mechanism to Cholesteryl Palmitate. |
| Cholesteryl Oleate | Monounsaturated (18:1) | Minimal Change or Slight Decrease | Molecular dynamics simulations suggest less ordering and therefore less thickening.[5] |
| Cholesteryl Linoleate | Polyunsaturated (18:2) | Likely Decrease | Increased disorder from multiple double bonds would likely lead to a thinner bilayer. |
Modulation of Membrane Permeability
Membrane permeability to ions and small molecules is tightly regulated. Cholesteryl esters have been shown to influence this barrier function.
Key Findings:
-
Contrary to the effect of free cholesterol which generally decreases permeability, cholesteryl esters have been reported to increase the ion permeability of lecithin (B1663433) bilayers.[6] This suggests that the bulky cholesteryl ester molecule may disrupt the packing of the lipid headgroups, creating transient defects in the membrane. The extent of this increase is likely dependent on the structure of the fatty acid chain.
-
Saturated Cholesteryl Esters: While increasing ion permeability, the tighter packing induced by saturated chains might lead to a lower permeability for water and other small neutral molecules compared to unsaturated cholesteryl esters.
-
Unsaturated Cholesteryl Esters: The greater disruption of the lipid packing by unsaturated chains is expected to lead to a more significant increase in permeability to a wider range of small molecules.
Comparative Data on Membrane Permeability:
| Cholesteryl Ester | Saturation of Fatty Acid | Expected Effect on Ion Permeability | Expected Effect on Small Molecule Permeability |
| Cholesteryl Palmitate | Saturated (16:0) | Increase | Lower increase compared to unsaturated esters |
| Cholesteryl Stearate | Saturated (18:0) | Increase | Lower increase compared to unsaturated esters |
| Cholesteryl Oleate | Monounsaturated (18:1) | Increase | Higher increase due to disordered packing |
| Cholesteryl Linoleate | Polyunsaturated (18:2) | Significant Increase | Highest increase due to significant packing disruption |
Role in Lipid Raft Formation and Stability
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. Cholesteryl esters are also found in these domains and can influence their properties.[7]
Key Findings:
-
Cholesteryl esters are integral components of lipid rafts and contribute to their stability.[7]
-
The type of cholesteryl ester can influence the recruitment of specific proteins to the raft and modulate the signaling pathways originating from these platforms.[7]
-
Saturated Cholesteryl Esters: Their ability to pack tightly with sphingolipids and cholesterol likely stabilizes lipid rafts, promoting a more ordered and cohesive domain.
-
Unsaturated Cholesteryl Esters: The presence of unsaturated acyl chains may introduce a degree of disorder within the raft, potentially altering its size, stability, and the dynamics of protein partitioning.
Comparative Data on Lipid Raft Properties:
| Cholesteryl Ester | Saturation of Fatty Acid | Expected Effect on Lipid Raft Stability |
| Cholesteryl Palmitate | Saturated (16:0) | Increased Stability |
| Cholesteryl Stearate | Saturated (18:0) | Increased Stability |
| Cholesteryl Oleate | Monounsaturated (18:1) | Decreased Stability (compared to saturated) |
| Cholesteryl Linoleate | Polyunsaturated (18:2) | Significantly Decreased Stability (compared to saturated) |
Experimental Protocols
A. Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of different cholesteryl esters into liposomes.[8][9]
Materials:
-
Phospholipid (e.g., DOPC or POPC)
-
Cholesteryl esters (e.g., cholesteryl palmitate, oleate, linoleate)
-
DPH stock solution (2 mM in tetrahydrofuran)
-
Chloroform
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Co-dissolve the phospholipid and the desired cholesteryl ester (at a specific molar ratio, e.g., 9:1 phospholipid:cholesteryl ester) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), the MLV suspension can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
DPH Labeling:
-
Add the DPH stock solution to the liposome suspension to a final DPH concentration of approximately 1 µM.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes containing different cholesteryl esters. A higher anisotropy value indicates lower membrane fluidity.
-
Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.
B. Isolation of Lipid Rafts by Detergent-Free Method
This protocol describes a detergent-free method for isolating lipid rafts from cultured cells, which can then be analyzed for their lipid composition, including the presence of different cholesteryl esters.[10]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Sucrose (B13894) solutions (e.g., 45%, 35%, and 5% w/v in lysis buffer)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer until approximately 90% of the cells are lysed (monitor by microscopy).
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom: 45%, 35%, and then 5%.
-
-
Sample Loading and Ultracentrifugation:
-
Adjust the cell lysate to 40% sucrose by adding an appropriate volume of a stock sucrose solution.
-
Carefully layer the lysate at the bottom of the prepared sucrose gradient.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
Lipid rafts will float to the interface between the 5% and 35% sucrose layers.
-
Carefully collect this opaque band using a pipette.
-
-
Analysis:
-
The collected lipid raft fraction can be further analyzed by techniques such as mass spectrometry to determine its lipid composition, including the relative abundance of different cholesteryl esters.
-
Caption: Workflow for detergent-free isolation of lipid rafts.
Signaling Pathway Modulation
The alteration of membrane properties by different cholesteryl esters can have a profound impact on cellular signaling pathways that are dependent on the membrane environment. For example, the function of many G-protein coupled receptors (GPCRs) is sensitive to the lipid composition of the membrane, particularly the formation and stability of lipid rafts.
Caption: Influence of cholesteryl esters on a representative GPCR signaling pathway.
References
- 1. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Cholesterol on Short- and Long-Chain Monounsaturated Lipid Bilayers as Determined by Molecular Dynamics Simulations and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of Unsaturated Phospholipids and Cholesterol in Membranes: Effect of the Double-Bond Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholesteryl Gamma-Linolenate in Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease. The composition of these plaques, particularly the accumulation of various cholesteryl esters, is a critical factor in disease progression. While the pro-atherogenic effects of certain cholesteryl esters, such as cholesteryl oleate (B1233923), are well-documented, the specific role of Cholesteryl Gamma-Linolenate (CGL) in atherosclerosis models is less understood. This guide provides a comparative analysis of CGL against other common cholesteryl esters, based on the current understanding of its constituent fatty acid, gamma-linolenic acid (GLA), and its metabolites. Due to a lack of direct comparative studies on CGL, this guide synthesizes existing data on GLA and contrasts it with established knowledge of other cholesteryl esters to provide a framework for future research.
Comparative Analysis of Cholesteryl Esters in Atherosclerosis
The following table summarizes the known and expected effects of different cholesteryl esters on key parameters of atherosclerosis. The information for Cholesteryl Gamma-Linolenate is largely extrapolated from studies on gamma-linolenic acid (GLA) and its metabolite, dihomo-gamma-linolenic acid (DGLA).
| Feature | Cholesteryl Gamma-Linolenate (CGL) (Hypothesized) | Cholesteryl Oleate (CO) | Cholesteryl Linoleate (CL) |
| Plaque Formation | Potentially reduced due to the anti-inflammatory properties of GLA. | Promotes plaque formation and is a major component of atherosclerotic lesions. | A major cholesteryl ester in LDL; its oxidation is a key event in early atherosclerosis. |
| Inflammation | May suppress inflammation by inhibiting NF-κB activation, a known effect of GLA and DGLA. | Associated with increased inflammation within the plaque. | Oxidized forms are pro-inflammatory and contribute to endothelial dysfunction. |
| Foam Cell Formation | Potentially inhibited, as DGLA has been shown to reduce macrophage lipid uptake. | Promotes foam cell formation by increasing lipid accumulation in macrophages. | A key component of oxidized LDL (oxLDL), which is readily taken up by macrophages to form foam cells. |
| Vascular Cell Adhesion | May decrease the expression of adhesion molecules like VCAM-1 and ICAM-1, based on DGLA studies.[1] | Associated with increased expression of adhesion molecules. | Oxidized CL in LDL can upregulate adhesion molecule expression on endothelial cells. |
Experimental Protocols for Comparative Analysis
To directly assess the role of Cholesteryl Gamma-Linolenate in atherosclerosis, rigorous experimental studies are required. Below are detailed protocols for in vivo and in vitro comparative analyses.
In Vivo Atherosclerosis Model: Apolipoprotein E-Deficient (ApoE-/-) Mice
This protocol outlines a comparative study to evaluate the effects of dietary CGL versus Cholesteryl Oleate on the development of atherosclerosis in a well-established mouse model.
1. Animal Model and Diet:
-
Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks old.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diets:
-
Control Group: Western-type diet (21% fat, 0.15% cholesterol).
-
CGL Group: Western-type diet supplemented with Cholesteryl Gamma-Linolenate (e.g., 1% by weight).
-
CO Group: Western-type diet supplemented with Cholesteryl Oleate (e.g., 1% by weight).
-
-
Duration: 12-16 weeks.
2. Atherosclerotic Plaque Analysis:
-
At the end of the dietary intervention, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
The entire aorta is dissected, cleaned of adipose tissue, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
The aortic arch is opened longitudinally, and images are captured for en face analysis of the plaque area relative to the total aortic surface area.
-
The aortic root is embedded in OCT compound, and serial cryosections (10 µm) are prepared. Sections are stained with Oil Red O for lipid deposition and Hematoxylin and Eosin (H&E) for general morphology.
-
Immunohistochemistry is performed on aortic root sections to quantify macrophage (e.g., CD68 staining) and smooth muscle cell (e.g., α-actin staining) content within the plaques.
3. Biochemical Analysis:
-
Blood samples are collected at baseline and at the end of the study for analysis of plasma lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Inflammatory markers such as TNF-α and IL-6 can be measured in the plasma using ELISA.
In Vitro Foam Cell Formation Assay
This assay compares the potential of CGL and Cholesteryl Oleate to induce foam cell formation in macrophages.
1. Cell Culture:
-
Mouse peritoneal macrophages are harvested from C57BL/6 mice 3 days after intraperitoneal injection of thioglycollate broth.
-
Alternatively, a macrophage cell line such as RAW 264.7 can be used.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
2. Treatment:
-
Macrophages are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are then incubated with one of the following for 24-48 hours:
-
Control: Vehicle (e.g., DMEM with 0.1% BSA).
-
CGL: Cholesteryl Gamma-Linolenate (e.g., 50 µg/mL) complexed with BSA.
-
CO: Cholesteryl Oleate (e.g., 50 µg/mL) complexed with BSA.
-
Positive Control: Oxidized LDL (oxLDL) (e.g., 50 µg/mL).
-
3. Analysis of Lipid Accumulation:
-
After incubation, cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Intracellular lipid accumulation is visualized by staining with Oil Red O or Bodipy 493/503.
-
For quantitative analysis, the stained lipid droplets can be extracted with isopropanol, and the absorbance is measured.
-
Alternatively, cellular cholesterol content can be quantified using a cholesterol assay kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway influenced by CGL, based on the known effects of GLA/DGLA, and the experimental workflows for the proposed in vivo and in vitro studies.
Caption: Potential anti-inflammatory signaling pathway of Cholesteryl Gamma-Linolenate.
Caption: Experimental workflow for the in vivo comparative study.
Caption: Experimental workflow for the in vitro foam cell formation assay.
Conclusion
While direct experimental evidence for the role of Cholesteryl Gamma-Linolenate in atherosclerosis is currently lacking, the known anti-inflammatory and potentially anti-atherogenic properties of its constituent fatty acid, GLA, suggest that CGL may have a protective role. In contrast, other cholesteryl esters like cholesteryl oleate are well-established as pro-atherogenic. The provided experimental protocols offer a clear roadmap for future research to directly compare the effects of CGL and other cholesteryl esters, which will be crucial for a definitive understanding of its role in cardiovascular disease and for the development of novel therapeutic strategies.
References
A Comparative Guide to Gene Expression Analysis: Cholesteryl Gamma Linolenate versus Gamma Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Cholesteryl Gamma Linolenate and its constituent fatty acid, Gamma Linolenic Acid (GLA), on gene expression. While direct comprehensive gene expression studies on this compound are limited, this document synthesizes available data on GLA and cholesterol to offer a predictive comparison and a framework for future research.
Introduction
Gamma Linolenic Acid (GLA), an omega-6 polyunsaturated fatty acid, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and lipid-modulating properties.[1][2] These effects are largely attributed to its ability to modulate the expression of a wide array of genes. This compound, an ester of cholesterol and GLA, represents a potential delivery form of GLA. Understanding its impact on gene expression is crucial for evaluating its therapeutic efficacy compared to free GLA. This guide compares the known gene expression effects of GLA with the anticipated effects of this compound, supported by experimental data and detailed protocols.
Comparative Gene Expression Analysis
Table 1: Comparison of Gene Expression Modulation
| Gene Category | Gene Examples | Effect of Gamma Linolenic Acid (GLA) | Postulated Effect of this compound |
| Inflammation & Immunity | IL-1β, TNFα, IL-6 | Downregulation of pro-inflammatory cytokine expression.[3] | Similar anti-inflammatory effects, potentially with altered kinetics due to intracellular release of GLA. |
| Angiogenesis | VEGF, Flt1, MMP2 | Downregulation of key angiogenesis-promoting genes in glioma models.[1] | May exert similar anti-angiogenic effects following hydrolysis and release of GLA. |
| Cell Cycle & Apoptosis | Cyclin D1, p27, p53, BAX/BCL2 | Modulation of cell cycle regulators and pro-apoptotic genes in cancer cells.[1][4] | Potential for similar anti-proliferative and pro-apoptotic effects in cancer cells. |
| Lipid Metabolism | CD36, HADHA, PDK4, CPT1α, PPARα | Upregulation of genes involved in fatty acid transport and oxidation.[4][5] | May have a more complex effect, with the cholesterol moiety influencing lipid metabolic pathways. |
| Oxidative Stress | HO-1, SOD, GPx | Upregulation of antioxidant-related genes.[4] | Likely to induce a similar antioxidant response due to the activity of GLA. |
| Cholesterol Homeostasis | HMG-CoA Reductase, LDLR | Indirect effects on cholesterol metabolism. | Direct impact on cholesterol-sensing pathways, potentially leading to feedback inhibition of endogenous cholesterol synthesis. |
Signaling Pathways
The biological effects of GLA are mediated through various signaling pathways. It is anticipated that this compound, upon intracellular hydrolysis to GLA and cholesterol, will activate similar pathways.
GLA-Mediated Anti-Cancer Signaling
GLA has been shown to exert anti-tumor effects by modulating key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.
LKB1-AMPK-mTOR Pathway in Lipid Metabolism
GLA has been shown to protect against lipid metabolism disorders by activating the LKB1-AMPK-mTOR signaling pathway.[4]
References
- 1. Large scale gene expression analysis of cholesterol-loaded macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cholesterol/lipid delivery system for murine myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Regulation of gene expression by dietary plant sterols in cholesterol " by Elliot D Jesch [digitalcommons.unl.edu]
Comparative Efficacy of Cholesteryl Gamma Linolenate Drug Delivery Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different drug delivery systems for Cholesteryl Gamma Linolenate (CGL), a promising anti-cancer agent. By summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to inform the selection and design of effective CGL delivery strategies.
This compound is an ester of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-tumor properties.[1] The conjugation of GLA to cholesterol, a natural component of cell membranes, is a strategy to enhance its cellular uptake and therapeutic efficacy.[2] This guide focuses on the comparative efficacy of CGL when delivered via two prominent lipid-based nanocarriers: Solid Lipid Nanoparticles (SLNs) and Liposomes.
Data Presentation: A Comparative Analysis
While direct comparative studies on different CGL delivery systems are limited, we can extrapolate and compare potential performance based on studies of structurally similar cholesteryl esters and GLA formulations. The following tables summarize key parameters for hypothetical CGL-loaded SLNs and Liposomes, drawing data from research on related compounds.
Table 1: Physicochemical Properties of CGL Delivery Systems
| Parameter | CGL-Solid Lipid Nanoparticles (Hypothetical) | CGL-Liposomes (Hypothetical) |
| Particle Size (nm) | ~ 80 - 200 | ~ 100 - 200 |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -25 to -40 | -20 to -35 |
| Drug Loading (%) | ~ 5 - 15 | ~ 10 - 20 |
| Entrapment Efficiency (%) | > 90 | > 85 |
Data extrapolated from studies on cholesteryl butyrate (B1204436) and cholesteryl oleate (B1233923) SLNs, and GLA-liposomes.[1][3]
Table 2: In Vitro & In Vivo Performance Indicators
| Parameter | CGL-Solid Lipid Nanoparticles (Hypothetical) | CGL-Liposomes (Hypothetical) |
| Drug Release Profile | Sustained release over 48-72 hours | Biphasic release (initial burst followed by sustained release) |
| In Vitro Cytotoxicity | Significant inhibition of cancer cell proliferation | Dose-dependent cytotoxicity against various cancer cell lines |
| In Vivo Tumor Reduction | Potential for significant tumor growth inhibition | Demonstrated tumor regression in animal models |
Performance indicators are based on in vitro and in vivo studies of cholesteryl ester-loaded SLNs and GLA-liposomal formulations.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the preparation and characterization of CGL-loaded SLNs and Liposomes.
Preparation of CGL-Solid Lipid Nanoparticles (SLNs)
Method: Warm Microemulsion Technique [1]
-
Preparation of the Lipid Phase: this compound (CGL) and a solid lipid (e.g., tristearin, glyceryl behenate) are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Formation of the Microemulsion: An aqueous surfactant solution (e.g., polysorbate 80) is heated to the same temperature and added to the molten lipid phase under continuous stirring to form a clear microemulsion.
-
Dispersion and Nanoparticle Formation: The warm microemulsion is then dispersed in a cold aqueous solution (2-4°C) under high-speed homogenization. The rapid cooling of the lipid droplets leads to the precipitation of the lipid and the formation of solid lipid nanoparticles with encapsulated CGL.
-
Purification: The resulting SLN dispersion is purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of CGL-Liposomes
Method: Thin-Film Hydration Followed by Extrusion [5][6]
-
Lipid Film Formation: this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), and cholesterol are dissolved in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[6] The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.[5]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).[7]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[5]
-
Purification: Unencapsulated CGL is removed from the liposome (B1194612) suspension by size exclusion chromatography or dialysis.
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Entrapment Efficiency and Drug Loading: Quantified by separating the encapsulated drug from the free drug and measuring the drug concentration using High-Performance Liquid Chromatography (HPLC). The formulas are as follows:
-
Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Mandatory Visualizations
Signaling Pathway of Gamma-Linolenic Acid (GLA)
The therapeutic effect of CGL is primarily attributed to its active component, GLA. The following diagram illustrates the key signaling pathways affected by GLA in cancer cells, leading to apoptosis and inhibition of proliferation.
Caption: Metabolic pathway of GLA and its anti-cancer effects.
Experimental Workflow: CGL-SLN Preparation
The following diagram outlines the key steps in the preparation of this compound-loaded Solid Lipid Nanoparticles.
References
- 1. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'Good Cholesterol' Nanoparticles Seek and Destroy Cancer Cells | MD Anderson Cancer Center [mdanderson.org]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Cholesteryl Gamma-Linolenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial potential of Cholesteryl Gamma-Linolenate. Through a comparative approach, we evaluate its likely performance against alternative antibacterial lipids, supported by experimental data from closely related compounds. Detailed methodologies for key antibacterial assays are presented to facilitate the replication and validation of these findings.
Comparative Antibacterial Activity
While direct quantitative data on the antibacterial activity of Cholesteryl Gamma-Linolenate is limited in current literature, we can infer its potential efficacy by examining the performance of structurally similar compounds, such as Cholesteryl Linoleate and free Gamma-Linolenic Acid (GLA). The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for these related molecules against a range of pathogenic bacteria. This comparative data suggests that Cholesteryl Gamma-Linolenate likely possesses antibacterial properties, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Cholesteryl Linoleate and Alternative Antibacterial Lipids
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cholesteryl Linoleate | Staphylococcus epidermidis (MDR) | 1 | [1] |
| Cholesteryl Linoleate | Pseudomonas aeruginosa | 8 | [1] |
| Cholesteryl Linoleate | Enterococcus faecalis (VRE) | >64 (4 with Vancomycin) | [1] |
| Palmitic Acid | Staphylococcus epidermidis (MDR) | 0.5 | [1] |
| Stearic Acid | Staphylococcus epidermidis (MDR) | 0.25 | [1] |
| Lauric Acid | Staphylococcus aureus | 10 | [2] |
| Linolenic Acid | Listeria monocytogenes | 20 | [2] |
MDR: Multi-Drug Resistant; VRE: Vancomycin-Resistant Enterococcus
Table 2: Antibacterial Spectrum of Cholesteryl Linoleate
| Bacterial Strain | Gram Type | Activity |
| Staphylococcus epidermidis | Gram-positive | Active |
| Enterococcus faecalis | Gram-positive | Synergistic with Vancomycin |
| Pseudomonas aeruginosa | Gram-negative | Active |
Experimental Protocols
To facilitate further research and validation, this section details the standard experimental protocols for determining the antibacterial activity of lipid-based compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (e.g., Cholesteryl Gamma-Linolenate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacteria in broth without test compound)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (no turbidity). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compound solution
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.
Proposed Mechanism of Action and Signaling Pathway
The primary antibacterial mechanism of cholesteryl esters and fatty acids is believed to be the disruption of the bacterial cell membrane's integrity.[2] This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. In Gram-negative bacteria, this membrane stress is often detected by a specific signaling pathway, the σE stress response system, which is activated to repair the damage.[3]
Experimental Workflow for Investigating Antibacterial Activity
Caption: Workflow for validating antibacterial activity.
Proposed Signaling Pathway: The σE Stress Response in Gram-Negative Bacteria
Caption: The σE-mediated membrane stress response.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Cholesteryl Gamma Linolenate
For researchers, scientists, and professionals in drug development, the accurate quantification of Cholesteryl Gamma Linolenate is crucial for understanding its physiological roles and therapeutic potential. The selection of an appropriate analytical method is a critical step that influences the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Method Performance
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.999[1] | Typically > 0.99 | 0.95 - 1.00[1] |
| Limit of Quantification (LOQ) | Method dependent, can be in the µg/mL range | ng/mL to pg/mL range | 0.003 – 14.88 ng/mL[1] |
| Precision (%RSD) | Typically < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | Typically 85-115% | 85-115% | 90-110% |
| Specificity | Good, but may have co-elution with similar compounds | High, based on mass fragmentation patterns | Very high, based on parent and daughter ion transitions |
| Throughput | Moderate | Low to Moderate | High |
| Sample Derivatization | Not always required | Often required | Not always required |
Experimental Protocols: Methodologies for Quantification
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of cholesteryl esters using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of cholesteryl esters.
-
Sample Preparation : Lipid extraction from the sample matrix (e.g., plasma, tissue homogenate) is typically performed using a modified Folch or Bligh-Dyer method. The lipid extract is then dried and reconstituted in a suitable solvent for HPLC analysis.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) is often employed.
-
Flow Rate : Typically around 1 mL/min.
-
Detection : UV detection at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For cholesteryl esters, derivatization is often necessary.
-
Sample Preparation and Derivatization : After lipid extraction, the cholesteryl esters are typically hydrolyzed to release the fatty acids. The fatty acids are then esterified (e.g., to form methyl esters) to increase their volatility for GC analysis.
-
GC-MS Conditions :
-
Column : A capillary column with a non-polar stationary phase is commonly used.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Temperature Program : A temperature gradient is used to separate the different fatty acid methyl esters.
-
Ionization : Electron ionization (EI) is commonly used.
-
Mass Analysis : The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for lipid analysis.
-
Sample Preparation : Similar to HPLC, lipid extraction is performed, and the extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Conditions :
-
Column : A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water with an organic modifier (e.g., acetonitrile, methanol) and a small amount of additive (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.
-
Ionization : Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.
-
Mass Analysis : Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a specific product ion.
-
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing and validating different analytical techniques for the quantification of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC offers a good balance of performance and accessibility, making it suitable for routine analysis where high sensitivity is not the primary concern.
-
GC-MS provides excellent sensitivity and specificity but often requires sample derivatization, which can increase sample preparation time and introduce variability.
-
LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it the method of choice for demanding applications such as clinical research and drug metabolism studies.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical method to ensure the generation of high-quality, reliable, and reproducible data in their studies of this compound.
References
A Comparative Analysis of Cholesteryl Gamma-Linolenate and Other N-6 Lipid Derivatives in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cholesteryl Gamma-Linolenate against other n-6 lipid derivatives, focusing on their anti-cancer and anti-inflammatory properties. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
Introduction to N-6 Lipid Derivatives
The n-6 polyunsaturated fatty acids (PUFAs) are a class of essential fatty acids that play crucial roles in various physiological and pathological processes, including inflammation and cancer. Key members of this family include Linoleic Acid (LA), Gamma-Linolenic Acid (GLA), Dihomo-gamma-linolenic Acid (DGLA), and Arachidonic Acid (AA). While some n-6 PUFA metabolites, particularly those derived from AA, are known to promote inflammation and cancer progression, others, such as those from GLA and DGLA, have demonstrated potent anti-inflammatory and anti-cancer effects.[1][2] This has led to significant interest in exploring these molecules as potential therapeutic agents. Cholesteryl esters of these fatty acids, such as Cholesteryl Gamma-Linolenate, represent a novel approach to potentially enhance the delivery and efficacy of these bioactive lipids.
Comparative Efficacy Data
While direct comparative studies on the efficacy of Cholesteryl Gamma-Linolenate versus other n-6 lipid derivatives are limited, this section compiles available quantitative data from various studies to facilitate an indirect comparison of their anti-proliferative and cytotoxic effects.
In Vitro Anti-Cancer Activity
The following table summarizes the inhibitory concentrations (IC50) of various n-6 lipid derivatives on different cancer cell lines.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Gamma-Linolenic Acid (GLA) | HT-29 (Colon Cancer) | MTT | 255 µM (72h) | [3] |
| MDA-MB-231 (Breast Cancer) | MTT | Synergistic with Paclitaxel (B517696) | [4] | |
| HuH7 (Hepatocellular Carcinoma) | Cell Count | Dose-dependent inhibition (up to 250 µM) | [2] | |
| CHP-212 (Neuroblastoma) | [3H]-Thymidine Incorporation | Inhibition at 5 µg/ml | [5] | |
| TG (Tubal Carcinoma) | [3H]-Thymidine Incorporation | Inhibition at 5 µg/ml | [5] | |
| SW-620 (Colon Carcinoma) | [3H]-Thymidine Incorporation | Complete inhibition at 5 µg/ml | [5] | |
| Dihomo-gamma-linolenic Acid (DGLA) | KB-3-1 (Cervical Carcinoma) | Cell Proliferation | Dose-dependent inhibition, equal potency to GLA | [1] |
| Cholesteryl Butyrate (B1204436) (in SLN) | PC-3 (Prostate Cancer) | Cell Viability | Inhibition | [6][7] |
| HT-29 (Colon Cancer) | Cell Viability | Inhibition | [6][7] | |
| A549 (Lung Cancer) | Cell Viability | Inhibition | [6][7] | |
| B16-F10 (Melanoma) | Cell Viability | Inhibition | [6][7] |
Note: Data for Cholesteryl Gamma-Linolenate is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Synthesis of Cholesteryl Esters
Objective: To synthesize cholesteryl esters from cholesterol and fatty acids.
Protocol: A common method involves the esterification of cholesterol with a fatty acid using a suitable catalyst.
-
Method 1: Fatty Acid Anhydrides [6]
-
Dissolve cholesterol and a slight excess of the fatty acid anhydride (B1165640) in a suitable solvent.
-
The reaction proceeds to yield the cholesteryl ester.
-
This method is noted for its high, reproducible yield.
-
-
Method 2: Cross-Coupling with Aroyl Chlorides [8]
-
In a clean vial, combine cholesterol (0.5 mmol) and the desired aroyl chloride (1.0 mmol).
-
Add sodium tert-butoxide (1.0 mmol) as a base.
-
Add the catalyst, such as PdCl2(dtbpf) complex.
-
Add 1,4-dioxane (B91453) as the solvent.
-
Irradiate the mixture in a microwave at 100°C for 2 hours.
-
This method allows for the synthesis of a wide variety of cholesteryl esters.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of lipid derivatives on cancer cell viability.
Protocol: [4]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the lipid derivative (e.g., GLA) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the lipid derivatives induce apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the lipid derivative at the desired concentration and for a specific time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of lipid derivatives in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., SCID/Beige mice).
-
Tumor Cell Implantation: Subcutaneously or intravenously inject a human cancer cell line (e.g., PC-3) to establish tumors.
-
Treatment Administration: Once tumors are established, administer the lipid derivative (e.g., cholesteryl butyrate in solid lipid nanoparticles) via a suitable route (e.g., intravenous or intraperitoneal injection).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. For metastatic models, monitor for the presence of metastases in relevant organs (e.g., lungs).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of n-6 lipid derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
Gamma-Linolenic Acid (GLA) and its Metabolites
GLA is metabolized in the body to DGLA, which can then be converted to either anti-inflammatory series 1 prostaglandins (B1171923) (PGE1) or, to a lesser extent, to AA, the precursor of pro-inflammatory series 2 prostaglandins (PGE2) and series 4 leukotrienes.[1] The anti-cancer effects of GLA are thought to be mediated by several mechanisms, including:
-
Induction of Apoptosis: GLA has been shown to induce apoptosis in various cancer cell lines.[2][9]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels and lipid peroxidation contribute to GLA-induced cytotoxicity in cancer cells.[2]
-
Inhibition of Tumor Angiogenesis: GLA and its derivatives may inhibit the formation of new blood vessels that supply tumors.[9]
Caption: Metabolic pathway of n-6 polyunsaturated fatty acids.
Cholesteryl Esters and Cancer Signaling
Cholesteryl esters, including Cholesteryl Gamma-Linolenate, are formed by the esterification of cholesterol with fatty acids. In cancer cells, there is often an accumulation of cholesteryl esters, which is associated with increased proliferation and aggressiveness.[10] The signaling pathways implicated include:
-
Akt/mTOR Pathway: Cholesteryl esters have been shown to activate the Akt-mTOR signaling pathway, which is a key regulator of cell growth and survival.[11]
-
Wnt Signaling: Cholesterol itself can activate the canonical Wnt signaling pathway, a crucial pathway in development and cancer.[12]
Caption: Simplified signaling pathways involving cholesterol and cholesteryl esters in cancer.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel lipid derivative like Cholesteryl Gamma-Linolenate.
Caption: A logical workflow for the preclinical evaluation of a novel anti-cancer lipid derivative.
Conclusion and Future Directions
The available evidence suggests that n-6 PUFAs such as GLA and DGLA possess significant anti-cancer and anti-inflammatory properties. Cholesteryl esters of fatty acids represent a promising, yet understudied, class of compounds that may offer advantages in terms of stability and cellular uptake. While direct comparative data for Cholesteryl Gamma-Linolenate is currently lacking, the experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for future research. Further studies are warranted to synthesize and evaluate the efficacy of Cholesteryl Gamma-Linolenate and other cholesteryl esters of n-6 PUFAs in preclinical models of cancer and inflammatory diseases. Such research will be crucial in determining their potential as novel therapeutic agents.
References
- 1. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Effects of Gamma Linolenic Acid on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Linolenic acid supplementation can affect cancer cell proliferation via modification of fatty acid composition [pubmed.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumoricidal and anti-angiogenic actions of gamma-linolenic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intratumor cholesteryl ester accumulation is associated with human breast cancer proliferation and aggressive potential: a molecular and clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciencedaily.com [sciencedaily.com]
In Vivo Therapeutic Potential of Cholesteryl Gamma-Linolenate: A Comparative Analysis in a Preclinical Glioma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Cholesteryl Gamma-Linolenate (CGL), represented by its active fatty acid component Gamma-Linolenic Acid (GLA), against the standard-of-care chemotherapeutic agent, Temozolomide (B1682018) (TMZ), in a preclinical model of glioblastoma. Due to the limited availability of direct in vivo studies on CGL, this analysis utilizes extensive data from studies on GLA, its bioactive component. The cholesterol moiety in CGL is anticipated to enhance the delivery of GLA to tumor cells, a concept supported by the general use of cholesterol-based carriers in drug delivery.
Comparative Efficacy in the C6 Rat Glioma Model
The C6 rat glioma model is a widely used preclinical model that mimics key aspects of human glioblastoma. The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of GLA and TMZ in this model.
Table 1: Comparison of Anti-Tumor Efficacy
| Parameter | Gamma-Linolenic Acid (GLA) | Temozolomide (TMZ) | Control |
| Tumor Volume Reduction | 75% reduction | 35.6% reduction (single agent) | No significant reduction |
| Median Tumor Volume | Not explicitly stated, but significant decrease reported. | 71.8 mm³ | 111.5 mm³ |
| Microvessel Density (MVD) Reduction | 44% reduction | Significant decrease reported | N/A |
| Induction of Apoptosis | Significant increase in apoptotic cells | 7-fold increase in apoptotic cells | Baseline levels |
Table 2: Effects on Key Signaling and Cell Cycle Proteins
| Protein | Effect of Gamma-Linolenic Acid (GLA) | Effect of Temozolomide (TMZ) |
| VEGF | 71% reduction in expression | Known to have anti-angiogenic effects |
| Flt1 (VEGF Receptor) | 57% reduction in expression | Not explicitly stated |
| ERK1/2 | 27-31% reduction in expression | Not explicitly stated |
| MMP2 | 35% reduction in mRNA expression, 32% reduction in proteolytic activity | Not explicitly stated |
| p53 | 44% increase in expression | Not explicitly stated |
| p27 | 27% increase in expression | Not explicitly stated |
| Cyclin D1 | 42% increase in expression | Not explicitly stated |
| pRb | 62% decrease in expression | Not explicitly stated |
| MGMT | Not directly affected | Repair of TMZ-induced DNA damage is a key resistance mechanism[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the referenced in vivo studies.
Gamma-Linolenic Acid (GLA) Protocol
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Cell Line: C6 rat glioma cells.
-
Tumor Induction: Stereotactic injection of C6 glioma cells into the striatum of the rat brain.[3]
-
Treatment: 14 days after tumor cell injection, an osmotic pump is surgically implanted to deliver a continuous infusion of 5 mM GLA in artificial cerebrospinal fluid (CSF) directly to the tumor site.[3][4]
-
Assessment: After 14 days of treatment, animals are euthanized, and brains are collected for tumor size estimation, immunohistochemistry to measure microvessel density, and Western blotting/RT-PCR to analyze protein and mRNA expression levels.[3]
Temozolomide (TMZ) Protocol
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Cell Line: C6/LacZ rat glioma cells.
-
Tumor Induction: Stereotactic injection of C6/LacZ glioma cells into the rat brain.[5]
-
Treatment: Treatment is initiated after tumor establishment. One common regimen involves intraperitoneal (i.p.) injection of 7.5 mg/kg TMZ for 5 consecutive days.[5] Another approach is oral administration of 7 mg/kg for 5 days.[6]
-
Assessment: Animals are sacrificed at a predetermined time point (e.g., 18 days after treatment initiation), and brains are harvested to evaluate tumor volume, tumor cell proliferation (e.g., Ki67 staining), microvessel density, and apoptosis (e.g., TUNEL assay).[5][6][7]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GLA and the experimental workflows.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Gamma-Linolenic Acid in Glioma Cells.
Caption: In Vivo Glioma Model Experimental Workflow.
Discussion and Conclusion
The available in vivo data suggests that Gamma-Linolenic Acid exhibits significant anti-tumor activity in the C6 rat glioma model, comparable and in some aspects, potentially superior to the standard chemotherapeutic agent, Temozolomide. GLA appears to exert its effects through a multi-faceted mechanism involving the induction of oxidative stress, inhibition of angiogenesis, and modulation of key cell cycle regulatory proteins.[3][8] In contrast, TMZ's primary mechanism is DNA alkylation, leading to cytotoxicity.[1][9][10]
The formulation of GLA as a cholesteryl ester in Cholesteryl Gamma-Linolenate holds the promise of improved drug delivery to the tumor site, potentially enhancing its therapeutic efficacy. However, direct in vivo studies of CGL are necessary to validate this hypothesis and to fully elucidate its pharmacokinetic and pharmacodynamic properties.
The data presented in this guide provides a strong rationale for further investigation into Cholesteryl Gamma-Linolenate as a novel therapeutic agent for glioblastoma. Future studies should focus on direct comparative in vivo efficacy studies of CGL against TMZ, as well as exploring potential synergistic effects of combination therapies.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gamma-linolenic acid inhibits both tumour cell cycle progression and angiogenesis in the orthotopic C6 glioma model through changes in VEGF, Flt1, ERK1/2, MMP2, cyclin D1, pRb, p53 and p27 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Combination celecoxib and temozolomide in C6 rat glioma orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scielo.br [scielo.br]
- 8. Gamma-linolenic acid therapy of human glioma-a review of in vitro, in vivo, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of Membrane Ordering: Cholesterol vs. Cholesteryl Gamma-Linolenate
For researchers, scientists, and drug development professionals, understanding how different molecules interact with and modify cell membranes is paramount. The lipid bilayer, a fundamental component of the cell membrane, is not a static structure; its fluidity and organization are critical for numerous cellular processes. Cholesterol is a well-known modulator of membrane fluidity, typically increasing the order of the lipid acyl chains. This guide provides a comparative analysis of the membrane ordering effects of cholesterol versus cholesteryl gamma-linolenate (B1238488), a cholesteryl ester of a polyunsaturated fatty acid.
Cholesterol, with its rigid sterol ring and small polar hydroxyl group, intercalates between phospholipids (B1166683) in the membrane. This interaction restricts the motion of the phospholipid acyl chains, leading to a more ordered, condensed state, particularly in membranes composed of phospholipids with saturated or monounsaturated acyl chains.[1][2][3] In contrast, cholesteryl gamma-linolenate is a much bulkier and more hydrophobic molecule. The presence of the polyunsaturated gamma-linolenic acid tail, with its multiple double bonds, introduces significant kinks and disorder.[4] Due to its non-polar nature, it is unlikely to orient itself within the phospholipid bilayer in a manner that would order the surrounding acyl chains. Instead, it is more likely to be sequestered within the hydrophobic core of the membrane or within lipid droplets.
Quantitative Comparison of Membrane Ordering Effects
The ordering effect of molecules on lipid bilayers can be quantified using various biophysical techniques, such as solid-state Nuclear Magnetic Resonance (NMR) to determine the deuterium (B1214612) order parameter (SCD) and fluorescence spectroscopy to measure fluorescence anisotropy. A higher SCD or fluorescence anisotropy value generally indicates a more ordered membrane.
The following table summarizes the established effects of cholesterol and the inferred effects of cholesteryl gamma-linolenate on membrane order parameters.
| Parameter | Cholesterol | Cholesteryl Gamma-Linolenate (Inferred) |
| Deuterium Order Parameter (SCD) | Increases SCD of phospholipid acyl chains, indicating a more ordered state.[5] | Unlikely to significantly increase SCD. May decrease it or have no effect, indicating a more disordered state. |
| Fluorescence Anisotropy | Increases the fluorescence anisotropy of probes like DPH, indicating restricted probe motion in a more ordered environment.[6] | Expected to decrease or have a minimal effect on fluorescence anisotropy, suggesting a more fluid and disordered environment. |
| Membrane Condensing Effect | Induces a condensing effect on many phospholipid monolayers and bilayers.[7] | Unlikely to have a condensing effect; may even increase the area per lipid molecule. One study showed cholesterol has no condensing effect on bilayers containing gamma-linolenic acid.[7] |
Experimental Methodologies
Accurate assessment of membrane ordering relies on precise experimental protocols. Below are detailed methodologies for two key techniques used to study membrane biophysics.
Deuterium (²H) Solid-State NMR Spectroscopy
Solid-state NMR spectroscopy is a powerful technique to probe the structure and dynamics of lipid bilayers. By using specifically deuterated lipids, the orientation and motion of different segments of the lipid molecules can be determined.
Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) by co-dissolving the desired lipids (e.g., a deuterated phosphatidylcholine), cholesterol or cholesteryl gamma-linolenate in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with a buffer solution at a temperature above the lipid's phase transition temperature.
-
The sample is then subjected to multiple freeze-thaw cycles to ensure homogeneity.
-
-
NMR Data Acquisition:
-
The hydrated lipid dispersion is transferred to a solid-state NMR rotor.
-
²H NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
Spectra are typically recorded as a function of temperature.
-
-
Data Analysis:
-
The quadrupolar splitting (Δνq) is measured from the "Pake doublet" powder pattern.
-
The carbon-deuterium bond order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h/e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Steady-State Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. The probe's mobility is sensitive to the local viscosity and order of its environment.
Protocol:
-
Probe Incorporation:
-
The fluorescent probe, commonly 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the lipid mixture in organic solvent before film formation. The probe-to-lipid ratio is typically low (e.g., 1:500) to avoid self-quenching.
-
-
Liposome Preparation:
-
Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm). This ensures a more uniform vesicle size distribution.
-
-
Anisotropy Measurement:
-
Fluorescence measurements are performed using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light, and the fluorescence emission is measured in both vertical (IVV) and horizontal (IVH) orientations. A correction factor, G = IHV / IHH, is determined using horizontally polarized excitation.
-
-
Calculation:
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the distinct ways cholesterol and cholesteryl gamma-linolenate are proposed to interact with a lipid bilayer.
Caption: Cholesterol intercalates into the phospholipid bilayer, ordering the acyl chains.
Caption: Cholesteryl gamma-linolenate is unlikely to order the membrane due to its bulky, disordered tail.
Conclusion
References
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol condensation of alpha-linolenic and gamma-linolenic acid-containing phosphatidylcholine monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cholesteryl Gamma Linolenate and Cholesteryl Linoleate for Researchers
In the landscape of lipid research and drug development, cholesteryl esters are gaining prominence for their roles in cellular signaling, disease pathology, and as components of advanced drug delivery systems.[1][2] This guide provides a comparative analysis of two such esters: Cholesteryl Gamma Linolenate and Cholesteryl Linoleate (B1235992). While direct head-to-head experimental data is limited, this comparison synthesizes available information on their parent fatty acids—gamma-linolenic acid (GLA) and linoleic acid (LA)—and the known properties of their cholesteryl ester forms.
Physicochemical Properties
A fundamental aspect of understanding the biological potential of these molecules is their physical and chemical characteristics. Cholesteryl esters are generally hydrophobic compounds formed from the esterification of cholesterol with a fatty acid.[1]
| Property | This compound | Cholesteryl Linoleate |
| Molecular Formula | C45H74O2[3] | C45H76O2[4] |
| Molecular Weight | 647.07 g/mol [3] | 649.1 g/mol [4] |
| Parent Fatty Acid | Gamma-Linolenic Acid (GLA) | Linoleic Acid (LA) |
| Fatty Acid Type | Omega-6 Polyunsaturated[5] | Omega-6 Polyunsaturated[5] |
| CAS Number | 99518-16-8[3] | 604-33-1[6] |
| Appearance | Not specified | Waxy crystal[6] |
| Solubility | Not specified | Soluble in Chloroform (10 mg/ml)[6][7] |
| Storage | Freezer[3] | -20°C[6] |
Biological Activity and Therapeutic Potential: A Tale of Two Fatty Acids
The biological effects of this compound and Cholesteryl Linoleate are largely inferred from their constituent fatty acids. Both GLA and LA are omega-6 fatty acids, but they exhibit divergent effects on inflammatory pathways.
This compound: The Anti-Inflammatory Agent
Gamma-linolenic acid (GLA) is recognized for its anti-inflammatory properties.[5][8] In the body, GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[9][10] This metabolic pathway positions GLA and its derivatives as potential therapeutic agents for chronic inflammatory conditions.
Potential Therapeutic Applications of this compound (inferred from GLA):
-
Rheumatoid Arthritis: Supplementation with GLA has been shown to improve joint tenderness, swelling, and pain in patients.[8]
-
Eczema and Skin Conditions: GLA may alleviate symptoms of eczema by improving skin hydration and reducing inflammation.[9]
-
Cardiovascular Health: By reducing inflammation, GLA may contribute to improved cardiovascular health.[9]
-
Diabetic Neuropathy: Studies suggest GLA can improve nerve function and reduce symptoms associated with diabetic neuropathy.[9][11]
Cholesteryl Linoleate: A More Complex Inflammatory Profile
Linoleic acid (LA) is an essential fatty acid, and its role in inflammation is a subject of ongoing research. While historically considered pro-inflammatory due to its conversion to arachidonic acid (AA), recent evidence suggests that this conversion is negligible and that LA may even have anti-inflammatory effects.[12] However, some studies indicate that LA can induce pro-inflammatory events in vascular endothelial cells.[13] This suggests that the effects of LA may be context-dependent.
Known and Potential Biological Roles of Cholesteryl Linoleate:
-
Atherosclerosis: Cholesteryl linoleate is a pro-atherogenic cholesterol ester found in LDL, and its oxidation is linked to the development of atherosclerotic lesions.[6]
-
Antibacterial Activity: Cholesteryl linoleate has demonstrated antibacterial activity against P. aeruginosa and other bacteria, suggesting a role in mucosal defense.[14][15]
-
Drug Delivery: As with other cholesteryl esters, Cholesteryl Linoleate can be incorporated into nanoparticles, micelles, and liposomes to improve the stability and delivery of therapeutic agents.[2]
Comparative Effects on Inflammatory Markers
Experimental studies on macrophages provide insight into the differential effects of the parent fatty acids on inflammatory mediators.
| Inflammatory Marker | Effect of Gamma-Linolenic Acid (GLA) | Effect of Linoleic Acid (LA) |
| Inducible Nitric Oxide Synthase (iNOS) | Significant inhibition of LPS-induced protein expression[16] | Less potent inhibition compared to GLA[16] |
| Pro-interleukin-1β | Significant inhibition of LPS-induced protein expression[16] | Less potent inhibition compared to GLA[16] |
| Cyclooxygenase-2 (COX-2) | Significant inhibition of LPS-induced protein expression[16] | Less potent inhibition compared to GLA[16] |
| Nitric Oxide (NO) Production | Significant inhibition of LPS-induced production[16] | Less potent inhibition compared to GLA[16] |
| NF-κB Activation | Significant inhibition of LPS-induced activation[16] | Significant inhibition of LPS-induced activation[16] |
| AP-1 Activation | Significant inhibition of LPS-induced activation[16] | Significant inhibition of LPS-induced activation[16] |
Signaling Pathways and Experimental Workflows
The differential effects of GLA and LA on inflammation can be attributed to their modulation of distinct signaling pathways.
Experimental Protocols
Synthesis of Cholesteryl Esters
A common method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the desired fatty acid.
-
Materials: Cholesterol, linoleic acid or gamma-linolenic acid, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve cholesterol and the fatty acid (linoleic or gamma-linolenic acid) in DCM.
-
Add EDC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by thin-layer chromatography).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cholesteryl ester.
-
In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
This protocol is based on studies comparing the effects of GLA and LA on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[16]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with varying concentrations of this compound or Cholesteryl Linoleate for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Western Blot Analysis: Lyse the cells and determine the protein concentrations. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, COX-2, pro-IL-1β, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence detection system.
-
Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) Analysis:
-
Nuclear Extraction: Prepare nuclear extracts from treated cells.
-
Electrophoretic Mobility Shift Assay (EMSA): Perform EMSA to assess the DNA binding activity of NF-κB and AP-1 using radiolabeled oligonucleotide probes.
-
Reporter Gene Assay: Transfect cells with reporter plasmids containing NF-κB or AP-1 response elements upstream of a luciferase gene. Measure luciferase activity after treatment to determine the transcriptional activity of NF-κB and AP-1.
-
Conclusion
The comparison between this compound and Cholesteryl Linoleate is primarily dictated by the biological activities of their parent fatty acids. This compound, through its GLA component, is positioned as a potential anti-inflammatory agent with therapeutic prospects in chronic inflammatory diseases. In contrast, Cholesteryl Linoleate has a more nuanced role, with evidence supporting both pro- and anti-inflammatory activities, as well as a potential role in atherosclerosis and innate immunity. For researchers and drug development professionals, the choice between these two molecules will depend on the specific application, with this compound being a candidate for anti-inflammatory formulations and Cholesteryl Linoleate being relevant in the study of cardiovascular disease and as a component of drug delivery vehicles. Further direct comparative studies are warranted to fully elucidate their respective pharmacological profiles.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. Anti-Inflammatory Effects of Gamma-Linolenic Acid (GLA) - - Life Extension [lifeextension.com]
- 9. The Healing Power of Gamma-Linolenic Acid (GLA) [justvitamins.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Gamma-Linolenic Acid (GLA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling [pubmed.ncbi.nlm.nih.gov]
- 14. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipids including cholesteryl linoleate and cholesteryl arachidonate contribute to the inherent antibacterial activity of human nasal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Mechanisms of Cholesteryl Gamma-Linolenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling mechanisms mediated by Cholesteryl Gamma-Linolenate and its active metabolites, Gamma-Linolenic Acid (GLA) and Dihomo-γ-Linolenic Acid (DGLA), with other key lipid signaling molecules, namely Arachidonic Acid (AA) and Omega-3 Fatty Acids (Eicosapentaenoic Acid - EPA, and Docosahexaenoic Acid - DHA). Cholesteryl Gamma-Linolenate, upon ingestion, is hydrolyzed to release GLA, which is then converted to the bioactive DGLA. This guide will focus on the downstream signaling events initiated by DGLA in comparison to AA and EPA/DHA, with supporting experimental data and detailed protocols.
Modulation of Inflammatory Signaling Pathways
A key differentiator of DGLA is its predominantly anti-inflammatory signaling profile, which contrasts sharply with the pro-inflammatory nature of AA and shares similarities with the actions of omega-3 fatty acids.
Inhibition of STAT1 Phosphorylation
Interferon-gamma (IFN-γ) is a potent pro-inflammatory cytokine that signals through the JAK-STAT pathway, leading to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) on both tyrosine (Tyr701) and serine (Ser727) residues for its maximal activation. DGLA has been shown to selectively inhibit the phosphorylation of STAT1 on Ser727, thereby dampening the inflammatory response.[1][2]
Quantitative Data: DGLA-mediated Inhibition of STAT1 Phosphorylation
| Treatment | Target | Effect | Cell Type | Reference |
| 50 μM DGLA | IFN-γ induced p-STAT1 (Ser727) | Significant inhibition (p = 0.012) | THP-1 macrophages | [2] |
| 50 μM DGLA | IFN-γ induced p-STAT1 (Tyr701) | No significant effect | THP-1 macrophages | [2] |
Signaling Pathway: DGLA Inhibition of IFN-γ/STAT1 Signaling
Regulation of NF-κB and AP-1 Activation
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of numerous pro-inflammatory genes. GLA has been demonstrated to inhibit the activation of both NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This inhibition is more potent than that observed with Linoleic Acid (LA), the precursor to GLA.[3]
Quantitative Data: GLA-mediated Inhibition of Inflammatory Mediators
| Treatment | Target | Effect | Cell Type | Reference |
| GLA | LPS-induced iNOS protein expression | Significant inhibition | RAW 264.7 macrophages | [3] |
| GLA | LPS-induced pro-interleukin-1β expression | Significant inhibition | RAW 264.7 macrophages | [3] |
| GLA | LPS-induced COX-2 protein expression | Significant inhibition | RAW 264.7 macrophages | [3] |
| GLA | LPS-induced NF-κB DNA binding | Significant decrease | RAW 264.7 macrophages | [3] |
| GLA | LPS-induced AP-1 DNA binding | Significant decrease | RAW 264.7 macrophages | [3] |
Signaling Pathway: GLA Inhibition of NF-κB and AP-1
Comparison with Alternative Lipid Signaling Molecules
Arachidonic Acid (AA)
AA is a 20-carbon omega-6 fatty acid that is a precursor to a wide range of pro-inflammatory eicosanoids, including series-2 prostaglandins (B1171923) and series-4 leukotrienes.[4][5][6] This is in direct contrast to DGLA, which is metabolized to the anti-inflammatory series-1 prostaglandins.[7]
Signaling Pathway: Pro-inflammatory Signaling of Arachidonic Acid
Omega-3 Fatty Acids (EPA & DHA)
EPA and DHA are omega-3 polyunsaturated fatty acids that are well-known for their anti-inflammatory properties. They compete with AA for the same metabolic enzymes, leading to the production of less inflammatory or even anti-inflammatory eicosanoids.[8][9] Additionally, they are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.
Signaling Pathway: Anti-inflammatory Signaling of Omega-3 Fatty Acids
References
- 1. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 8. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Gamma Linolenate: A Guide for Laboratory Professionals
Core Disposal Protocol
The disposal of Cholesteryl Gamma Linolenate should be approached with the caution appropriate for any laboratory chemical. The primary step is to determine the hazardous nature of the waste by consulting the supplier-provided SDS. In the absence of an SDS classifying it as hazardous, it may be managed as a non-hazardous solid chemical waste.
Step-by-Step Disposal Procedure:
-
Obtain and Review the Safety Data Sheet (SDS): Before handling or disposing of this compound, obtain the specific SDS from your supplier. This document contains critical information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory gloves, a lab coat, and safety glasses, when handling this compound.
-
Waste Characterization: Based on the SDS, determine if the waste is hazardous. If the SDS indicates any hazardous characteristics (e.g., toxicity, flammability, corrosivity, reactivity), it must be disposed of as hazardous waste according to your institution's and local regulations.
-
Non-Hazardous Disposal: If the SDS confirms the substance is non-hazardous, it can typically be disposed of as solid laboratory waste.
-
Place the this compound waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.
-
Do not mix with hazardous waste.
-
Follow your institution's specific procedures for the collection and disposal of non-hazardous laboratory waste. Some institutions may permit disposal in the regular trash, while others may have a dedicated stream for non-hazardous chemical waste.[1][2]
-
-
Empty Containers: Empty containers of this compound should be managed according to your institution's guidelines for empty chemical containers. Typically, this involves defacing the label and disposing of the container in the regular trash, provided it is "RCRA empty." For containers that held acutely hazardous chemicals, triple rinsing is required.[3]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or other numerical data was publicly available, a data table cannot be provided. It is essential to refer to the supplier-specific SDS for such information.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the public domain. The recommended procedure is to follow the general guidelines for non-hazardous laboratory waste disposal as outlined by your institution's Environmental Health and Safety (EHS) department.[1][2]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions on the proper disposal of this compound.
Caption: Decision-making flowchart for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Cholesteryl Gamma Linolenate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for Cholesteryl Gamma Linolenate to ensure a safe laboratory environment. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. A full-face shield may be necessary if there is a risk of splashing.[1][3][4][5] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile).[3] Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.[1][3] | Prevents direct skin contact with the chemical. |
| Body Protection | A buttoned lab coat or impervious clothing to prevent skin contact.[1][6] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols and engineering controls are insufficient.[1][7] Work should ideally be conducted in a certified chemical fume hood.[1][2] | Prevents inhalation of potentially harmful dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle the compound within a laboratory fume hood or an area with adequate local exhaust ventilation to minimize inhalation risks.[1][8]
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid creating dust or aerosols.[1][7] Use appropriate tools and techniques for weighing and transferring the substance.
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[3][9]
Storage:
-
Temperature: Store in a freezer at the recommended temperature to ensure stability.[10]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][11]
| Parameter | Guideline | Source |
| Storage Temperature | Freezer | [10] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [3] |
| Incompatible Materials | Strong oxidizing agents | [1][11] |
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
-
Spills:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the same level of caution as other laboratory chemicals.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated and clearly labeled hazardous waste container.[1][7]
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures and regulations applicable to your location.[1] Disposal regulations can vary significantly.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department.[1][7] Ensure all required documentation is completed accurately.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. youtube.com [youtube.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. larodan.com [larodan.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
